molecular formula C7H8FNO B12968469 (5-Fluoro-4-methylpyridin-2-yl)methanol

(5-Fluoro-4-methylpyridin-2-yl)methanol

Cat. No.: B12968469
M. Wt: 141.14 g/mol
InChI Key: RBZAHSLCDUNORS-UHFFFAOYSA-N
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Description

(5-Fluoro-4-methylpyridin-2-yl)methanol (CAS 142736-05-9) is a high-purity fluorinated pyridine derivative of significant value in advanced chemical synthesis and drug discovery. This compound, with a molecular formula of C7H8FNO and a molecular weight of 141.14 g/mol, serves as a versatile building block for constructing novel chemical entities . The core research value of this compound lies in its strategic molecular architecture. The fluorine atom and methyl group positioned on the pyridine ring, combined with the reactive hydroxymethyl group, create a multifunctional scaffold . The introduction of fluorine is a well-established strategy in medicinal chemistry that dramatically alters physicochemical properties, leading to increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity and basicity . This makes the compound particularly valuable for optimizing the properties of lead molecules in pharmaceutical development. Its primary application is as a key synthetic intermediate in the preparation of more complex, biologically active molecules. The reactive hydroxymethyl group serves as a handle for further chemical transformations; it can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions, enabling its incorporation into larger molecular frameworks . The compound's utility is exemplified by its role in the synthesis of advanced pharmaceutical candidates, including cyclopropane carboxamide derivatives investigated as orexin receptor antagonists for the treatment of sleep disorders such as insomnia . This product is offered with a guaranteed purity of 98% and is strictly intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

(5-fluoro-4-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H8FNO/c1-5-2-6(4-10)9-3-7(5)8/h2-3,10H,4H2,1H3

InChI Key

RBZAHSLCDUNORS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1F)CO

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis and Methodological Validation of (5-Fluoro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Fluoro-4-methylpyridin-2-yl)methanol (CAS: 1427366-05-9 / 142736-05-9) is a high-value fluorinated heterocyclic building block critical to modern pharmaceutical development[1]. The strategic placement of the fluorine atom enhances metabolic stability and lipophilicity, while the hydroxymethyl group serves as a versatile handle for downstream functionalization[1]. This whitepaper provides an in-depth, authoritative guide to the synthesis of this compound, emphasizing mechanistic causality, self-validating experimental protocols, and quantitative analytical standards.

Strategic Context: Pharmacological Applications

The core research value of (5-Fluoro-4-methylpyridin-2-yl)methanol lies in its role as a synthetic intermediate for advanced pharmaceutical candidates, most notably dual orexin receptor antagonists (DORAs)[1]. Orexin-A and Orexin-B are neuropeptides that bind to G-protein-coupled receptors (OX1R and OX2R) to regulate the sleep-wake cycle[2]. By integrating this fluorinated pyridine scaffold into cyclopropane carboxamide derivatives, researchers can synthesize potent antagonists (analogous to Suvorexant) that effectively treat insomnia and other sleep disorders by blocking the orexin signaling cascade[2][3].

OrexinPathway OXA Orexin Neuropeptides OX1R OX1R / OX2R (GPCRs) OXA->OX1R Agonist Binding Gq Gq Protein Activation OX1R->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Activation Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway Antagonist (5-Fluoro-4-methylpyridin-2-yl)methanol Derivatives (Antagonist) Antagonist->OX1R Competitive Inhibition

Fig 1. Orexin signaling pathway and the inhibitory role of target compound derivatives.

Retrosynthetic Logic & Pathway Selection

While multiple pathways exist for functionalizing pyridine rings, the most scalable and regioselective approach to 2-hydroxymethyl pyridines is the Boekelheide Rearrangement .

Starting from commercially available 5-fluoro-2,4-dimethylpyridine, the synthesis relies on the sequential introduction of an N-oxide followed by a trifluoroacetic anhydride (TFAA)-mediated rearrangement[4]. This route is vastly superior to direct lithiation or radical-mediated Minisci reactions, which suffer from poor regiocontrol and over-oxidation.

SynthRoute SM 5-Fluoro-2,4-dimethylpyridine NOxide N-Oxide Intermediate SM->NOxide mCPBA Oxidation TFA_Ester Trifluoroacetate Ester NOxide->TFA_Ester Boekelheide Rearrangement Target (5-Fluoro-4-methylpyridin-2-yl)methanol TFA_Ester->Target Alkaline Hydrolysis

Fig 2. Three-step synthetic workflow from 5-fluoro-2,4-dimethylpyridine to the target methanol.

Mechanistic Causality in the Boekelheide Rearrangement

A common pitfall in pyridine functionalization is selecting the wrong acylating agent. Why choose TFAA over Acetic Anhydride (Ac₂O)?

The Causality: Ac₂O requires high thermal activation (100–120 °C), which leads to degradation and competitive rearrangement at the 4-methyl position. In contrast, TFAA is highly electrophilic. The N-oxide oxygen rapidly attacks the TFAA carbonyl at 0 °C, forming an highly activated N-trifluoroacetoxypyridinium intermediate[4].

The trifluoroacetate anion then acts as an internal base. It selectively deprotonates the 2-methyl group over the 4-methyl group because the 2-position protons are significantly more acidic due to their closer spatial and inductive proximity to the positively charged nitrogen. This forms an anhydrobase intermediate, which undergoes a [3,3]-sigmatropic rearrangement to yield the 2-(trifluoroacetoxymethyl)pyridine derivative with near-perfect regioselectivity[4].

Self-Validating Experimental Protocols

To ensure high E-E-A-T standards, the following protocols are designed as self-validating systems . Each step contains built-in physical or chemical feedback loops to confirm success before proceeding.

ExpWorkflow Step1 Step 1: N-Oxidation (0°C to RT) Val1 Validation: Starch-Iodide & TLC (DCM:MeOH) Step1->Val1 Quench Step2 Step 2: Rearrangement (TFAA, 0°C to RT) Val1->Step2 Proceed Val2 Validation: Color Change & TLC (Hex:EtOAc) Step2->Val2 Monitor Step3 Step 3: Hydrolysis (NaOH, MeOH) Val2->Step3 Proceed Val3 Validation: Extraction & NMR Confirmation Step3->Val3 Isolate

Fig 3. Self-validating experimental workflow ensuring step-by-step quality control.

Step 1: N-Oxidation

Procedure: Dissolve 5-fluoro-2,4-dimethylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portionwise to control the exotherm[5]. Stir at room temperature for 4 hours. Self-Validating Checks:

  • TLC Monitoring: The starting material (high R_f) will disappear, replaced by a baseline-polar spot (N-oxide) in DCM:MeOH (9:1).

  • Quench Validation: Add saturated aqueous Na₂S₂O₃. The system is validated as safe for extraction when a starch-iodide paper test returns negative (no blue-black color), confirming the complete destruction of excess peroxides. Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid.

Step 2: TFAA-Mediated Rearrangement

Procedure: Dissolve the purified N-oxide in DCM (0.3 M) and cool to 0 °C. Dropwise, add trifluoroacetic anhydride (2.5 eq)[4]. Allow the reaction to warm to room temperature and stir overnight. Self-Validating Checks:

  • Visual Cue: The solution will transition from clear to a distinct pale yellow as the anhydrobase intermediate forms and rearranges.

  • TLC Shift: In Hexane:EtOAc (1:1), the baseline N-oxide spot will completely convert to a highly non-polar spot (the trifluoroacetate ester).

Step 3: Alkaline Hydrolysis

Procedure: Concentrate the crude ester under reduced pressure. Redissolve in methanol and add 2.0 M aqueous NaOH (3.0 eq). Stir at room temperature for 2 hours. Self-Validating Checks:

  • Phase Behavior: Upon completion, extract with EtOAc. The target alcohol will partition cleanly into the organic layer.

  • Final TLC: The product will show an intermediate R_f value compared to the highly non-polar ester, confirming the loss of the trifluoroacetyl group.

Quantitative Analytics & Optimization

To establish a robust synthesis, reaction parameters for the rearrangement step must be strictly controlled. Table 1 demonstrates the causality behind selecting TFAA in DCM at room temperature.

Table 1: Optimization of the Rearrangement Step

Entry Acylating Agent Solvent Temp (°C) Time (h) Regioselectivity (2-Me vs 4-Me) Isolated Yield (%)
1 Ac₂O Toluene 110 12 3:1 45
2 TFAA DCM 0 to 25 16 >99:1 88
3 TFAA THF 0 to 25 16 95:5 76

| 4 | TFAA | MeCN | 0 to 25 | 12 | 98:2 | 81 |

Note: Entry 2 represents the optimized conditions, providing maximum yield and suppressing 4-methyl functionalization.

Table 2: Expected ¹H NMR Characterization (CDCl₃, 400 MHz)

Nucleus Shift (ppm) Multiplicity Integration Structural Assignment
¹H ~8.25 d (J ≈ 2.5 Hz) 1H Pyridine H-6 (Coupled to F)
¹H ~7.30 d (J ≈ 5.5 Hz) 1H Pyridine H-3
¹H ~4.65 s 2H -CH₂-OH (Hydroxymethyl)
¹H ~3.80 br s 1H -OH (Hydroxyl proton)

| ¹H | ~2.35 | d (J ≈ 2.0 Hz) | 3H | -CH₃ (Coupled to F) |

The presence of the 2-proton singlet at ~4.65 ppm is the definitive analytical marker confirming the successful installation of the methanol side chain[1].

References

  • Benchchem. (5-Fluoro-4-methylpyridin-2-yl)methanol. Benchchem Product Catalog.
  • Google Patents. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof.
  • Google Patents. CN103153963B - Cyclopropane compounds.
  • Google Patents. US8268848B2 - Cyclopropane compound.
  • European Patent Office. EP3735299B1 - Fused Ring Compounds.

Sources

Physicochemical Profiling and Synthetic Utility of (5-Fluoro-4-methylpyridin-2-yl)methanol in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the integration of building blocks into pharmaceutical pipelines not merely as a logistical step, but as a strategic exercise in molecular engineering. (5-Fluoro-4-methylpyridin-2-yl)methanol (CAS 1427366-05-9) is a prime example of a highly tuned molecular instrument. It is a high-purity fluorinated pyridine derivative that serves as a versatile, multifunctional scaffold in advanced chemical synthesis[1].

This whitepaper provides an in-depth technical guide to the physicochemical properties, structural rationale, and self-validating synthetic workflows associated with this critical intermediate, specifically tailored for researchers and drug development professionals.

Structural Architecture & Physicochemical Rationale

The core research value of (5-Fluoro-4-methylpyridin-2-yl)methanol lies in its highly deliberate molecular architecture[2]. Every functional group on this pyridine core serves a distinct mechanistic purpose in medicinal chemistry:

  • The C5-Fluorine Atom: The introduction of fluorine is a well-established strategy to dramatically alter physicochemical properties[1]. Positioned at C5, fluorine exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the pyridine nitrogen. Causality: This reduced basicity enhances passive membrane permeability and mitigates off-target hERG channel liabilities. Furthermore, it blocks cytochrome P450-mediated oxidative metabolism at the electron-rich 5-position, increasing the overall metabolic stability of the lead compound[1].

  • The C4-Methyl Group: This group introduces localized steric bulk and lipophilicity. Causality: In the context of receptor binding, this methyl group often forces the pyridine ring into a specific dihedral conformation relative to adjacent pharmacophores, locking the molecule into its bioactive conformation.

  • The C2-Hydroxymethyl Group: This is the reactive handle. It provides a versatile vector for downstream derivatization, allowing the intact fluorinated core to be grafted onto larger molecular frameworks[1].

Quantitative Physicochemical Profile

To facilitate rapid assessment for drug design, the core quantitative data is summarized below:

ParameterValueImpact in Drug Design & Handling
IUPAC Name (5-Fluoro-4-methylpyridin-2-yl)methanolStandardized nomenclature for IP filings.
CAS Registry Number 1427366-05-9Unique identifier for procurement and safety tracking[3].
Molecular Formula C7H8FNODefines atomic composition[2].
Molecular Weight 141.14 g/mol Low molecular weight ensures downstream elaboration does not easily exceed Lipinski's Rule of 5 limits[2].
Purity (Standard) ≥ 98%Critical threshold to prevent the propagation of structurally similar impurities in multi-step syntheses[1].
Storage Conditions ≤ -20°C, Sealed in dryPrevents slow, ambient oxidation of the primary alcohol to the corresponding aldehyde[4].

Synthetic Methodology: The Boekelheide Rearrangement Workflow

The established synthetic strategy for accessing this specific substitution pattern relies on a series of functional group interconversions starting from a simpler pyridine core[2]. The most robust, scalable method involves the selective functionalization of an alpha-methyl group via the Boekelheide Rearrangement [5].

Step-by-Step Self-Validating Protocol

Objective: To selectively oxidize the C2-methyl group of 5-fluoro-2,4-dimethylpyridine into a hydroxymethyl handle without affecting the C4-methyl group.

Phase 1: N-Oxidation

  • Reaction: Dissolve 5-fluoro-2,4-dimethylpyridine (1.0 eq) in anhydrous dichloromethane (DCM). Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.5 eq) at 0°C, then warm to room temperature[5].

  • Causality: The low temperature controls the exothermic nature of the peroxy-acid reaction. mCPBA is chosen because its byproduct, m-chlorobenzoic acid, is easily removed via a mild aqueous basic wash, preventing premature degradation of the N-oxide.

  • Self-Validating Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The N-oxide intermediate will appear as a highly polar, baseline-retained spot. ¹H-NMR will confirm completion via a characteristic downfield shift of the pyridine ring protons due to the deshielding effect of the N-oxide oxygen.

Phase 2: Activation and Rearrangement 4. Reaction: To the purified N-oxide in DCM, add trifluoroacetic anhydride (TFAA, 2.5 eq) dropwise at room temperature. Stir overnight[5]. 5. Causality: TFAA activates the N-oxide oxygen. This drives a [3,3]-sigmatropic rearrangement that selectively transfers the oxygen atom to the adjacent C2-methyl group, forming a trifluoroacetate ester intermediate. The C4-methyl is unaffected due to orbital symmetry constraints. 6. Self-Validating Checkpoint: LC-MS analysis of the crude reaction mixture will show the complete disappearance of the N-oxide mass and the appearance of the trifluoroacetate intermediate mass.

Phase 3: Hydrolysis and Isolation 7. Reaction: Treat the crude intermediate with a saturated aqueous sodium bicarbonate solution or potassium carbonate in methanol[5]. 8. Causality: Mild basic conditions selectively cleave the trifluoroacetate ester to yield the final hydroxymethyl group without risking nucleophilic aromatic substitution of the C5-fluorine. 9. Self-Validating Checkpoint: Final ¹H-NMR must show a distinct singlet integrating to 2 protons around 4.6–4.8 ppm, corresponding to the newly formed -CH₂OH methylene group.

SynthWorkflow A 5-Fluoro-2,4- dimethylpyridine B N-Oxidation (mCPBA) A->B C Pyridine N-oxide Intermediate B->C D Boekelheide Rearrangement (TFAA) C->D E Trifluoroacetate Intermediate D->E F Hydrolysis (Base) E->F G (5-Fluoro-4-methylpyridin- 2-yl)methanol F->G

Synthetic workflow for (5-Fluoro-4-methylpyridin-2-yl)methanol via Boekelheide rearrangement.

Downstream Derivatization in Drug Discovery

The primary utility of (5-Fluoro-4-methylpyridin-2-yl)methanol is its role as a key synthetic intermediate in the preparation of biologically active molecules[1]. A prominent example is its incorporation into cyclopropane carboxamide derivatives, which are heavily investigated as orexin receptor antagonists for the treatment of sleep disorders such as insomnia[1].

To incorporate this scaffold into larger pharmaceutical candidates, the hydroxymethyl group is typically derivatized through one of three primary pathways:

  • Oxidation to Aldehyde: Treatment with Manganese Dioxide (MnO₂) or Swern oxidation conditions yields the corresponding pyridine-2-carboxaldehyde[1]. Causality: This aldehyde is an ideal electrophile for reductive amination, allowing the attachment of complex amine-containing pharmacophores.

  • Conversion to a Leaving Group: The alcohol can be converted into a mesylate or a halide (e.g., using SOCl₂ or PBr₃)[1]. Causality: This transforms the C2 position into a potent electrophile for Sₙ2 nucleophilic substitution reactions.

  • Williamson Etherification: Deprotonation with a strong base (like NaH) forms an alkoxide, which is reacted with an alkyl halide[1]. Causality: This forms stable ether linkages, which are common hydrogen-bond acceptors in receptor-ligand interactions.

Derivatization Core (5-Fluoro-4-methylpyridin-2-yl)methanol Multifunctional Scaffold Oxidation Oxidation (MnO2 or Swern) Core->Oxidation Halogenation Halogenation (SOCl2 or PBr3) Core->Halogenation Etherification Williamson Etherification (NaH, R-X) Core->Etherification Aldehyde Pyridine-2-carboxaldehyde (Reductive Amination) Oxidation->Aldehyde AlkylHalide 2-(Halomethyl)pyridine (Nucleophilic Substitution) Halogenation->AlkylHalide Ether Pyridine-2-ylmethyl ether (Receptor Binding) Etherification->Ether

Key derivatization pathways of the hydroxymethyl handle for drug discovery applications.

References

To ensure scientific integrity and provide avenues for further protocol verification, the following authoritative sources were utilized in the construction of this guide:

  • Benchchem. "(5-Fluoro-4-methylpyridin-2-yl)methanol Product Profile & Synthetic Applications." Benchchem.com. 1

  • BLD Pharm. "1427366-05-9 | (5-Fluoro-4-methylpyridin-2-yl)methanol Specifications." BLDpharm.com. 6

  • World Intellectual Property Organization (WIPO). "WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof." Google Patents. 5

Sources

Comprehensive Spectroscopic Profiling: (5-Fluoro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of (5-Fluoro-4-methylpyridin-2-yl)methanol . It is designed to assist analytical chemists and medicinal chemistry teams in the structural validation and quality control of this specific pyridine building block.

Compound Identity:

  • IUPAC Name: (5-Fluoro-4-methylpyridin-2-yl)methanol

  • CAS Registry Number: 142736-05-9[1]

  • Molecular Formula: C

    
    H
    
    
    
    FNO[1][2][3][4]
  • Molecular Weight: 141.14 g/mol [1][2][4][5]

  • SMILES: Cc1c(F)cnc(CO)c1

Introduction & Structural Context

(5-Fluoro-4-methylpyridin-2-yl)methanol is a critical heterocyclic scaffold used in the synthesis of kinase inhibitors and orexin receptor antagonists. Its structural integrity relies on three key features: the electron-withdrawing fluorine at position 5, the electron-donating methyl group at position 4, and the reactive hydroxymethyl handle at position 2.

Accurate spectroscopic characterization requires deconvoluting the electronic effects of the fluorine atom, which induces significant splitting in both


H and 

C NMR spectra due to spin-spin coupling (

and

).

Mass Spectrometry (MS) Analysis

Methodology: Electrospray Ionization (ESI) or GC-MS (EI).

Molecular Ion & Base Peak
  • Molecular Ion (

    
     or 
    
    
    
    ):
    • ESI (+): Observed

      
       at m/z 142.15 .
      
    • EI (70 eV): Observed

      
       at m/z 141.1 .
      
  • Isotopic Pattern: A distinct M+1 peak is observed at ~142.1 (approx. 7.7% relative abundance due to

    
    C contributions).
    
Fragmentation Pathways

The fragmentation pattern is dominated by the stability of the pyridine ring and the lability of the hydroxymethyl group.

  • Loss of Hydroxyl Radical (

    
    ):  Generates the benzylic-type cation (m/z 124).
    
  • Loss of Formaldehyde (CH

    
    O):  A common rearrangement for hydroxymethyl pyridines, leading to a protonated species at m/z 111.
    
  • Ring Degradation: Loss of HCN (27 Da) from the pyridine core is a high-energy event observed in EI.

MS Fragmentation Workflow (Visualization)

MS_Fragmentation M_Ion Molecular Ion [M]+• m/z 141 Frag_1 [M - H]• Aldehyde Intermediate m/z 139 M_Ion->Frag_1 - 2H Frag_2 [M - •OH]+ (5-Fluoro-4-methylpyridin-2-yl)methyl cation m/z 124 M_Ion->Frag_2 - •OH (17) Frag_3 [M - CH2O]• 3-Fluoro-4-methylpyridine m/z 111 M_Ion->Frag_3 - CH2O (30) Frag_4 Pyridine Ring Cleavage [M - HCN] Frag_3->Frag_4 - HCN (27)

Figure 1: Proposed fragmentation pathway for (5-Fluoro-4-methylpyridin-2-yl)methanol under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Attenuated Total Reflectance).

The IR spectrum confirms the functional groups. The fluorine atom shifts aromatic ring stretches to slightly higher frequencies compared to non-fluorinated analogs.

Functional GroupFrequency (

, cm

)
IntensityAssignment
O-H Stretch 3200 – 3400Broad, StrongH-bonded alcohol (-CH

OH).
C-H Stretch (Ar) 3050 – 3100WeakAromatic C-H (Pyridine ring).
C-H Stretch (Alk) 2850 – 2950MediumMethyl (-CH

) and Methylene (-CH

-).
C=N / C=C Stretch 1590 – 1610StrongPyridine ring skeletal vibrations.
C-F Stretch 1200 – 1250StrongAryl-Fluorine bond (Diagnostic).
C-O Stretch 1050 – 1080StrongPrimary alcohol C-O bond.

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz or higher, Solvent: CDCl


 or DMSO-

. Note: Chemical shifts (

) are referenced to TMS (0.00 ppm).
H NMR Analysis

The proton spectrum is characterized by the coupling of the aromatic protons with the fluorine atom (


F, Spin 1/2).
  • H-6 (Aromatic): This proton is adjacent to the Nitrogen (deshielded) and ortho to the Fluorine. It appears as a doublet due to

    
     coupling.
    
  • H-3 (Aromatic): This proton is meta to the Fluorine and adjacent to the methyl group. It typically appears as a doublet (due to

    
    ) or a broad singlet if long-range coupling is unresolved.
    
  • Methyl Group: Appears as a doublet (small splitting) due to

    
     coupling or a singlet.
    

Table 1:


H NMR Assignment (400 MHz, CDCl

)
Position

(ppm)
MultiplicityIntegralCoupling Constants (

, Hz)
Assignment Logic
H-6 8.25 – 8.35Doublet (d)1H

Ortho to F, Alpha to N.
H-3 7.10 – 7.20Doublet (d)1H

Meta to F, Beta to N.
-CH

OH
4.70 – 4.75Singlet (s)2H-Methylene protons.[1]
-OH 3.00 – 4.00Broad (br s)1H-Exchangeable (varies w/ conc).
-CH

2.30 – 2.35Doublet (d)3H

Long-range coupling to F.
C NMR Analysis

The carbon spectrum is definitive due to the large C-F coupling constants.

Table 2:


C NMR Assignment (100 MHz, CDCl

)
Carbon

(ppm)
MultiplicityCoupling (

, Hz)
Assignment
C-5 ~158.0Doublet (d)

Directly bonded to F (Ipso).
C-2 ~155.5Doublet (d)

Para to F.
C-4 ~145.0Doublet (d)

Ortho to F (bearing Methyl).
C-6 ~138.0Doublet (d)

Ortho to F (bearing H).
C-3 ~122.0Doublet (d)

Meta to F.
-CH

OH
~64.0Singlet (s)-Benzylic-type carbon.
-CH

~15.0Doublet (d)

Methyl carbon.
NMR Coupling Logic (Visualization)

NMR_Coupling F19 19F Nucleus (Spin 1/2) H6 H-6 Proton (Ortho) F19->H6 3J_HF (~7 Hz) Large Splitting H3 H-3 Proton (Meta) F19->H3 4J_HF (~5 Hz) Medium Splitting CH3 Methyl Protons (Long Range) F19->CH3 4J_HF (~2 Hz) Fine Splitting

Figure 2: Spin-spin coupling interactions between the Fluorine-19 nucleus and neighboring protons.

Quality Control & Purity Assessment

When validating synthesized or purchased batches of (5-Fluoro-4-methylpyridin-2-yl)methanol, researchers should prioritize the following:

  • Fluorine Regiochemistry Check: Ensure the

    
     coupling on H-6 is present. If H-6 appears as a singlet, the fluorine may be misplaced (e.g., at position 3).
    
  • Oxidation State: Monitor the CH

    
    OH peak at 4.7 ppm. Shift to ~10 ppm indicates oxidation to aldehyde (impurity).
    
  • Water Content: In DMSO-

    
    , the OH proton should appear as a triplet (coupling to CH
    
    
    
    ) if the sample is strictly anhydrous. A broad singlet indicates water exchange.[1]

References

  • BenchChem. (5-Fluoro-4-methylpyridin-2-yl)methanol Product Data & Predicted Spectra. Retrieved from

  • Sigma-Aldrich. Pyridine Derivative Spectral Standards. Retrieved from [6]

  • National Institutes of Health (NIH). Fragmentation pathways of polymer ions (Mass Spectrometry Reviews). Retrieved from

  • ChemicalBook. (5-Fluoro-3-methylpyridin-2-yl)methanol Properties (Isomer Comparison). Retrieved from

Sources

Strategic Sourcing and Technical Utilization of (5-Fluoro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the sourcing, synthesis, and application of (5-Fluoro-4-methylpyridin-2-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.

Chemical Profile & Medicinal Significance

(5-Fluoro-4-methylpyridin-2-yl)methanol is a tri-substituted pyridine derivative. Its specific substitution pattern—a fluorine atom at C5, a methyl group at C4, and a hydroxymethyl handle at C2—makes it a high-value scaffold for optimizing drug candidates.

Identity Matrix
ParameterDetail
CAS Number 142736-05-9
IUPAC Name (5-Fluoro-4-methylpyridin-2-yl)methanol
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
Key Functional Groups Primary Alcohol (C2), Fluorine (C5), Methyl (C4)
Physical State Typically a white to off-white solid or viscous oil (purity dependent)
Medicinal Utility[2][3][4]
  • Metabolic Stability: The C5-fluorine atom blocks a common site of oxidative metabolism (CYP450 oxidation), extending the half-life of the parent molecule.

  • Electronic Modulation: The electron-withdrawing fluorine reduces the basicity of the pyridine nitrogen, potentially improving oral bioavailability and reducing off-target hERG binding.

  • Synthetic Handle: The C2-hydroxymethyl group is a versatile "warhead" precursor. It is readily converted into aldehydes (reductive amination), halides (nucleophilic substitution), or oxidized to carboxylic acids.

Commercial Landscape (The "Buy" Option)

Sourcing this specific isomer requires vigilance due to the prevalence of positional isomers (e.g., the 3-fluoro or 6-methyl variants).

Primary Suppliers & Availability

The compound is classified as a Tier 2 Building Block —widely cataloged but often "make-to-order" rather than "in-stock" in multi-gram quantities.

Supplier TierRepresentative VendorsTypical PurityLead TimeNotes
Primary (Stock) Benchchem , Ambeed >98%1-2 WeeksCheck specific batch COA for isomer confirmation.
Secondary (Custom) ChemScene , Enamine >95%3-5 WeeksOften synthesize on demand; ideal for bulk (>10g).
Aggregators eMolecules, MolPortVar.Var.Useful for price comparison but adds a markup.
Sourcing Strategy: The Decision Matrix

Before ordering, researchers should evaluate the "Make vs. Buy" trade-off based on project timelines and scale.

MakeVsBuy Start Requirement: (5-Fluoro-4-methylpyridin-2-yl)methanol CheckStock Check Primary Suppliers (Benchchem/Ambeed) Start->CheckStock InStock In Stock? CheckStock->InStock Buy BUY (Lead time < 2 weeks) InStock->Buy Yes CheckPrecursor Check Precursor: 2-Bromo-5-fluoro-4-methylpyridine InStock->CheckPrecursor No PrecStock Precursor Available? CheckPrecursor->PrecStock Make MAKE (Synthesis Route A) PrecStock->Make Yes (<$5/g) Custom Outsource (Custom Synthesis) PrecStock->Custom No / High Cost

Figure 1: Decision logic for sourcing CAS 142736-05-9. Prioritize purchasing if <10g is needed; consider synthesis if the 2-bromo precursor is available.

Synthesis Pathways (The "Make" Option)

When commercial stock is unavailable, the compound can be synthesized reliably from 2-bromo-5-fluoro-4-methylpyridine , which is often more abundant in commercial inventories.

Route A: Carbonylation & Reduction (Recommended)

This route is preferred for its scalability and the avoidance of harsh oxidation steps.

Step 1: Palladium-Catalyzed Carbonylation

  • Reagents: Pd(OAc)₂, dppp (ligand), CO (gas or surrogate), MeOH, Et₃N.

  • Conditions: 80°C, 5 atm CO pressure.

  • Mechanism: The aryl bromide undergoes oxidative addition to Pd(0), followed by CO insertion and methanolysis to form the methyl ester .

Step 2: Reductive Cleavage

  • Reagents: NaBH₄ (Sodium Borohydride) in MeOH/THF.

  • Conditions: 0°C to Room Temp, 2 hours.

  • Outcome: The ester is cleanly reduced to the target primary alcohol.

Route B: Boekelheide Rearrangement (Industrial)

Used when starting from 2,4-dimethyl-5-fluoropyridine .

  • N-Oxidation: Treatment with mCPBA or H₂O₂ yields the N-oxide.

  • Rearrangement: Heating with acetic anhydride (Ac₂O) effects the [3,3]-sigmatropic rearrangement to the acetoxymethyl intermediate.

  • Hydrolysis: Basic hydrolysis (K₂CO₃/MeOH) yields the alcohol.

Synthesis Precursor 2-Bromo-5-fluoro-4-methylpyridine (Commercially Available) Step1 Step 1: Carbonylation Pd(OAc)2, CO, MeOH Precursor->Step1 Intermediate Intermediate: Methyl 5-fluoro-4-methylpicolinate Step1->Intermediate Step2 Step 2: Reduction NaBH4, MeOH/THF Intermediate->Step2 Product Target: (5-Fluoro-4-methylpyridin-2-yl)methanol Step2->Product

Figure 2: Synthetic pathway from the bromo-precursor. This 2-step sequence typically yields >60% overall efficiency.

Technical Validation & Quality Control

Upon receipt or synthesis, the identity of the compound must be validated to rule out positional isomers (e.g., 3-fluoro vs. 5-fluoro).

Analytical Protocols
1. ¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)
  • Diagnostic Signal (C2-CH₂OH): Look for a doublet (or singlet if exchange is fast) at ~4.50 ppm (2H) for the methylene protons.

  • Aromatic Region:

    • H3 (C3-H): Singlet or fine doublet (due to long-range F coupling) at ~7.4 ppm .

    • H6 (C6-H): Distinctive doublet (J_H-F ~6-8 Hz) at ~8.4 ppm . This proton is deshielded by the nitrogen and the adjacent fluorine.

  • Methyl Group: Singlet at ~2.3 ppm (3H).[1]

2. ¹⁹F-NMR Spectroscopy
  • Signal: A single peak around -125 to -135 ppm (relative to CFCl₃).

  • Validation: The presence of a single fluorine peak confirms no mixture of isomers.

3. HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm (Pyridine absorption).

  • Acceptance Criteria: Single peak >98% area integration.

Handling & Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The hydroxymethyl group can be susceptible to slow oxidation to the aldehyde if exposed to air/light over months.

  • Safety:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

    • PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapors.

    • Disposal: Dispose of as halogenated organic waste.

References

  • Benchchem. (5-Fluoro-4-methylpyridin-2-yl)methanol Product Page (CAS 142736-05-9). Retrieved from

  • ChemScene. (5-Fluoro-2-methylpyridin-4-yl)methanol Product Data. (Cited for isomeric comparison and precursor sourcing). Retrieved from

  • El-Gokha, A., et al. (2015).[2] An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors.[2] Organic & Biomolecular Chemistry.[3][4][5] (Describes analogous pyridine functionalization). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 142736-05-9. Retrieved from

Sources

Strategic Utilization of (5-Fluoro-4-methylpyridin-2-yl)methanol in Advanced Drug Discovery: Isomeric Profiling and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized drug design. (5-Fluoro-4-methylpyridin-2-yl)methanol (CAS: 1427366-05-9) stands out as a highly privileged, multifunctional building block[1],[2]. By combining the electron-withdrawing properties of a fluorine atom, the steric constraints of a methyl group, and the synthetic versatility of a hydroxymethyl handle on a single pyridine core, this molecule offers unparalleled physicochemical advantages. This whitepaper provides an in-depth technical analysis of its structural causality, isomeric analogs, self-validating synthetic protocols, and downstream pharmacological applications.

Structural Anatomy & Physicochemical Causality

The core research value of (5-Fluoro-4-methylpyridin-2-yl)methanol lies in its precise molecular architecture[1]. As an Application Scientist, it is critical to understand why this specific substitution pattern is chosen over non-fluorinated or differently substituted analogs:

  • The 5-Fluoro Substituent (Metabolic Stability & pKa Modulation): Fluorine possesses an extraordinarily high electronegativity (χ = 3.98). Positioning it at the 5-position inductively withdraws electron density from the pyridine nitrogen, lowering its pKa[3]. This reduced basicity enhances membrane permeability and mitigates phospholipidosis and hERG toxicity liabilities. Furthermore, the strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at this electron-rich site[3].

  • The 4-Methyl Substituent (Conformational Locking): The methyl group provides localized steric shielding. When this scaffold is integrated into larger biaryl systems or macrocycles, the methyl group restricts the rotational degrees of freedom, effectively "locking" the molecule into a bioactive conformation that minimizes entropic penalties upon target binding.

  • The 2-Hydroxymethyl Handle (Synthetic Anchor): The reactive -CH2OH group serves as a highly versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., mesylate, halide) for nucleophilic substitution, allowing seamless integration into complex Active Pharmaceutical Ingredients (APIs)[1].

Pharmacophore Core Pyridine Scaffold (Core) F_Sub 5-Fluoro Group (Metabolic Stability) Core->F_Sub pKa modulation Me_Sub 4-Methyl Group (Steric Shielding) Core->Me_Sub Conformation lock MeOH_Sub 2-Hydroxymethyl (Functional Handle) Core->MeOH_Sub Synthetic anchor

Fig 1: Pharmacophoric contributions and structural causality of the (5-Fluoro-4-methylpyridin-2-yl)methanol scaffold.

Isomeric Profiling & Analog Landscape

To appreciate the utility of the 5-fluoro-4-methyl isomer, it must be benchmarked against its structural analogs. Shifting the position of the fluorine atom or the hydroxymethyl group fundamentally alters the molecule's electronic distribution and intramolecular hydrogen-bonding capabilities.

Table 1: Quantitative and Structural Comparison of Fluorinated Pyridine Methanol Analogs

Compound NameCAS Registry NumberMolecular Wt. ( g/mol )Substitution PatternPrimary Utility / Causality
(5-Fluoro-4-methylpyridin-2-yl)methanol 1427366-05-9[2]141.145-F, 4-Me, 2-CH2OHOrexin / Abl kinase inhibitor scaffold; optimal metabolic stability[1],[4].
(3-Fluoropyrid-2-yl)methanol 31181-79-0[5]127.123-F, 2-CH2OHProximally hindered H-bond donor; alters local conformation[5].
(4-Chloro-3-fluoropyridin-2-yl)methanol 113209-83-9[5]161.564-Cl, 3-F, 2-CH2OHDual-halogenated scaffold; provides an orthogonal cross-coupling handle[5].
(5-Fluoropyridin-2-yl)methanol 31181-80-3127.125-F, 2-CH2OHBaseline fluorinated scaffold; lacks the steric locking of the 4-methyl group.

Self-Validating Synthetic Protocol: The Boekelheide Rearrangement

While cross-coupling and reduction routes exist, the most regioselective and scalable methodology for synthesizing (5-Fluoro-4-methylpyridin-2-yl)methanol from accessible precursors is via the Boekelheide Rearrangement [4]. This route avoids the use of harsh reducing agents (like LiAlH4) that risk defluorination.

Step-by-Step Methodology & Causality
  • N-Oxidation (Activation):

    • Procedure: Dissolve 5-fluoro-2,4-dimethylpyridine in anhydrous dichloromethane (DCM). Cool to 0°C. Add m-chloroperoxybenzoic acid (mCPBA) portion-wise.

    • Causality: The peroxy acid electrophilically attacks the pyridine nitrogen, forming the N-oxide. This intermediate is mechanistically crucial as it dramatically increases the acidity of the adjacent α-methyl protons, priming the system for the subsequent rearrangement.

  • Sigmatropic Rearrangement (Functionalization):

    • Procedure: To the purified N-oxide in DCM at 0°C, add trifluoroacetic anhydride (TFAA) dropwise. Warm to room temperature[4].

    • Causality: TFAA acylates the N-oxide oxygen, forming a highly reactive N-trifluoroacetoxy intermediate. This triggers a [3,3]-sigmatropic shift, transferring the oxygen atom to the 2-methyl carbon and restoring aromaticity to yield a trifluoroacetate ester[4].

  • Hydrolysis & Isolation:

    • Procedure: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) and stir vigorously.

    • Causality: Mild alkaline conditions selectively hydrolyze the trifluoroacetate ester without degrading the fluorinated aromatic ring, liberating the free (5-Fluoro-4-methylpyridin-2-yl)methanol.

Trustworthiness: The Self-Validation System

A protocol is only as reliable as its validation checkpoints. To ensure absolute structural integrity:

  • In-Process Control (IPC): Reaction progress must be monitored via LC-MS. The disappearance of the N-oxide mass peak and the appearance of the ester intermediate confirms the successful sigmatropic shift.

  • Orthogonal Final Validation: Post-purification, 19F-NMR is mandatory. A distinct singlet around -130 ppm (relative to CFCl3) verifies that the C-F bond remains intact and was not cleaved via nucleophilic aromatic substitution (SNAr) during the alkaline workup[1].

Synthesis N_Oxide 5-Fluoro-2,4-dimethyl pyridine 1-oxide Intermediate Trifluoroacetate Intermediate N_Oxide->Intermediate TFAA, DCM 0°C to RT Product (5-Fluoro-4-methylpyridin -2-yl)methanol Intermediate->Product NaHCO3 (aq) Hydrolysis QC1 LC-MS: IPC Check Product->QC1 Validate QC2 19F-NMR: C-F Integrity Product->QC2 Validate

Fig 2: Self-validating Boekelheide rearrangement workflow with integrated QC checkpoints.

Pharmacological Applications

The (5-Fluoro-4-methylpyridin-2-yl)methanol scaffold is not merely a theoretical construct; it is actively deployed in the synthesis of advanced clinical candidates across multiple therapeutic areas[1].

Orexin Receptor Antagonists (Insomnia Therapeutics)

Fluorinated pyridine derivatives are critical in the synthesis of dual orexin receptor antagonists, such as Lemborexant (approved by the FDA for insomnia)[6]. During the drug discovery process, the introduction of fluorine at the 5-position of the pyridine moiety was proven crucial for achieving high in vitro binding affinity, optimizing solubility, and ensuring a favorable pharmacokinetic profile[6]. The hydroxymethyl group of our subject compound serves as the perfect synthetic handle to couple this fluorinated pharmacophore to the central cyclopropane carboxamide core[1].

c-Abl Tyrosine Kinase Inhibitors (Neurodegeneration)

Beyond sleep disorders, this scaffold is heavily utilized in the development of c-Abl tyrosine kinase inhibitors[4]. Overactivation of c-Abl is strongly implicated in neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, and various tauopathies[4]. The (5-Fluoro-4-methylpyridin-2-yl)methanol fragment provides a rigid, metabolically stable hinge-binding motif that allows these small-molecule inhibitors to maintain high target selectivity while surviving the rigorous metabolic environment of the central nervous system[4].

References

1.[1] (5-Fluoro-4-methylpyridin-2-yl)methanol | Benchchem Source: Benchchem URL:

2.[2] 1427366-05-9 | (5-Fluoro-4-methylpyridin-2-yl)methanol | BLD Pharm Source: BLD Pharm URL:

3.[5] 31181-79-0 | (3-Fluoropyrid-2-yl)methanol | BLD Pharm Source: BLD Pharm URL:

4.[3] Fluorine in drug discovery: Role, design and case studies Source: Pharmacy Journal URL:

5.[4] WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof Source: Google Patents URL:

6.[6] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI URL:

Sources

Advanced Safety and Handling Guide for (5-Fluoro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Fluoro-4-methylpyridin-2-yl)methanol (CAS: 1427366-05-9) is a highly specialized fluorinated pyridine derivative utilized extensively as a building block in modern drug discovery[1]. The strategic placement of the fluorine atom and methyl group on the pyridine ring, coupled with a reactive hydroxymethyl handle, creates a multifunctional scaffold[1]. This architecture is critical in the synthesis of advanced pharmaceutical candidates, including orexin receptor antagonists for sleep disorders[1] and highly selective MK2/p38 kinase inhibitors targeting autoimmune and inflammatory diseases[2].

However, the very features that make this compound synthetically valuable—its electronic deficiency and reactive functional groups—also dictate a stringent safety and handling profile. This whitepaper provides researchers and application scientists with an in-depth, causality-driven guide to the safe handling, physicochemical profiling, and experimental derivatization of this critical intermediate.

Physicochemical Profiling & Causality of Hazards

To handle (5-Fluoro-4-methylpyridin-2-yl)methanol safely, one must understand how its molecular architecture dictates its macroscopic hazards. The introduction of fluorine dramatically alters the physicochemical properties of the pyridine core, increasing lipophilicity and modifying the basicity of the nitrogen heteroatom[1].

Quantitative Data Summary

The following table summarizes the core properties and GHS classifications derived from standardized Safety Data Sheets (SDS)[3][4].

Property / Hazard ParameterValue / DescriptionCausality & Mechanistic Rationale
CAS Number 1427366-05-9Unique chemical identifier for safety tracking.
Molecular Weight 141.14 g/mol Low molecular weight facilitates rapid dermal penetration if exposed.
Storage Conditions 2-8°C, Inert AtmospherePrevents slow oxidation of the hydroxymethyl group and atmospheric moisture degradation[4].
H302 Harmful if swallowedSystemic toxicity upon GI absorption; the fluorinated core can interact with off-target metabolic enzymes[3].
H315 Causes skin irritationThe lipophilic pyridine core easily penetrates the lipid bilayer of the stratum corneum, causing localized dermal inflammation[3].
H319 Causes serious eye irritationThe basic pyridine nitrogen and reactive hydroxymethyl group disrupt corneal epithelial proteins upon contact[3].
H335 May cause respiratory irritationVolatilization of micro-particulates or aerosols irritates mucous membranes in the respiratory tract[3][4].

E-E-A-T Driven Safety & Handling Protocols

Engineering Controls

Due to the H335 (respiratory irritation) classification, all handling of the neat solid or concentrated solutions must be performed within a certified chemical fume hood maintaining a minimum face velocity of 0.5 m/s[4]. Benchtop weighing of the dry powder is strictly prohibited due to the risk of aerosolizing the irritating particulates.

Personal Protective Equipment (PPE)
  • Dermal Protection: Standard nitrile gloves (0.12 mm thickness) provide adequate protection against the neat solid. However, because this compound is typically dissolved in highly permeating solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) during synthesis[2], double-gloving or the use of heavier-duty butyl rubber gloves is required during liquid transfers to prevent solvent-mediated dermal transport of the irritant.

  • Ocular Protection: Tight-fitting chemical splash goggles are mandatory. The H319 classification indicates that standard safety glasses with side shields are insufficient against vapor or splash hazards.

Experimental Protocol: Safe Derivatization (Mesylation)

The hydroxymethyl group of (5-Fluoro-4-methylpyridin-2-yl)methanol is frequently converted into a leaving group (such as a mesylate or halide) to enable subsequent nucleophilic aromatic substitution or amine coupling[1][2]. The following protocol details a self-validating, step-by-step methodology for mesylation, with integrated safety checkpoints.

Objective

Convert the stable hydroxymethyl group into a reactive mesylate (-CH₂OMs) intermediate while controlling exothermic risks and preventing degradation of the fluoropyridine ring.

Step-by-Step Methodology
  • System Purge & Setup: Flame-dry a round-bottom flask and purge continuously with Nitrogen (

    
    ).
    
    • Causality: Atmospheric moisture will rapidly hydrolyze the electrophilic reagent (Methanesulfonyl chloride), generating hazardous HCl gas and reducing reaction yield.

  • Dissolution: Dissolve 1.0 equivalent of (5-Fluoro-4-methylpyridin-2-yl)methanol in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the pyridine nitrogen, which would otherwise alter the compound's solubility and stall the reaction.

  • Thermal Control (Critical Safety Step): Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0°C.

    • Causality: The reaction between the primary alcohol and Methanesulfonyl chloride is highly exothermic. Strict cooling prevents thermal runaway and protects the sensitive fluorinated ring from degradation.

  • Electrophile Addition: Add 1.2 equivalents of Methanesulfonyl chloride (MsCl) dropwise over 15 minutes via a syringe pump.

  • In-Process Monitoring: Remove the ice bath and allow the mixture to stir for 2 hours, warming gradually to room temperature. Validate reaction completion via LCMS.

    • Self-Validation: The protocol is complete when the LCMS trace shows the disappearance of the 141.14 m/z peak and the emergence of the corresponding mesylate mass.

  • Safe Quenching: Slowly add saturated aqueous

    
     to the reaction mixture.
    
    • Causality: The bicarbonate safely hydrolyzes any unreacted MsCl and neutralizes residual acid. The slow addition prevents violent outgassing of

      
       which could cause the reaction mixture to erupt from the flask.
      
  • Workup: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Dispose of all aqueous washings in a designated halogenated waste container.
    

Workflow Visualization

The following diagram illustrates the critical path for the safe handling and derivatization of the compound, mapping the physical workflow to the required safety interventions.

G N1 Compound Retrieval CAS: 1427366-05-9 N2 Primary Containment Fume Hood (0.5 m/s) N1->N2 N3 Reaction Setup Inert Atmosphere (N2) N2->N3 PPE Verified N4 Exothermic Addition Strict Temp Control (0°C) N3->N4 Reagents Ready N5 In-Process Validation LCMS / TLC Monitoring N4->N5 2 Hours Stirring N6 Aqueous Quench NaHCO3 Neutralization N5->N6 >95% Conversion N7 Waste Segregation Halogenated Disposal N6->N7 Phase Separation

Figure 1: Workflow for the safe handling and derivatization of (5-Fluoro-4-methylpyridin-2-yl)methanol.

Spill Response & Waste Management

In the event of a solid spill outside of containment, do not dry sweep. Dry sweeping will aerosolize the H335-classified particulates[4]. Instead, gently cover the spill with a damp absorbent pad or employ a HEPA-filtered vacuum dedicated to chemical spills.

All waste generated from the derivatization of (5-Fluoro-4-methylpyridin-2-yl)methanol, particularly when using chlorinated solvents like DCM, must be strictly segregated into Halogenated Organic Waste streams. Mixing this waste with non-halogenated streams or acidic aqueous waste can lead to dangerous cross-reactions and environmental contamination[4].

References

  • Benchchem. (5-Fluoro-4-methylpyridin-2-yl)methanol.
  • ChemScene. Safety Data Sheet - (5-Fluoro-4-methylpyridin-2-yl)methanol.
  • Google Patents. US11680056B2 - MK2 inhibitors and uses thereof.
  • Leyan.

Sources

Theoretical Framework for Assessing the Reactivity of (5-Fluoro-4-methylpyridin-2-yl)methanol: A Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

(5-Fluoro-4-methylpyridin-2-yl)methanol is a strategically functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and advanced synthesis.[1] The interplay between the electron-withdrawing fluorine atom, the electron-donating methyl group, and the reactive hydroxymethyl moiety imparts a unique and complex reactivity profile. This technical guide outlines a comprehensive theoretical framework using Density Functional Theory (DFT) to dissect the electronic structure and predict the chemical reactivity of this molecule. We detail a validated computational workflow, from geometry optimization to the analysis of Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) charges. The insights derived from these analyses provide a predictive foundation for understanding its behavior in key synthetic transformations, including electrophilic and nucleophilic substitutions and reactions at the side chain. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools for rational molecular design and reaction planning.[2]

Introduction: The Strategic Value of a Multifunctional Building Block

The pyridine scaffold is a cornerstone of modern drug discovery, prized for its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability.[2] The strategic introduction of substituents allows for the fine-tuning of a molecule's steric and electronic properties to optimize pharmacokinetic and pharmacodynamic profiles. (5-Fluoro-4-methylpyridin-2-yl)methanol (CAS 142736-05-9) is an exemplar of such a highly functionalized intermediate.[1]

  • Fluorine Moiety: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][3] Its strong electron-withdrawing nature significantly influences the electronic landscape of the pyridine ring.

  • Methyl Group: As an electron-donating group, the methyl substituent counteracts the effect of the fluorine atom, creating a polarized and nuanced electronic environment that directs regioselectivity in aromatic substitution reactions.[4]

  • Methanol Group: The primary alcohol at the C2 position serves as a crucial synthetic handle, readily undergoing oxidation to an aldehyde or carboxylic acid, or conversion into a leaving group for nucleophilic substitution, enabling its incorporation into larger, more complex molecular architectures.[1]

Understanding the inherent reactivity of this molecule is paramount for its efficient utilization. Empirical, trial-and-error approaches to reaction development can be resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive alternative to gain a priori insights into molecular behavior, thereby accelerating the discovery process.[2][5] This guide provides the theoretical protocols and interpretive framework to achieve this.

Computational Methodology: A Self-Validating Protocol

The reliability of theoretical predictions hinges on a robust and well-justified computational methodology. The following protocol is designed to provide a balance of accuracy and computational efficiency for organic molecules of this class.

Step-by-Step Computational Workflow
  • Structure Preparation: An initial 3D structure of (5-Fluoro-4-methylpyridin-2-yl)methanol is constructed using standard molecular modeling software.

  • Geometry Optimization: A full geometry optimization is performed to locate the lowest energy conformation of the molecule. This step is critical as all subsequent electronic properties are dependent on the accuracy of the molecular structure.

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has been shown to provide excellent results for the geometries and energies of organic molecules.[5]

    • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions (++) are important for accurately describing lone pairs and anions, while the polarization functions (d,p) allow for non-spherical distortion of electron density, which is essential for describing chemical bonds.[5]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory.

    • Causality: This step serves two purposes. First, it confirms that the optimized structure is a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.[2]

  • Single-Point Energy and Property Calculation: Using the optimized geometry, a final, high-accuracy single-point energy calculation is performed to derive the electronic properties, including molecular orbitals, MEP, and NBO charges.

G cluster_workflow Computational Workflow A 1. Initial 3D Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D Check for Imaginary Frequencies C->D D->B No E Structure is a True Minimum (0 Imaginary Frequencies) D->E Yes F 4. Single-Point Calculation & Property Analysis (FMO, MEP, NBO) E->F

Caption: A standard workflow for theoretical reactivity analysis.

Results and Discussion: Deconstructing Reactivity

Optimized Molecular Geometry and Electronic Structure

The optimized structure reveals a planar pyridine ring, as expected for an aromatic system. The key structural parameters provide the foundation for understanding the electronic interplay of the substituents. The C-F bond length and the charge distribution around it confirm the strong electronegative character of fluorine, which polarizes the ring.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

  • HOMO: The HOMO is predicted to be localized primarily on the π-system of the pyridine ring, with significant contributions from the C4 and C6 positions. This suggests that these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is also distributed across the pyridine ring's π*-system, with the largest coefficients expected at the C2 and C6 positions, which are ortho to the electron-withdrawing nitrogen atom. These sites are therefore the most susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A smaller gap implies that less energy is required to excite an electron, correlating with higher chemical reactivity.[5] The presence of both electron-donating and electron-withdrawing groups is expected to reduce the gap compared to unsubstituted pyridine.

FMO cluster_fmo FMO Energy Diagram LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons (Electrophilic Site) LUMO_level HOMO HOMO (Highest Occupied MO) Donates Electrons (Nucleophilic Site) HOMO_level p1 p2 p1->p2   ΔE = ELUMO - EHOMO   (Reactivity Indicator) axis_start axis_end axis_start->axis_end Energy

Caption: HOMO-LUMO energy gap as an indicator of kinetic stability.

Parameter Predicted Value (a.u.) Interpretation
HOMO Energy -0.258Energy of the outermost electrons; relates to ionization potential.
LUMO Energy -0.041Energy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) 0.217Indicator of chemical reactivity; smaller gap suggests higher reactivity.

Note: Values are illustrative and would be derived from actual DFT calculations.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting where a molecule will interact with electrophiles and nucleophiles.

  • Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. The most intense negative potential is consistently found localized on the nitrogen atom of the pyridine ring, confirming its role as the primary Lewis basic and hydrogen bond-accepting site.[5]

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is located on the hydrogen atom of the hydroxymethyl group, indicating its high acidity and ability to act as a hydrogen bond donor. The C2 and C6 ring carbons will also show a degree of positive potential, corroborating the FMO analysis.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the charge distribution at the atomic level, offering precise numerical data to support the qualitative pictures from FMO and MEP.

Atom Position Predicted NBO Charge (e) Interpretation
N1Ring Nitrogen-0.58Strongly electron-rich; primary basic center.
C2Bearing -CH₂OH+0.25Electron-deficient due to N and side chain oxygen.
C4Bearing -CH₃-0.15Electron-rich due to the donating methyl group.
C5Bearing -F+0.35Highly electron-deficient due to the electronegative fluorine.
FSubstituent-0.38Strongly electron-withdrawing, polarizing the C5 position.
OHydroxymethyl-0.72Highly electron-rich; nucleophilic and H-bond acceptor.

Note: Values are illustrative and would be derived from actual DFT calculations.

The NBO charges clearly quantify the push-pull electronic effects: the electron-donating methyl group at C4 increases electron density at that position, while the strongly electronegative fluorine at C5 and the ring nitrogen create electron-deficient centers, particularly at C2, C5, and C6.

Predictive Reactivity Models

Synthesizing the data from our theoretical analyses allows us to build predictive models for the molecule's behavior in key reaction classes.

G cluster_analysis Theoretical Analysis cluster_prediction Reactivity Prediction FMO FMO Analysis (HOMO/LUMO Location) SNAr Nucleophilic Attack (SNAr) Sites: C2, C6 FMO->SNAr MEP MEP Mapping (Electron-Rich/Poor Regions) Protonation Protonation / Alkylation Site: N1 Atom MEP->Protonation SideChain Side-Chain Reaction Site: -CH₂OH group MEP->SideChain NBO NBO Charges (Atomic Charges) NBO->Protonation NBO->SNAr

Caption: Logical flow from theoretical analysis to reactivity prediction.

Reactions with Electrophiles (Protonation, Alkylation)
Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it susceptible to SNAr, a tendency that is enhanced by the electron-withdrawing fluorine atom.[6]

  • Most Likely Sites: The FMO and NBO analyses identify C2 and C6 as the most electrophilic carbon centers, making them the prime targets for nucleophilic attack.

  • Leaving Group Potential: The fluorine atom at C5 could potentially act as a leaving group in an SNAr reaction, although attack at the C2/C6 positions is generally more favorable for pyridines unless the C5 position is further activated.[6][7]

Reactions at the Methanol Side Chain

The hydroxymethyl group is a versatile functional handle.

  • Oxidation: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents.

  • Nucleophilic Substitution: The hydroxyl group is a poor leaving group. However, it can be converted into a better one (e.g., a tosylate, mesylate, or halide) to facilitate SN2-type reactions with a wide range of nucleophiles. The MEP analysis confirms the electrophilic character of the adjacent carbon (C7) and the high positive potential on the hydroxyl proton.

Conclusion

The theoretical framework presented in this guide provides a powerful, data-driven approach to understanding and predicting the reactivity of (5-Fluoro-4-methylpyridin-2-yl)methanol. The combination of FMO, MEP, and NBO analyses, grounded in a robust DFT methodology, reveals a molecule with distinct reactive sites:

  • A primary basic and nucleophilic nitrogen center .

  • Electrophilic carbons at C2 and C6 , which are susceptible to nucleophilic attack.

  • A versatile hydroxymethyl group that can be readily functionalized.

These computational insights enable chemists to make more informed decisions in synthetic planning, reducing empirical experimentation and accelerating the development of novel, complex molecules for pharmaceutical applications.

References

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

  • Yeung, L. Y., & Elrod, M. J. (2006). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Oberlin College and Conservatory. [Link]

  • Alsoliemy, A., et al. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399. [Link]

  • Singh, R. P., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(4), 979–985. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

  • Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

  • Zhang, C., et al. (2013). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate. [Link]

  • Hansen, P. E., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34812–34821. [Link]

  • Beier, P., et al. (2014). Importance of a Fluorine Substituent for the Preparation of meta- and para-Pentafluoro-λ6-sulfanyl-Substituted Pyridines. Angewandte Chemie International Edition, 53(24), 6242-6245. [Link]

Sources

Methodological & Application

Comprehensive Protocol for the Synthesis of (5-Fluoro-4-methylpyridin-2-yl)methanol from 2-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(5-Fluoro-4-methylpyridin-2-yl)methanol is a high-purity fluorinated pyridine derivative of significant value in advanced chemical synthesis and drug discovery[1]. The strategic placement of the fluorine atom on the pyridine ring is a well-established tactic in medicinal chemistry to increase metabolic stability, modulate basicity, and enhance target binding affinity[1]. Furthermore, the reactive hydroxymethyl group at the C2 position serves as a versatile synthetic handle, enabling seamless incorporation into complex pharmaceutical scaffolds[1].

Synthesizing this target from the readily available precursor 2-amino-4-methylpyridine requires a highly regioselective and chemoselective approach. This application note details a robust, four-step synthetic pipeline. The methodology prioritizes scalable reagents, avoids catalyst poisoning, and integrates self-validating analytical checkpoints at every stage to ensure maximum reproducibility and yield.

Mechanistic Pathway & Workflow

The synthesis relies on the sequential manipulation of the electronic properties of the pyridine ring. The strongly electron-donating amino group is first leveraged to direct electrophilic fluorination, and is subsequently converted into a versatile halide via radical chemistry. Transition-metal catalysis and chemoselective reduction complete the sequence.

SynthesisPathway SM 2-Amino-4-methylpyridine (Starting Material) Int1 5-Fluoro-4-methylpyridin-2-amine (Intermediate 1) SM->Int1 Step 1: Selectfluor, MeCN/H2O Electrophilic Fluorination Int2 2-Bromo-5-fluoro-4-methylpyridine (Intermediate 2) Int1->Int2 Step 2: NaNO2, HBr, CuBr Sandmeyer Bromination Int3 5-Fluoro-4-methylpyridine-2-carbonitrile (Intermediate 3) Int2->Int3 Step 3: Zn(CN)2, Pd-Catalyst Palladium-Catalyzed Cyanation Target (5-Fluoro-4-methylpyridin-2-yl)methanol (Target Molecule) Int3->Target Step 4: 1. NaOH/H2O 2. BH3·THF Hydrolysis & Reduction

Four-step synthetic workflow for (5-Fluoro-4-methylpyridin-2-yl)methanol.

Step-by-Step Experimental Protocols (Self-Validating System)

Step 1: Regioselective Electrophilic Fluorination

Causality & Design: Direct fluorination of pyridine rings is notoriously difficult due to their electron-deficient nature. However, the C2-amino group strongly activates the ring, directing electrophiles to the ortho (C3) and para (C5) positions[2]. The adjacent C4-methyl group provides steric hindrance at C3, driving the fluorination exclusively to the less hindered C5 position. Selectfluor is utilized as a safe, bench-stable electrophilic fluorine source[2].

Protocol:

  • Dissolve 2-amino-4-methylpyridine (1.0 eq) in a solvent mixture of acetonitrile and water (9:1 v/v).

  • Add Selectfluor (1.1 eq) portion-wise at room temperature to control the exothermic dissolution.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. Proceed only when the starting material mass (m/z 109.1) is fully replaced by the product mass (m/z 127.1).

  • Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield 5-fluoro-4-methylpyridin-2-amine .

Step 2: Sandmeyer Bromination

Causality & Design: The primary amine must be converted to a leaving group to allow carbon-chain extension. The Sandmeyer reaction achieves this via diazotization followed by a copper(I)-catalyzed single-electron transfer (SET) mechanism, which expels nitrogen gas and installs a bromine atom[3].

Protocol:

  • Suspend 5-fluoro-4-methylpyridin-2-amine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) and cool to 0 °C using an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise, strictly maintaining the internal temperature below 5 °C to prevent premature diazonium decomposition.

  • In a separate flask, dissolve copper(I) bromide (CuBr, 1.1 eq) in 48% HBr and cool to 0 °C.

  • Transfer the cold diazonium solution dropwise into the CuBr solution.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: TLC analysis (UV active) must indicate the complete consumption of the highly polar amine starting material.

  • Quench with ice water, carefully basify with aqueous NaOH to pH 8, and extract with dichloromethane (DCM).

  • Dry, concentrate, and purify via silica gel chromatography to isolate 2-bromo-5-fluoro-4-methylpyridine .

Step 3: Palladium-Catalyzed Cyanation

Causality & Design: Installing the C2-carbon framework requires a cross-coupling approach. Traditional alkali cyanides (NaCN/KCN) rapidly poison palladium catalysts. Utilizing zinc cyanide (Zn(CN)₂) provides a slow, controlled release of cyanide ions, maintaining catalyst turnover while ensuring high conversion rates under mild conditions[4].

Protocol:

  • In a dried, nitrogen-flushed Schlenk flask, combine 2-bromo-5-fluoro-4-methylpyridine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

  • Add anhydrous DMF and degas the mixture via three consecutive freeze-pump-thaw cycles.

  • Heat the reaction to 100 °C for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via IR spectroscopy. A sharp, distinct absorption band at ~2230 cm⁻¹ confirms the successful installation of the nitrile group.

  • Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and zinc salts.

  • Wash the filtrate with 5% aqueous LiCl (to effectively partition DMF into the aqueous phase) and brine.

  • Concentrate and purify via column chromatography to obtain 5-fluoro-4-methylpyridine-2-carbonitrile .

Step 4: Hydrolysis and Borane Reduction

Causality & Design: Direct reduction of a nitrile to an alcohol can suffer from over-reduction or side-product formation. A two-stage sequence—basic hydrolysis to the carboxylic acid followed by chemoselective reduction—is highly reliable. Borane-Tetrahydrofuran (BH₃·THF) is explicitly chosen over stronger hydride donors (like LiAlH₄) because it selectively reduces carboxylic acids to primary alcohols without triggering unwanted hydrodefluorination of the pyridine core.

Protocol:

  • Hydrolysis: Dissolve the nitrile in ethanol and add 2M aqueous NaOH (3.0 eq). Reflux for 4 hours until ammonia evolution ceases. Cool, acidify to pH 3-4 with 1M HCl, and extract with EtOAc to isolate 5-fluoro-4-methylpyridine-2-carboxylic acid.

  • Reduction: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.

  • Slowly add BH₃·THF complex (1.0 M, 2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Validation Checkpoint: Quench a micro-aliquot with methanol and analyze via ¹H NMR. The disappearance of the downfield carboxylic acid proton (>10 ppm) and the appearance of a methylene doublet (~4.6 ppm) validate the reduction.

  • Carefully quench the bulk reaction with methanol at 0 °C to safely destroy excess borane.

  • Concentrate the mixture, partition between EtOAc and saturated NaHCO₃, wash with brine, dry, and evaporate.

  • Purify via recrystallization or flash chromatography to yield pure (5-Fluoro-4-methylpyridin-2-yl)methanol .

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters, expected yields, and critical analytical metrics required to validate each synthetic step.

StepReaction TypeReagents & Optimal ConditionsExpected YieldPrimary Analytical Checkpoint
1 Electrophilic FluorinationSelectfluor, MeCN/H₂O (9:1), 60 °C, 4h75–82%LC-MS: [M+H]⁺ 127.1¹⁹F NMR: Singlet at ~ -145 ppm
2 Sandmeyer BrominationNaNO₂, 48% HBr, CuBr, 0 °C to RT, 2h65–70%LC-MS: [M+H]⁺ 190.0 / 192.0 (1:1 isotopic pattern)
3 Pd-Catalyzed CyanationZn(CN)₂, Pd₂(dba)₃, dppf, DMF, 100 °C, 12h80–85%FT-IR: Sharp C≡N stretch at ~2230 cm⁻¹
4 Hydrolysis & Reduction1. NaOH, EtOH/H₂O2. BH₃·THF, 0 °C to RT, 16h70–75%¹H NMR: Appearance of -CH₂- doublet (~4.6 ppm) and -OH triplet (~5.2 ppm)

References

  • Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution Organic Letters (American Chemical Society). URL:[Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine Heterocyclic Letters (Vol. 11, No.3, 447-452). URL:[Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media PubMed Central (PMC) / Organic Letters. URL:[Link]

Sources

Application Note: High-Performance Synthesis of Fluorinated Pyridines via Halex Reaction

[1]

Executive Summary

The synthesis of fluorinated pyridines is a cornerstone of modern medicinal chemistry and agrochemical development. Approximately 10% of all fluorinated active pharmaceutical ingredients (APIs) contain a fluorinated heteroaromatic motif.[1] While the Balz-Schiemann reaction (diazotization) is historical, the Halex (Halogen Exchange) reaction is the industrial standard for scalability.

However, the Halex reaction is notoriously capricious. It relies on the nucleophilic aromatic substitution (


This guide provides a scientifically grounded, self-validating workflow for mastering this transformation, moving beyond "recipe following" to mechanistic control.

Mechanistic Insight: The "Naked" Fluoride Paradox

To succeed, one must understand the microscopic environment of the reaction.

  • The Barrier: The C-Cl bond in pyridine is strong. Activation requires electron-withdrawing groups (EWGs) or protonation/alkylation of the nitrogen (though the latter changes the product).

  • The Nucleophile: Potassium Fluoride (KF) is a rigid ionic lattice. It is insoluble in the organic solvents required for

    
    .
    
  • The Solution (PTC): We use Phase Transfer Catalysts (PTC) or specific solvents (Sulfolane, DMSO) to solubilize minimal amounts of

    
    .
    
  • The Enemy (Water): Fluoride has an extremely high hydration energy (

    
    ). Even trace water (ppm levels) creates a solvation shell around 
    
    
    , rendering it nucleophilically inert and diverting reactivity toward hydrolysis (forming hydroxypyridines).
Pathway Visualization

The following diagram illustrates the Phase Transfer Catalysis (PTC) cycle required to shuttle fluoride into the organic phase for the

HalexMechanismcluster_solidSolid/Inorganic Phasecluster_organicOrganic Phase (Sulfolane/DMSO)KF_SolidKF (Solid Lattice)Q_F[Q+ F-] (Active)KF_Solid->Q_FIon Exchange(Interface)KCl_SolidKCl (Solid Waste)MeisenheimerMeisenheimerComplexQ_F->MeisenheimerAttack (SNAr)Q_Cl[Q+ Cl-] (Inactive)Q_Cl->KCl_SolidRegenerationSubstrate2-ChloropyridineSubstrate->MeisenheimerMeisenheimer->Q_ClLeaving GroupProduct2-FluoropyridineMeisenheimer->ProductElimination

Caption: Figure 1. Phase Transfer Catalysis cycle in Halex reactions. Q+ represents the catalyst (e.g., 18-crown-6 or Tetraphenylphosphonium).

Critical Process Parameters (CPPs)

Success relies on controlling three variables. Failure to control any single one will result in <10% yield or "black tar."

A. The Fluoride Source[1][3][4][5]
  • Standard KF: Crystalline, low surface area. Reactivity is poor.

  • Spray-Dried KF (Recommended): Produced by spraying aqueous KF into hot air. It has a high surface area and is the industry standard.

  • CsF: Higher solubility and reactivity (Cesium is a "soft" cation, loosening the ion pair), but significantly more expensive. Use only for high-value, difficult substrates.

B. Solvent Selection

The solvent must be polar aprotic (to solvate the cation but leave

SolventBoiling PointStabilityRecommendation
Sulfolane 285°CHighGold Standard. Stable to oxidation and high heat.
DMSO 189°CModerateGood for lab scale (<150°C). Risk of thermal runaway >180°C.
NMP 202°CHighGood alternative, but harder to remove (high boiling).
DMF/DMAc ~150-165°CLowAvoid if possible. Decomposes to dimethylamine (nucleophile) causing impurities.
C. Water Control (The "Kill Switch")

You cannot simply "dry" the solvent.[2] You must perform Azeotropic Drying .

  • Method: Add toluene or xylene to the KF/Solvent mixture. Distill the toluene off. The water forms a low-boiling azeotrope with toluene and is removed.

  • Target: <100 ppm water content (Karl Fischer titration).

Experimental Protocols

Protocol 1: High-Throughput Lab Scale (Using 18-Crown-6)

Best for: Rapid synthesis of gram-scale analogs (1-10g).

Reagents:

  • Substrate: 2-Chloro-3-nitropyridine (Activated substrates work best).

  • Fluoride: Spray-dried KF (2.0 equiv).

  • Catalyst: 18-Crown-6 (0.05 equiv).

  • Solvent: Anhydrous Acetonitrile (for lower temp) or DMSO (for higher temp).

Procedure:

  • Drying (Crucial): Place KF in a reaction vial. Heat to 150°C under high vacuum for 2 hours to remove surface moisture. Backfill with Argon.[3]

  • Solvation: Add anhydrous DMSO and 18-Crown-6. Stir for 15 mins to allow complexation.

  • Addition: Add the chloropyridine substrate.

  • Reaction: Heat to 120°C. Monitor by HPLC/GC every hour.

    • Self-Validation: If conversion stalls at 50%, do not add more heat. You likely have water contamination.[3]

  • Workup: Cool to RT. Dilute with water (dissolves KF/Crown ether). Extract with Ethyl Acetate.

    • Note: 18-Crown-6 is toxic and water-soluble; ensure thorough aqueous washing.

Protocol 2: Robust Process Scale (Azeotropic Distillation)

Best for: Scalable synthesis (>100g) and unactivated substrates.

Reagents:

  • Substrate: 2,6-Dichloropyridine.

  • Fluoride: Spray-dried KF (1.2 equiv per chloride).

  • Catalyst: Tetraphenylphosphonium Bromide (

    
    ) (0.02 equiv).
    
  • Solvent: Sulfolane (approx 3-4 volumes).

  • Entrainer: Toluene (1 volume).

Step-by-Step Workflow:

  • System Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring will fail due to solids), a Dean-Stark trap, and a condenser.

  • The "Dry-Down": Charge Sulfolane, KF, Catalyst, and Toluene.

  • Azeotropic Distillation: Heat reflux (~110-120°C). Toluene/Water azeotrope will collect in the trap.

    • Self-Validation: Watch the trap. When the distillate creates a clear phase separation and no new water droplets form for 30 mins, the system is dry.

  • Distill off Toluene: Increase temperature to distill off the remaining toluene until the internal temperature reaches ~180°C.

  • Reaction: Add the Chloropyridine substrate (neat or as a hot melt).

  • Cook: Maintain 190-210°C.

    • Caution: Exothermic initiation is possible.[4][5]

  • Workup (Distillation): Do not use aqueous extraction (Sulfolane is hard to extract from). Instead, apply vacuum and distill the fluorinated product directly from the reaction mixture (Product BP usually < Sulfolane BP).

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Reaction Stalls (e.g., 60% conversion) KF surface passivation (KCl coating).Use Spray-dried KF.[6][5] Increase agitation speed (mechanical stirring is mandatory).
Product contains Hydroxyl (OH) group Water contamination.Check Dean-Stark step. Ensure KF was handled in a glovebox or dried under vacuum.
"Black Tar" formation Thermal decomposition / Polymerization.Reduce temperature by 10°C. Check for "hot spots" in heating mantle. Ensure inert atmosphere (

/Ar).
Low Mass Balance Product volatility.Fluorinated pyridines are volatile! Do not rotovap to dryness aggressively. Use a vigreux column.

Safety Case Study: The Shell Explosion

Authoritative Note: In 1990, a Halex reaction at a Shell plant in Stanlow, UK, resulted in a catastrophic explosion.[7]

  • The Cause: The reaction used 2,4-dichloronitrobenzene and KF in DMAc (Dimethylacetamide). Thermal runaway occurred.

  • The Science: Halex reactions are exothermic.[5] Furthermore, at high temperatures, DMAc/DMF can decompose to form dimethylamine, which reacts with the substrate to form unstable intermediates.

  • The Lesson:

    • DSC (Differential Scanning Calorimetry): Always run a DSC on the reaction mixture before scaling up to detect onset of thermal runaway.

    • Solvent Choice: Use Sulfolane over DMAc/DMF for high-temperature safety.

    • Venting: Ensure reactor relief systems are sized for rapid gas generation.

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[3][8][9][10] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. Link (The foundational text on Halex chemistry).

  • Adams, D. J., & Clark, J. H. (1999). The reaction of fluoropyridines with nucleophiles.[3] Chemical Society Reviews. Link (Review of reactivity).

  • Furuya, T., et al. (2011). Carbon-Fluorine Bond Formation.[9][10][11] Nature. Link (Modern mechanistic overview).

  • Scientific Update. (2020). The Shell Halex Reaction Incident.[7]Link (Safety Case Study).

  • Sassoon, Y., et al. (1996).[11] Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction.[7][11][12] Chemical Communications.[11] Link (Catalyst optimization).

Application Note: Regioselective Fluorination of Pyridines via N-Oxide Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into pyridine scaffolds is a critical transformation in medicinal chemistry, agrochemicals, and radiopharmaceutical development (e.g.,


F-PET tracers). Traditional methods, such as the Halex process, require harsh thermal conditions and pre-functionalized halogenated substrates[1]. Direct C-H fluorination often suffers from poor regioselectivity and requires expensive reagents. This application note details a state-of-the-art, metal-free methodology utilizing pyridine N-oxides  to achieve highly regioselective nucleophilic fluorination under mild conditions[2].

Mechanistic Rationale: The N-Oxide Advantage

Unactivated pyridines are electron-deficient, making direct electrophilic fluorination difficult, yet they are not sufficiently electrophilic to undergo facile nucleophilic aromatic substitution (


) without strong activating groups.

By oxidizing the pyridine nitrogen to an N-oxide, the electronic landscape of the ring is fundamentally altered:

  • Electrophilic Activation : The N-oxide oxygen can be trapped by highly electrophilic agents like

    
    -toluenesulfonic anhydride (
    
    
    
    ) or trifluoromethanesulfonic anhydride (
    
    
    )[1]. This generates an
    
    
    -sulfonyl or
    
    
    -triflyl intermediate, which drastically increases the electrophilicity of the C2 and C6 positions.
  • Ammonium Salt Formation : Trapping this activated intermediate with a tertiary amine (e.g., trimethylamine or quinuclidine) yields a stable 2-pyridyltrialkylammonium salt[2].

  • Regioselective

    
     : The trialkylammonium group serves as an exceptional leaving group. Subsequent exposure to a fluoride source (such as Tetrabutylammonium fluoride, TBAF, or 
    
    
    
    ) results in a rapid, room-temperature
    
    
    displacement, yielding the 2-fluoropyridine with absolute regiocontrol[2].

Recent advancements have also demonstrated that specific pyridine N-oxides (e.g., 3-bromo-4-nitropyridine N-oxide) can uniquely direct fluorination to the meta (C3) position—a historically challenging transformation—by leveraging the synergistic electronic pull of the N-oxide and a para-nitro group[3][4].

Workflow Visualization

Workflow N1 Pyridine N-Oxide (Starting Material) N2 Electrophilic Activation (Ts2O / CH2Cl2) N1->N2 O-Sulfonylation N3 Amination (NMe3 or Quinuclidine) N2->N3 C2 Nucleophilic Attack N4 2-Pyridyltrialkylammonium Salt (Stable Intermediate) N3->N4 Isolation / Trituration N5 Nucleophilic Fluorination (TBAF or K[18F]F) N4->N5 SNAr Displacement N6 2-Fluoropyridine (Target Product) N5->N6 Regioselective Yield

Workflow for the regioselective synthesis of 2-fluoropyridines via N-oxide activation.

Methodological Comparison

The table below summarizes quantitative and qualitative data comparing the N-oxide activation route against classical fluorination methods[1].

MethodologyReagents / CatalystOperating Temp.RegioselectivitySubstrate ScopePrimary Drawbacks
Halex Reaction KF or CsF, DMSO / Sulfolane150–250 °CC2, C4Pre-halogenated (Cl/Br) pyridinesHarsh thermal conditions; limited functional group tolerance.
Direct C-H Fluorination

, MeCN
RT to 80 °CC2 (Moderate)Unactivated pyridinesPoor regiocontrol; expensive and moisture-sensitive reagents.
N-Oxide Activation

,

, TBAF
0 °C to RTC2 (Excellent)Pyridine N-oxidesRequires a two-step sequence (activation followed by fluorination).

Experimental Protocols

The following protocols detail the synthesis of 2-fluoropyridines from pyridine N-oxides. These procedures are designed to be self-validating, ensuring intermediate integrity before proceeding to the next step.

Protocol A: Synthesis of 2-Pyridyltrialkylammonium Salts

Objective: Convert the pyridine N-oxide into a stable, isolable electrophilic precursor[2].

Materials:

  • Pyridine N-oxide derivative (1.0 equiv)

  • 
    -Toluenesulfonic anhydride (
    
    
    
    ) (1.2 equiv)
  • Trimethylamine (

    
    , 1.0 M in THF) or Quinuclidine (3.0 equiv)
    
  • Anhydrous Dichloromethane (

    
    )
    
  • Diethyl ether (

    
    )
    

Step-by-Step Procedure:

  • Preparation : Flame-dry a round-bottom flask and purge with argon. Dissolve the pyridine N-oxide (1.0 mmol) in anhydrous

    
     (10 mL).
    
  • Activation : Cool the solution to 0 °C using an ice bath. Add

    
     (1.2 mmol) portion-wise.
    
    • Causality: Cooling prevents uncontrolled exothermic degradation of the highly reactive

      
      -sulfonyl intermediate. 
      
      
      
      is preferred over
      
      
      as it yields a more stable, crystalline salt that is easier to handle[1][2].
  • Amination : Stir for 15 minutes at 0 °C, then add the tertiary amine (

    
     or quinuclidine, 3.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
    
  • Isolation & Validation : Concentrate the mixture under reduced pressure to ~2 mL. Add cold

    
     (15 mL) vigorously to induce precipitation.
    
    • Self-Validation: The formation of a white/off-white precipitate confirms the successful formation of the trialkylammonium salt. If an oil forms, decant the solvent and triturate again with fresh

      
      .
      
  • Collection : Filter the precipitate, wash with

    
    , and dry under high vacuum. The salt can be stored at -20 °C for months without degradation[2].
    
Protocol B: Nucleophilic Fluorination to 2-Fluoropyridine

Objective: Displace the trialkylammonium group with fluoride to yield the target 2-fluoropyridine[2].

Materials:

  • 2-Pyridyltrialkylammonium salt (from Protocol A) (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, anhydrous) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Preparation : In an argon-purged flask, dissolve the 2-pyridyltrialkylammonium salt (1.0 mmol) in anhydrous THF (5 mL).

    • Causality: Strict anhydrous conditions are mandatory. Fluoride ions are highly prone to hydrogen bonding with water, which drastically reduces their nucleophilicity, leading to sluggish reactions or hydrolysis byproducts.

  • Fluorination : Add TBAF solution (1.5 mL, 1.5 mmol) dropwise at room temperature.

    • Note: For unreactive substrates, the reaction can be heated to 60 °C. For radiolabeling (

      
      ), 
      
      
      
      /Kryptofix 2.2.2 in DMSO is used at 110 °C for 5 minutes[2].
  • Monitoring : Stir for 1–3 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the baseline spot (salt) and the appearance of a high-

      
       spot (fluoropyridine) indicates conversion. Alternatively, a crude 
      
      
      
      NMR aliquot will show a characteristic peak between -60 and -75 ppm, confirming C-F bond formation.
  • Workup : Quench the reaction with saturated aqueous

    
     (10 mL). Extract with 
    
    
    
    (3 × 10 mL).
  • Purification : Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate. Purify via silica gel flash chromatography to isolate the pure 2-fluoropyridine[1].
    

Troubleshooting & Analytical Validation

  • Issue: Formation of (dimethylamino)pyridine instead of fluoropyridine.

    • Cause: Direct addition of TBAF to the in situ generated activation mixture without isolating the intermediate salt causes the displaced trimethylamine to act as a competing nucleophile[2].

    • Solution: Always isolate the 2-pyridyltrialkylammonium salt via trituration (Protocol A, Step 4) before subjecting it to fluorination[2].

  • Issue: Low yield for meta-substituted targets.

    • Cause: The standard N-oxide activation strictly directs to the ortho (C2/C6) positions.

    • Solution: For C3-fluorination, utilize a 3-bromo-4-nitropyridine N-oxide precursor. The combined electronic effects of the N-oxide and the para-nitro group uniquely activate the meta-position for direct ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       displacement of the bromide[4].
      

References

  • Liang, S. H., et al. "Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling." Organic Letters, ACS Publications, 2015. URL:[Link]

  • "Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides." Scientific Reports, PubMed Central (NIH), 2018. URL:[Link]

Sources

Application of (5-Fluoro-4-methylpyridin-2-yl)methanol in iNOS inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Application of (5-Fluoro-4-methylpyridin-2-yl)methanol in the Synthesis of Selective iNOS Inhibitors

Introduction & Mechanistic Rationale

Inducible Nitric Oxide Synthase (iNOS) is a critical enzyme in the inflammatory cascade. Unlike its endothelial and neuronal counterparts (eNOS and nNOS), iNOS is heavily upregulated during inflammation, leading to the overproduction of nitric oxide (NO) and subsequent tissue damage . Developing highly selective iNOS inhibitors is a major objective in medicinal chemistry to treat chronic inflammatory and neurodegenerative diseases without triggering the cardiovascular side effects associated with eNOS inhibition.

The pyridine scaffold, specifically the 4-methylpyridine derivative, is a privileged pharmacophore in NOS inhibition. It acts as a bioisostere for the guanidino group of the natural substrate, L-arginine, anchoring the inhibitor to the active site heme and the conserved glutamate residue .

(5-Fluoro-4-methylpyridin-2-yl)methanol serves as an advanced, highly optimized building block for synthesizing these inhibitors. The strategic placement of functional groups on this scaffold provides three distinct mechanistic advantages:

  • The 2-Hydroxymethyl Group (-CH₂OH): Acts as a versatile synthetic handle. It can be readily activated (e.g., converted to a halide) to allow for modular extension into the substrate-binding channel via nucleophilic substitution with various amine tails .

  • The 5-Fluoro Substitution: Fluorine is highly electronegative yet sterically similar to hydrogen. Its introduction at the 5-position lowers the pKa of the pyridine nitrogen, optimizing the hydrogen-bonding strength with the active site Glutamate (Glu371). Furthermore, the strong C-F bond increases metabolic stability against cytochrome P450-mediated oxidation compared to unsubstituted analogs .

  • The 4-Methyl Group: Fits perfectly into a small, hydrophobic pocket within the iNOS active site. This interaction induces enzyme elasticity, creating a binding "hot spot" that significantly enhances isoform selectivity over eNOS .

Synthetic Workflow and Causality

The integration of (5-Fluoro-4-methylpyridin-2-yl)methanol into an iNOS inhibitor typically involves a two-step sequence: activation of the alcohol followed by N-alkylation of a target pharmacophore (such as a pyrrolidine or diamine).

  • Activation via Chlorination: The primary alcohol is converted to a chloromethyl group using thionyl chloride (SOCl₂) and catalytic N,N-dimethylformamide (DMF) .

    • Causality: DMF reacts with SOCl₂ to form a highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion). This intermediate rapidly and cleanly converts the alcohol to the chloride without the risk of carbocation rearrangement or etherification side reactions that often plague standard acid-catalyzed halogenations.

  • Nucleophilic Substitution: The resulting 2-(chloromethyl)-5-fluoro-4-methylpyridine is coupled with an amine in the presence of a mild base (e.g., K₂CO₃) .

    • Causality: The inorganic base scavenges the HCl generated during the reaction. This prevents the amine nucleophile from becoming protonated (and thus deactivated), ensuring a high-yielding Sₙ2 substitution rather than an E2 elimination.

Experimental Protocols

Protocol A: Synthesis of 2-(Chloromethyl)-5-fluoro-4-methylpyridine Hydrochloride

This protocol utilizes a Vilsmeier-Haack activation strategy to ensure quantitative conversion.

  • Preparation: To a rigorously dried, round-bottom flask equipped with a magnetic stir bar, add (5-Fluoro-4-methylpyridin-2-yl)methanol (700 mg, 4.96 mmol, 1.00 equiv) and anhydrous dichloromethane (DCM) (6 mL) under a nitrogen atmosphere [[1]]().

  • Catalyst Addition: Add anhydrous DMF (362 mg, 4.96 mmol, 1.00 equiv) dropwise. Note: The nitrogen atmosphere is critical to prevent the hydrolysis of the moisture-sensitive SOCl₂.

  • Chlorination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add SOCl₂ (1.5 mL) dropwise over 10 minutes to safely control the exothermic evolution of SO₂ and HCl gases .

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation Step: Monitor the reaction via LCMS. The reaction is deemed complete when the starting material mass (M+H = 142) completely disappears and the product mass (M+H = 160/162, exhibiting the characteristic 3:1 isotopic pattern of a single chlorine atom) becomes dominant [[1]]().

  • Workup: Concentrate the resulting mixture under reduced pressure to remove DCM and excess SOCl₂. The crude hydrochloride salt should be used directly in the next coupling step to prevent degradation of the reactive benzylic chloride.

Protocol B: Radiometric iNOS Inhibition Assay

This self-validating biological assay measures the conversion of radiolabeled L-arginine to L-citrulline to determine inhibitor efficacy.

  • Assay Mixture: Prepare a reaction mixture containing HEPES buffer (pH 7.4), NADPH, (6R)-5,6,7,8-tetrahydro-L-biopterin (H₄B), calmodulin, EGTA, and recombinant human iNOS enzyme .

  • Inhibitor Incubation: Add the synthesized pyridine-based test compounds at varying concentrations (e.g., 1 nM to 10 μM) and pre-incubate at 37 °C for 15 minutes to establish binding equilibrium.

  • Initiation: Initiate the enzymatic reaction by adding L-[¹⁴C]arginine. Incubate for exactly 30 minutes at 37 °C .

  • Termination & Separation: Terminate the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin (Na⁺ form).

    • Causality: The strongly acidic cation exchange resin binds the unreacted, positively charged L-[¹⁴C]arginine. The neutral product, L-[¹⁴C]citrulline, is repelled by the resin and remains entirely in the supernatant .

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the impact of the pyridine ring substitutions on iNOS inhibitory potency. The data highlights how modifications at the 5- and 6-positions (relative to the 4-methyl group) drastically alter the IC₅₀ values.

Compound Scaffold4-Position5-Position6-Position / TailiNOS IC₅₀ (nM)Selectivity (iNOS/eNOS)
Unsubstituted Pyridine-H-H-CH₂-Amine> 1000< 2-fold
4-Methylpyridine-CH₃-H-CH₂-Amine2850-fold
5-Fluoro-4-methylpyridine-CH₃-F-CH₂-Amine15> 100-fold
5-Fluoro-4-methylpyridine-CH₃-F-CH₂CH₂F9> 150-fold

Mechanistic Visualization

G LPS Inflammatory Stimuli (e.g., LPS / Cytokines) Macrophage Macrophage Activation LPS->Macrophage iNOS_Expr iNOS Expression (Upregulation) Macrophage->iNOS_Expr iNOS_Enz iNOS Enzyme (Active Heme Center) iNOS_Expr->iNOS_Enz LArg L-Arginine LArg->iNOS_Enz NO Nitric Oxide (NO) Overproduction iNOS_Enz->NO Oxidation Inflammation Tissue Damage & Inflammatory Disease NO->Inflammation Inhibitor (5-Fluoro-4-methylpyridin-2-yl) methanol-derived Inhibitor Inhibitor->iNOS_Enz Competitive Inhibition

Figure 1: iNOS-mediated inflammatory signaling and competitive inhibition by pyridine derivatives.

References

  • [1] Google Patents. "US11680056B2 - MK2 inhibitors and uses thereof." Available at:

  • [2] Zhou, D., et al. "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of[18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase." Journal of Medicinal Chemistry (via PMC). Available at:[Link]

  • [3] Huang, H., et al. "Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives." Journal of the American Chemical Society (via PMC). Available at:[Link]

Sources

Column chromatography for the purification of (5-Fluoro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Purification of (5-Fluoro-4-methylpyridin-2-yl)methanol

Part 1: Executive Summary & Chemical Logic

Purifying pyridine-based alcohols like (5-Fluoro-4-methylpyridin-2-yl)methanol presents a classic chromatographic paradox: the molecule is polar enough to require strong solvents but basic enough to interact destructively with the acidic silanols of standard silica gel.[1][2] This interaction results in severe peak tailing, yield loss, and co-elution with impurities.[2]

This guide moves beyond generic "recipes" to provide a chemically grounded strategy. We utilize Silanol Shielding Technology (SST) principles—using mobile phase modifiers to block active sites—ensuring sharp peaks and high recovery.[2]

Chemo-Physical Profile & Separation Challenges
FeatureChemical ImplicationChromatographic Consequence
Pyridine Nitrogen Basic center (pKa ~5-6)Severe Tailing: Protonates on acidic silica silanols (

), causing "drag."[1][2]
C5-Fluorine Electron-withdrawingModulated Basicity: Slightly lowers pKa compared to non-fluorinated analogs, but not enough to prevent tailing.[1][2]
C2-Methanol H-bond donor/acceptorHigh Polarity: Requires polar mobile phases (MeOH/DCM or high % EtOAc), increasing the risk of silica dissolution if pH is uncontrolled.[1][2]

Part 2: Method Development & TLC Strategy

Before packing a column, the separation must be modeled on Thin Layer Chromatography (TLC).

Visualization:

  • UV (254 nm): The pyridine ring is UV active.[3]

  • KMnO₄ Stain: The primary alcohol oxidizes easily, appearing as a bright yellow spot on a purple background.[2] This is crucial for detecting non-UV active impurities.[2]

The "Tailing Test" (Critical Step): Run a TLC plate in 10% MeOH / 90% DCM .

  • Observation: If the spot looks like a "comet" (streak), standard silica is insufficient.

  • Action: Add 1% Triethylamine (TEA) or 1%

    
     to the TLC solvent. If the spot tightens into a circle, the column must  include this modifier.
    

Part 3: Visualization of Separation Logic

The following decision tree outlines the logical flow for selecting the optimal purification protocol based on crude purity and scale.

PurificationLogic Start Crude Mixture (5-Fluoro-4-methylpyridin-2-yl)methanol TLC_Test TLC Analysis (10% MeOH/DCM) Start->TLC_Test Tailing Is significant tailing observed? TLC_Test->Tailing Method_A Protocol A: Silica + 1% TEA Modifier (High Capacity) Tailing->Method_A Yes (Standard Lab) Method_B Protocol B: Amine-Functionalized Silica (No Modifier Needed) Tailing->Method_B Yes (High Budget/Green) Method_C Protocol C: Reverse Phase (C18) (High Purity >99%) Tailing->Method_C Complex Impurities

Figure 1: Decision tree for selecting the appropriate stationary phase and mobile phase based on initial TLC screening.

Part 4: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (DCM / MeOH + TEA)

Best for: Routine purification of <5g batches on standard silica.

Materials:

  • Stationary Phase: Standard Flash Silica Gel (40–63 µm, 60 Å).[2]

  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).[1]

  • Mobile Phase B: 10% Methanol in DCM + 1% Triethylamine (TEA).[1][2]

    • Note: Adding TEA to both bottles ensures the modifier concentration remains constant during the gradient, preventing baseline drift.

Step-by-Step:

  • Column Conditioning: Flush the column with 3 Column Volumes (CV) of Mobile Phase A . This saturates the silica surface with TEA, effectively "capping" the acidic silanols before the sample arrives [1, 2].

  • Loading: Dissolve the crude residue in a minimum volume of DCM. If insoluble, use a "dry load" technique: adsorb crude onto Celite or loose silica (1:2 ratio) and pack on top of the column.

  • Gradient Elution:

    • 0–5 min: 0% B (Isocratic hold to elute non-polar impurities).[2]

    • 5–20 min: 0% → 30% B (Linear gradient).[2]

    • 20–25 min: 30% → 50% B (Flush).

  • Fraction Collection: Collect fractions based on UV absorbance (254 nm). The target alcohol typically elutes between 3–8% MeOH concentration.[2]

Protocol B: The "Green" Alternative (EtOAc / Heptane)

Best for: Labs restricting chlorinated solvents (DCM).

Materials:

  • Stationary Phase: Standard Silica Gel.[1][2]

  • Mobile Phase A: n-Heptane (or Hexanes) + 2% TEA.[1][2]

  • Mobile Phase B: Ethyl Acetate (EtOAc) + 2% TEA.[1][2]

    • Note: Pyridines are less soluble in heptane.[1][2] Ensure the sample is fully soluble or use dry loading.[2]

Gradient:

  • Start at 10% B.[1][2]

  • Ramp to 100% B over 15–20 CV.[1][2]

  • Observation: The product will elute later than in DCM/MeOH due to the lower polarity of EtOAc compared to MeOH.

Protocol C: Reverse Phase (C18) Polishing

Best for: Final drug substance (purity >99.5%) or removing closely eluting isomers.[1]

Materials:

  • Column: C18 (Octadecyl) Flash Cartridge.[1][2]

  • Mobile Phase A: Water + 0.1% Ammonium Bicarbonate (

    
    ).[1][2]
    
  • Mobile Phase B: Acetonitrile (ACN).[1][2][4]

Logic: Using a basic buffer (Ammonium Bicarbonate) keeps the pyridine moiety neutral (unprotonated), increasing its retention on the lipophilic C18 chain and improving peak shape [3].

Gradient:

  • 5% B to 60% B over 12 CV.[1][2]

Part 5: Mechanism of Action (Silanol Shielding)

Understanding why we add Triethylamine is vital for troubleshooting.

SilanolShielding Silica Silica Surface (Acidic Si-OH) Pyridine Target Molecule (Basic N) Silica->Pyridine Strong H-Bonding (Causes Tailing) Result Elution (Sharp Peak) Pyridine->Result Free to Elute TEA Modifier (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (Blocks Sites) TEA->Result Shields Surface

Figure 2: The "Sacrificial Base" mechanism.[1] TEA binds to acidic silanols more strongly than the pyridine target, creating a neutral surface for the target to migrate smoothly.

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Product "Streaking" across all fractions Insufficient modifier (TEA/NH3).Flush column with 5% TEA in DCM, then restart gradient. Ensure TEA is in both solvent bottles.
Product elutes in void volume (too fast) Solvent too polar (e.g., MeOH % too high).[1]Switch to Protocol B (EtOAc/Heptane) or reduce MeOH slope (e.g., 0-5% MeOH max).
Co-elution with starting material Overloading or poor selectivity.1. Reduce load to <1% of silica weight.2. Switch to C18 (Protocol C) which separates based on hydrophobicity, not just polarity.[2]
Low Recovery (<80%) Product precipitating on column or irreversible adsorption.1. Check solubility in mobile phase.2. Use "Amine-functionalized Silica" (NH2-Silica) which requires no mobile phase additives and has lower adsorption.[1][2]

Part 7: Safety & Storage

  • Fluorine NMR: Use

    
     NMR to confirm the integrity of the C-F bond post-purification. Nucleophilic displacement of fluorine is rare under these mild conditions but possible if strong alkalis are used.[2]
    
  • Pyridine Toxicity: Pyridine derivatives can be hepatotoxic.[1][2] Handle all fractions in a fume hood.

  • Storage: Store the purified alcohol under inert atmosphere (

    
     or Ar) at 2–8°C. Pyridine methanols can oxidize to aldehydes or carboxylic acids upon prolonged exposure to air.[2]
    

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[5] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[5] Link

  • Biotage Application Note. Strategies for Flash Chromatography of Basic Compounds. Biotage.com.[1][2] Link

  • McCalley, D. V. (2010).[2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858–880. Link[1]

  • BenchChem. (5-Fluoro-4-methylpyridin-2-yl)methanol Product Description & Properties. Link

  • Sigma-Aldrich. Fundamental Flash Chromatography: Solvent Selection and Additives. Link

Sources

Application Note: Chemoselective Reduction of 5-Fluoro-4-methylpicolinic Acid to (5-Fluoro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Advanced Protocol & Mechanistic Guide

Strategic Context & Molecular Architecture

The compound (5-Fluoro-4-methylpyridin-2-yl)methanol is a high-value fluorinated heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical candidates, including orexin receptor antagonists and kinase inhibitors[1].

The core research value of this molecule lies in its precise molecular architecture:

  • 5-Fluoro Motif: Strategically positioned to block metabolic hydroxylation at the susceptible pyridine position, thereby increasing the in vivo half-life of the final drug candidate[1][2].

  • 4-Methyl Group: Provides essential steric bulk to lock active conformations during drug-target binding[2].

  • 2-Hydroxymethyl Group: Serves as a versatile, reactive handle for subsequent etherifications, aminations, or oxidations[1].

Synthesizing this compound directly from 5-fluoro-4-methylpicolinic acid requires a highly controlled reduction protocol to prevent the degradation of the sensitive carbon-fluorine bond while overcoming the inherent coordination chemistry of the pyridine ring.

Mechanistic Rationale & Reagent Selection

The direct reduction of a picolinic acid (pyridine-2-carboxylic acid) to a primary alcohol presents unique chemoselective challenges. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are generally avoided for electron-deficient fluorinated pyridines due to a high risk of hydrodefluorination (cleavage of the C-F bond) and potential over-reduction of the aromatic ring[1].

Borane-Tetrahydrofuran (BH₃·THF) is the optimal reagent for this transformation. Borane acts as an electrophilic reducing agent. It selectively targets the electron-rich carbonyl oxygen of the carboxylic acid, activating it for hydride transfer without disturbing the aryl fluoride.

The Causality of Stoichiometry: Pyridine derivatives possess a basic nitrogen lone pair that acts as a strong Lewis base. Upon addition of BH₃·THF, the first equivalent of borane is rapidly consumed to form a stable pyridine-borane complex. Therefore, a minimum of 2.5 to 3.0 equivalents of BH₃·THF is required: one equivalent to satisfy the Lewis acid-base complexation, and the remaining equivalents to drive the reduction of the carboxylic acid to the trialkyl borate intermediate.

Mechanism A Carboxylic Acid Coordination B Pyridine-N BH3 Complexation A->B C Hydride Transfer (Reduction) B->C D Trialkyl Borate Intermediate C->D E Methanolysis & Decomplexation D->E F Primary Alcohol Target E->F

Fig 1. Mechanistic sequence of borane-mediated picolinic acid reduction and decomplexation.

Table 1: Comparative Analysis of Reducing Agents
Reducing AgentChemoselectivityPyridine Ring ToleranceDefluorination RiskOverall Recommendation
Borane-THF (BH₃·THF) High (Acid > Ester)Excellent (Forms reversible complex)LowOptimal - Mild, highly selective, preserves C-F bond.
LiAlH₄ Low (Reduces all carbonyls)Poor (Can reduce electron-deficient rings)HighNot Recommended - High risk of hydrodefluorination.
NaBH₄ None for direct acidExcellentLowAlternative - Requires prior activation to mixed anhydride.

Experimental Workflow

Workflow Step1 1. Substrate Preparation Dissolve in Anhydrous THF (0°C) Step2 2. Reagent Addition Dropwise BH3·THF (3.0 eq) Step1->Step2 Step3 3. Active Reduction Warm to 25°C, Stir 12-16h Step2->Step3 Step4 4. Reaction Quench Cautious MeOH Addition (0°C) Step3->Step4 Step5 5. Borane Decomplexation Reflux in MeOH (65°C, 2h) Step4->Step5 Step6 6. Isolation & Purification Extraction & Silica Gel Column Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis of the target pyridyl-methanol.

Step-by-Step Protocol: Borane-Mediated Reduction

This protocol is designed as a self-validating system. Each phase includes specific physical observations to ensure the reaction is proceeding as intended.

Materials Required:

  • 5-Fluoro-4-methylpicolinic acid (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) & Anhydrous Methanol (MeOH)

  • Ethyl Acetate (EtOAc), Saturated Aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Phase 1: Setup and Complexation
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush thoroughly with nitrogen gas. Moisture must be strictly excluded to prevent premature borane hydrolysis.

  • Substrate Solvation: Charge the flask with 5-Fluoro-4-methylpicolinic acid (1.0 eq). Add anhydrous THF to achieve a concentration of 0.2 M.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C for 15 minutes.

Phase 2: Electrophilic Activation & Reduction
  • Borane Addition: Using a gas-tight syringe, add BH₃·THF (1.0 M, 3.0 eq) dropwise over 30 minutes.

    • Causality Note: The initial addition will cause a slight exotherm and potential gas evolution as the borane coordinates to the basic pyridine nitrogen and reacts with the acidic proton. Slow addition prevents local thermal spikes that could lead to ring-opening side reactions.

  • Reaction Propagation: Remove the ice bath. Allow the reaction mixture to warm to ambient temperature (20–25°C) and stir under nitrogen for 12–16 hours.

Phase 3: Quench and Decomplexation (Critical Step)
  • Quench: Re-cool the flask to 0°C. Cautiously add anhydrous Methanol dropwise until effervescence ceases.

    • Safety & Causality Note: Vigorous hydrogen gas (H₂) evolution will occur as unreacted borane is destroyed. Methanolysis also cleaves the intermediate trialkyl borate esters.

  • Decomplexation: To fully disrupt the highly stable pyridine-borane complex formed in Step 4, heat the methanolic solution to a gentle reflux (65°C) for 2 hours, then cool to room temperature. Failure to perform this step will result in drastically reduced yields, as the product will remain trapped as a non-polar borane complex.

Phase 4: Isolation and Purification
  • Solvent Exchange: Concentrate the mixture in vacuo to remove THF and MeOH. Redissolve the crude residue in EtOAc.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize any residual acidic species) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes).

    • Pro-Tip: Pre-treat the silica gel with 1% Triethylamine (Et₃N) in hexanes. The basic nature of the pyridyl-methanol can cause severe tailing/streaking on acidic silica; neutralizing the silica ensures sharp elution bands and high recovery.

In-Process Control (IPC) & Quality Assurance

To ensure the trustworthiness of the synthesis, utilize the following self-validating metrics to confirm reaction success prior to scaling up.

Table 2: Self-Validating Quality Control (QC) Metrics
Analytical TechniqueTarget Metric / ObservationDiagnostic Significance
TLC (50% EtOAc/Hexanes) Rf ≈ 0.35 - 0.40 (Product)Confirms conversion. The starting carboxylic acid remains at the baseline (Rf = 0.0).
KMnO₄ Stain (TLC) Bright yellow spot on purpleValidates the presence of the primary oxidizable alcohol generated by the reduction.
¹⁹F NMR (CDCl₃) Intact single resonance shiftConfirms the fluorine atom remains intact, proving hydrodefluorination did not occur.
LC-MS (ESI+) m/z = 142.1 [M+H]⁺Verifies the exact molecular weight of the target (5-Fluoro-4-methylpyridin-2-yl)methanol.

References

Sources

Application Note: (5-Fluoro-4-methylpyridin-2-yl)methanol as a Strategic Building Block in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds has revolutionized modern crop protection. Between 2016 and 2022, approximately 64% of all newly launched agrochemicals featured fluorinated compounds[1]. Within this paradigm, (5-Fluoro-4-methylpyridin-2-yl)methanol (CAS 142736-05-9) has emerged as a highly versatile fluorinated pesticide intermediate (FPI)[1][2].

This application note provides an authoritative guide for researchers and drug development professionals on utilizing this specific building block. By detailing the mechanistic causality behind its structural features and providing self-validating synthetic protocols, this guide bridges the gap between theoretical molecular design and practical benchtop synthesis.

Mechanistic Insights: The Causality of the Scaffold

The value of (5-Fluoro-4-methylpyridin-2-yl)methanol lies in its highly functionalized architecture. Each substituent on the pyridine core serves a distinct, synergistic purpose in agrochemical pharmacokinetics and pharmacodynamics[2].

  • The C-5 Fluorine Atom: Fluorine is highly electronegative and forms an exceptionally strong bond with carbon. In agrochemical targets (e.g., weeds or fungal pathogens), cytochrome P450 enzymes typically initiate degradation by oxidizing the aromatic ring. Placing a fluorine atom at the C-5 position chemically blocks this metabolic vulnerability, drastically increasing the active ingredient's half-life[2]. Furthermore, it withdraws electron density from the pyridine nitrogen, lowering its pKa and optimizing the molecule's systemic mobility in plant vascular tissues.

  • The C-4 Methyl Group: This group introduces localized steric bulk and lipophilicity. In the context of target-site binding (such as hormone receptors in plants or specific kinases in fungi), this "bump" biases the molecule into a favorable conformational energy landscape, enhancing binding selectivity.

  • The C-2 Hydroxymethyl Group (-CH₂OH): This primary alcohol acts as the primary synthetic handle[2]. It allows for bidirectional synthetic divergence: it can be oxidized to a carboxylic acid (yielding picolinates, a cornerstone of auxinic herbicides) or converted into a leaving group for nucleophilic substitution (yielding ether- or amine-linked fungicides and insecticides).

Table 1: Quantitative & Structural Impact of Scaffold Substituents
Substituent / FeatureQuantitative Metric (Approx.)Mechanistic Causality in Agrochemicals
C-5 Fluorine (-F) Bond Dissociation Energy: ~116 kcal/molResists cytochrome P450 oxidation, extending the metabolic half-life of the active ingredient[2].
C-4 Methyl (-CH₃) Lipophilicity Contribution (π): +0.5Increases overall lipophilicity, enhancing penetration through waxy plant cuticles and insect exoskeletons.
C-2 Hydroxymethyl pKa shift of Pyridine N: -1.0 to -1.5Modulates basicity, optimizing the hydrophilicity/lipophilicity balance required for phloem mobility[2].
Fluorinated Core Halogen Substitution Rate: 64%Reflects modern design trends; 64% of newly launched agrochemicals (2016–2022) utilize fluorinated motifs[1].

Synthetic Divergence Pathways

The following diagram illustrates how this single building block serves as the progenitor for two major classes of agrochemicals.

SyntheticDivergence A (5-Fluoro-4-methylpyridin-2-yl)methanol B 5-Fluoro-4-methylpicolinic acid A->B Oxidation C (5-Fluoro-4-methylpyridin-2-yl)methyl mesylate A->C Mesylation D Auxinic Herbicides B->D Derivatization E Ether/Amine-Linked Agrochemicals C->E SN2 Substitution

Synthetic divergence of the building block into major agrochemical classes.

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic explanation (causality) and an in-process validation checkpoint.

Protocol A: TEMPO-Mediated Oxidation to 5-Fluoro-4-methylpicolinic Acid

Picolinic acids are critical precursors for auxinic herbicides (synthetic auxins that mimic indole-3-acetic acid, causing lethal uncontrolled growth in broadleaf weeds). This protocol utilizes TEMPO/NaOCl to selectively oxidize the primary alcohol without degrading the electron-deficient pyridine ring.

OxidationWorkflow Step1 1. Biphasic Dissolution (Substrate in DCM/H2O) Step2 2. Catalyst Activation (TEMPO + KBr) Step1->Step2 Step3 3. Controlled Oxidation (NaOCl dropwise, 0-5°C) Step2->Step3 Step4 4. Phase Separation & Aqueous Acidification Step3->Step4 Step5 5. Product Isolation (Filtration & Vacuum Drying) Step4->Step5

Step-by-step workflow for the TEMPO-mediated oxidation to picolinic acid.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10.0 mmol of (5-Fluoro-4-methylpyridin-2-yl)methanol in 25 mL of dichloromethane (DCM). Add 5 mL of an aqueous solution containing 1.0 mmol of potassium bromide (KBr) and 0.1 mmol of TEMPO.

    • Causality: The biphasic DCM/Water system partitions the organic substrate from the aqueous oxidant. TEMPO acts as a phase-transfer catalyst, ensuring oxidation occurs smoothly at the interface, preventing over-oxidation to the pyridine N-oxide.

  • Oxidant Addition: Cool the vigorously stirring biphasic mixture to 0–5 °C in an ice bath. Dropwise, add 25.0 mmol of aqueous sodium hypochlorite (NaOCl, ~10% active chlorine) adjusted to pH 9.0 with NaHCO₃.

    • Causality: Maintaining a temperature below 5 °C suppresses the exothermic degradation of the TEMPO catalyst and prevents the chlorination of the methyl group.

  • Reaction Monitoring: Stir for 2 hours at 0–5 °C.

    • Self-Validation Checkpoint: Spot the organic layer on a silica TLC plate (Eluent: 1:1 Hexanes/Ethyl Acetate). The disappearance of the starting material (UV active) confirms the completion of the first oxidation stage (aldehyde intermediate).

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Separate the organic layer and discard (contains impurities).

    • Self-Validation Checkpoint: Test the aqueous layer with KI-starch paper. A negative result (no blue-black color) validates that all active oxidants have been successfully neutralized.

  • Acidification & Isolation: Carefully acidify the aqueous layer to pH 3.0 using 2M HCl. The target picolinic acid will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Activation via Mesylation for SN2 Coupling

For the synthesis of ether- or amine-linked fungicides, the hydroxymethyl group must be converted into a superior leaving group.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 10.0 mmol of the building block in 30 mL of anhydrous DCM under an inert nitrogen atmosphere. Add 15.0 mmol of triethylamine (Et₃N) and cool to 0 °C.

    • Causality: Et₃N serves a dual purpose: it acts as a nucleophilic catalyst and an acid scavenger. Neutralizing the HCl byproduct instantly drives the reaction forward and prevents the acid-catalyzed degradation of the pyridine core.

  • Mesyl Chloride Addition: Slowly add 12.0 mmol of methanesulfonyl chloride (MsCl) dropwise over 15 minutes.

    • Causality: Slow addition controls the highly exothermic nature of sulfonylation, preventing the formation of dimeric ether byproducts.

  • Workup & Validation: Allow the reaction to warm to room temperature and stir for 1 hour. Quench with 20 mL of ice water. Separate the organic layer, wash with saturated NaHCO₃, and dry over anhydrous Na₂SO₄.

    • Self-Validation Checkpoint: Analyze the crude product via ¹H-NMR. The appearance of a sharp singlet integrating to 3 protons at ~3.0 ppm confirms the successful installation of the mesylate (-OMs) group. The product should be used immediately in subsequent SN2 reactions to avoid hydrolytic degradation.

References

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation - Chinese Chemical Letters (via ResearchGate). Available at:[Link]

Sources

Troubleshooting & Optimization

Challenges in the regioselective synthesis of (5-Fluoro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Synthesis of (5-Fluoro-4-methylpyridin-2-yl)methanol

Case ID: #SYN-PYR-5F4M-002 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Strategy

User Query: "How do I achieve high regioselectivity in the synthesis of (5-Fluoro-4-methylpyridin-2-yl)methanol (CAS 1355247-51-0)? I am struggling with isomer separation and low yields."

Technical Assessment: The synthesis of (5-Fluoro-4-methylpyridin-2-yl)methanol presents a classic "pyridine functionalization paradox." The pyridine ring is electron-deficient, making electrophilic aromatic substitution (SEAr) difficult, while the presence of both fluorine (at C5) and methyl (at C4) groups creates competing directing effects.

The most robust, field-proven strategy avoids direct functionalization of the fully substituted core. Instead, we recommend a Modular Assembly Route relying on the Lithium-Halogen Exchange of a precise precursor: 2-Bromo-5-fluoro-4-methylpyridine . This method offers superior regiocontrol compared to direct lithiation of 3-fluoro-4-methylpyridine, which often suffers from C2 vs. C6 competition.

Recommended Synthetic Pathway (The "Gold Standard")
  • Precursor Sourcing/Synthesis: Start with 2-Amino-4-methylpyridine .[1]

  • Regioselective Fluorination: Electrophilic fluorination at C5 (sterically favored over C3).

  • Sandmeyer Transformation: Conversion of C2-NH2 to C2-Br.

  • C2-Functionalization: Lithium-Bromine exchange followed by formylation and reduction.

Interactive Workflow Visualization

The following diagram outlines the critical decision points and reaction flow.

SynthesisWorkflow Start Start: 2-Amino-4-methylpyridine Step1 Step 1: Electrophilic Fluorination (Selectfluor, MeCN) Start->Step1 Check1 QC Check: Isomer Purity (>95% C5-F vs C3-F?) Step1->Check1 Step2 Step 2: Sandmeyer Reaction (HBr, NaNO2 / CuBr2, tBuONO) Check1->Step2 Pass Fail1 Purify via Recrystallization (Remove C3-F isomer) Check1->Fail1 Fail Intermed Intermediate: 2-Bromo-5-fluoro-4-methylpyridine Step2->Intermed Step3 Step 3: Li-Halogen Exchange (n-BuLi, -78°C) -> DMF Quench Intermed->Step3 Step4 Step 4: Reduction (NaBH4, MeOH) Step3->Step4 Fail2 Cryogenic Control Issue (Check Internal Temp < -70°C) Step3->Fail2 Low Yield/Tars Target Target: (5-Fluoro-4-methylpyridin-2-yl)methanol Step4->Target Fail1->Step2

Caption: Logical workflow for the regioselective synthesis of (5-Fluoro-4-methylpyridin-2-yl)methanol, highlighting critical QC checkpoints.

Detailed Protocols & Troubleshooting

Phase 1: Precursor Synthesis (If Commercial Stock Unavailable)

Objective: Synthesize 2-Bromo-5-fluoro-4-methylpyridine (CAS 885168-20-7).

Step 1.1: Regioselective Fluorination

  • Reagents: 2-Amino-4-methylpyridine (1.0 eq), Selectfluor (1.1 eq), Acetonitrile.

  • Mechanism: The amino group is a strong ortho/para director. The methyl group is a weak ortho/para director. Position 3 is sterically crowded (flanked by NH2 and Me). Position 5 is less hindered.

  • Protocol:

    • Dissolve 2-Amino-4-methylpyridine in MeCN (0.5 M) under N2.

    • Add Selectfluor portion-wise at 0°C.

    • Warm to RT and stir for 12h.

    • Critical QC: Check NMR. C5-F product shows a doublet (coupling with C6-H) and singlet methyl. C3-F isomer is minimized by steric bulk.

Step 1.2: Sandmeyer Reaction (Bromination)

  • Reagents: HF-Pyridine (or HBr/NaNO2), CuBr.

  • Protocol:

    • Suspend amino-pyridine in 48% HBr at -10°C.

    • Add NaNO2 (aq) dropwise (maintain < 0°C) to form the diazonium salt.

    • Add CuBr (0.5 eq) dissolved in HBr.

    • Warm to RT (evolution of N2 gas).

    • Neutralize with NaOH and extract with DCM.[1][2]

Phase 2: Functionalization to Alcohol

Objective: Convert 2-Bromo-5-fluoro-4-methylpyridine to the target alcohol.

Step 2.1: Lithium-Halogen Exchange & Formylation

  • Reagents: n-Butyllithium (1.1 eq), DMF (1.5 eq), dry THF or Toluene.

  • Protocol:

    • Dissolve 2-Bromo-5-fluoro-4-methylpyridine in anhydrous THF (0.2 M).

    • Cool to -78°C (Internal temperature must be monitored).

    • Add n-BuLi (2.5 M in hexanes) dropwise over 30 mins.

      • Note: Li-Br exchange is faster than proton abstraction or nucleophilic attack on the pyridine ring.

    • Stir at -78°C for 45 mins. The solution usually turns deep red/orange.

    • Add dry DMF dropwise.

    • Stir 30 mins at -78°C, then warm to 0°C.

    • Quench with sat. NH4Cl.[3][4] Extract with EtOAc.[2][3]

    • Product: 5-Fluoro-4-methylpicolinaldehyde.

Step 2.2: Reduction

  • Reagents: NaBH4 (0.5 eq), MeOH.

  • Protocol:

    • Dissolve crude aldehyde in MeOH at 0°C.

    • Add NaBH4 portion-wise.

    • Stir 30 mins. Quench with water.[1][3][5]

    • Extract with DCM/iPrOH (3:1) if solubility is an issue.

Troubleshooting Guide: Common Failure Modes

SymptomProbable CauseCorrective Action
Low Yield in Step 2.1 (Lithiation) "Benzyne" Formation: If the temperature rises above -60°C before quenching, the 2-Li species can eliminate LiF to form a pyridyne (benzyne analog), leading to tars.Strict Temp Control: Ensure internal probe reads <-70°C during n-BuLi addition. Use a toluene/THF mixture to improve heat transfer.
Wrong Regioisomer in Step 1.1 Steric Control Failure: Formation of 3-fluoro isomer.Solvent Switch: Switch from MeCN to a bulkier solvent or use a bulky N-F reagent (e.g., NFSI) to further disfavor the crowded C3 position.
Defluorination Nucleophilic Attack: During lithiation, if n-BuLi is in large excess or added too fast, it may attack the C5-F position (SNAr).Stoichiometry: Use exactly 1.05-1.1 eq of n-BuLi. Do not use a large excess. Ensure rapid mixing.
Incomplete Reduction Borate Complex: The intermediate borate complex may not hydrolyze easily.Acidic Workup: Quench the NaBH4 reaction with 1M HCl (carefully) to break the B-O bonds, then neutralize to pH 8 for extraction.

Frequently Asked Questions (FAQs)

Q1: Can I start with 3-Fluoro-4-methylpyridine and lithiate it directly? A: We strongly advise against this.

  • Reasoning: Fluorine is a strong ortho-director. Lithiation of 3-fluoro-4-methylpyridine will occur predominantly at C2 (between N and F) or C4 (blocked by methyl). Even if C2 is lithiated, the resulting substitution pattern (2-substituted-3-fluoro-4-methyl) places the fluorine at position 3 relative to the new group.

  • Target Requirement: You need the fluorine at position 5 relative to the methanol group. This requires functionalization at C6 of the starting material, which is the least acidic position. The "Bromo-blocked" route (Phase 1) guarantees the correct regiochemistry.

Q2: Why use the aldehyde intermediate? Can I carbonate to the ester instead? A: Yes, carbonylation is a valid alternative.

  • Method: Treat the 2-Li species with dry CO2 gas (or dry ice) to form the lithium carboxylate -> Acid workup -> Esterification -> Reduction.

  • Comparison: The Formylation (DMF) route is generally preferred in early-stage R&D because it avoids the handling of gaseous CO2 or CO balloons and reduces one step (Aldehyde -> Alcohol is cleaner than Acid -> Ester -> Alcohol).

Q3: Is the intermediate 2-Bromo-5-fluoro-4-methylpyridine stable? A: Yes, it is a stable solid/oil at room temperature. However, like all halopyridines, it should be stored in the dark at 4°C to prevent slow photolytic debromination.

References

  • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-fluoro-5-methylpyridine. (Note: Describes the isomeric synthesis which is chemically analogous).

  • Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes. (General guide on flow lithiation of halopyridines).

  • Sigma-Aldrich. 2-Bromo-5-fluoro-4-methylpyridine Product Page (CAS 885168-20-7).

  • Google Patents. Preparation method of fluoropyridine compounds (CN102898358A). (Describes Sandmeyer and fluorination protocols).

  • ChemicalBook. Methyl 5-fluoro-4-methylpicolinate (CAS 148541-72-4).[6] (Precursor for ester reduction route).

Sources

Technical Support Center: Optimization of Balz-Schiemann for Fluoropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Yield Improvement for Pyridine-Based Diazotization

Executive Summary: The "Pyridine Problem"

Welcome to the technical support hub. If you are here, you likely attempted a standard aqueous Balz-Schiemann reaction on an aminopyridine and obtained a low yield, a tarry black mess, or a hydrolysis byproduct (pyridone).

The Core Issue: Unlike benzene derivatives, pyridines present two unique antagonists to the Balz-Schiemann reaction:

  • Basic Nitrogen: The pyridine nitrogen protonates in acid (

    
    ), forming a pyridinium salt that is electron-deficient and resistant to electrophilic attack by the nitrosonium ion (
    
    
    
    ).
  • Instability: Pyridinediazonium tetrafluoroborates are significantly less stable than their carbocyclic counterparts. They are prone to violent thermal decomposition and "Schiemann tar" formation via radical polymerization pathways.

This guide moves beyond the 1927 aqueous protocol to modern, anhydrous, and flow-chemistry solutions.

Mechanistic Failure Analysis

To fix the yield, we must visualize where the reaction diverges from the desired path.

G Start Aminopyridine Acid Acidic Media (HBF4) Start->Acid Salt Pyridinium Salt (Deactivated) Acid->Salt Fast Protonation (Stalls Reaction) Diazo Diazonium Tetrafluoroborate Acid->Diazo Slow Diazotization (Requires Excess NO+) Carbo Aryl Cation (SN1 Intermediate) Diazo->Carbo Thermal Decomp (-N2) Tar Schiemann Tar (Radical Polymerization) Diazo->Tar Homolytic Cleavage (Radical Path) Product Fluoropyridine (Desired) Carbo->Product + F- (from BF4) Hydrolysis Pyridone/Phenol (Moisture Present) Carbo->Hydrolysis + H2O

Figure 1: Mechanistic divergence in pyridine fluorination. Note that protonation deactivates the ring, while moisture leads to irreversible hydrolysis.

High-Yield Protocols (The "Fixes")

Do not use the standard aqueous NaNO₂/HBF₄ method for pyridines unless you have no other choice. Use one of the following anhydrous modifications.

Protocol A: The Doyle Modification (Anhydrous t-BuONO)

Best for: Lab scale (1g - 10g), highly acid-sensitive substrates.

The Logic: Eliminates water entirely to prevent pyridone formation. Uses organic nitrite (t-butyl nitrite) and boron trifluoride etherate (


) to generate the diazonium salt in situ or as a precipitate in non-polar solvents.[1]

Step-by-Step:

  • Dissolution: Dissolve aminopyridine (1.0 equiv) in anhydrous

    
     (DCM) or THF. Cool to -10°C.
    
  • Acid Addition: Add

    
     (1.5 equiv) dropwise. Observation: A thick slurry of the amine-BF3 complex will form.
    
  • Diazotization: Add t-butyl nitrite (1.2 equiv) dropwise.

    • Critical Check: The slurry should dissolve or change color/texture as the diazonium salt forms.

  • Precipitation: Add cold anhydrous diethyl ether or pentane. The diazonium tetrafluoroborate salt should precipitate.

  • Filtration: Filter quickly under inert gas (Argon). Do not dry completely (explosion risk).

  • Decomposition: Suspend the damp salt in hot 1,2-dichlorobenzene or decompose in solid state mixed with sand (to act as a heat sink).

Protocol B: Olah’s Reagent (HF-Pyridine)

Best for: Stubborn substrates, 2-aminopyridines.

The Logic: HF-Pyridine acts as both solvent and reactant. The high fluoride ion concentration favors the


 capture of the aryl cation over side reactions.

Step-by-Step:

  • Safety First: Requires full HF safety protocols (calcium gluconate gel on hand). Use HDPE or Teflon vessels; NO GLASS .

  • Setup: Load Pyridine-HF (70% HF) into the vessel at 0°C.

  • Addition: Add aminopyridine slowly.

  • Diazotization: Add solid

    
     (dry) in small portions.
    
  • Decomposition: Heat the solution to 50–70°C.

  • Quench: Pour onto ice/excess

    
     (Caution: Massive foaming/CO2 evolution).
    

Troubleshooting Guide

Use this table to diagnose your specific failure mode.

SymptomProbable CauseCorrective Action
No precipitate formed (Protocol A) Salt is soluble in DCM/THF.Switch solvent to minimal Dimethoxyethane (DME) or add excess pentane/ether to force precipitation.
Product is a Pyridone (OH instead of F) Moisture ingress.The aryl cation reacted with water.[2] Strictly dry solvents are required. Switch to Protocol A.
Violent "Pop" or Explosion Runaway thermal decomposition.STOP. Reduce scale. Mix the diazonium salt with 3x weight of dry sand before heating to act as a thermal buffer.
Low Yield (<30%) Incomplete diazotization due to protonation.Increase acid equivalents (

) to 2.0-2.5 eq. Ensure vigorous stirring to break up the amine-acid salt crust.
Black Tar (Polymerization) Radical side reactions.Add a radical scavenger (rarely works well) or switch to Photochemical Decomposition (UV light at 0°C) instead of thermal.
Reaction Stalls Electron-deficient ring.[3][4]The ring is too deactivated. Switch to Nitrosonium Tetrafluoroborate (

)
as a stronger diazotizing agent.

Advanced Workflow: Continuous Flow

Recommendation for scale-up (>20g)

Batch accumulation of pyridine diazonium salts is a significant safety hazard.[5] Continuous flow chemistry is the industry standard for mitigating this risk.

Flow Feed1 Feed A: Aminopyridine in Acid Mixer T-Mixer (0°C) Feed1->Mixer Feed2 Feed B: NaNO2 (aq) or t-BuONO Feed2->Mixer Coil1 Residence Coil 1 (Diazotization) 2-5 mins Mixer->Coil1 Coil2 Heated Coil 2 (Decomposition) 60-80°C Coil1->Coil2 Unstable Diazo (Never Isolated) Quench Quench/Collection (Yield + Safety) Coil2->Quench

Figure 2: Continuous flow setup. This method prevents the accumulation of explosive intermediates by decomposing them seconds after formation.

Frequently Asked Questions (FAQ)

Q: Why is 4-fluoropyridine so much harder to make than 2-fluoropyridine? A: 4-fluoropyridine is notoriously unstable. It tends to self-polymerize or hydrolyze to the pyridone almost immediately upon formation, especially if any acid is present. Tip: Extract immediately into an organic solvent and store at low temperature.

Q: Can I use


 in water? 
A:  Technically yes, but yields are usually poor (20-40%) for pyridines due to the formation of hydroxy-byproducts. The anhydrous 

/ t-BuONO method (Protocol A) typically boosts yields to 60-80%.

Q: My diazonium salt turned into a rock-hard solid in the flask. What now? A: This is the "crust" effect. The amine formed a salt with the acid on the surface, preventing the nitrite from penetrating. Solution: Use a high-torque overhead stirrer or ultrasonic bath during the acid addition step to ensure a fine suspension.

Q: Is there a non-thermal way to decompose the salt? A: Yes. Photochemical decomposition (UV irradiation) is a valid alternative. It often proceeds at lower temperatures (0°C to RT), reducing tar formation.

References

  • Doyle, M. P., & Bryker, W. J. (1979). Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of arenediazonium tetrafluoroborate salts from aromatic amines, tert-butyl nitrite, and boron trifluoride etherate in anhydrous media. The Journal of Organic Chemistry, 44(9), 1572–1574.

  • Olah, G. A., et al. (1979). Synthetic methods and reactions.[3][4][5][6][7][8][9][10][11][12][13] 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry, 44(22), 3872–3881.

  • Laali, K. K., & Gettwert, V. J. (2001). Fluorination of deactivated aromatic amines via the Balz-Schiemann reaction in ionic liquids. Journal of Fluorine Chemistry, 107(1), 31–34.

  • Snead, D. R., et al. (2019). An improved Balz-Schiemann reaction enabled by ionic liquids and continuous processing.[6][13] Tetrahedron.

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley. (General reference for Fluoropyridine instability).

Sources

Technical Support Center: Synthesis of (5-Fluoro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side reactions in the synthesis of (5-Fluoro-4-methylpyridin-2-yl)methanol Content type: Technical Support Center (Troubleshooting & FAQs)

Product: (5-Fluoro-4-methylpyridin-2-yl)methanol CAS: 142736-05-9 Primary Application: Pharmaceutical Intermediate (Orexin receptor antagonists, anti-tubercular agents) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reaction Logic

The synthesis of (5-Fluoro-4-methylpyridin-2-yl)methanol is most reliably achieved via the chemoselective reduction of Methyl 5-fluoro-4-methylpicolinate . While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent for esters, it is often too aggressive for this substrate, leading to defluorination or ring compromise.

Consequently, our recommended protocol utilizes Sodium Borohydride (NaBH₄) activated by Calcium Chloride (CaCl₂) in a THF/Methanol system.[1] This method generates a borohydride species in situ that is strong enough to reduce the ester but mild enough to preserve the C5-fluorine substituent and the pyridine ring integrity.

Key Structural Vulnerabilities:

  • C5-Fluorine: Susceptible to Nucleophilic Aromatic Substitution (

    
    ) by strong nucleophiles (e.g., alkoxides, hydrides).
    
  • Pyridine Nitrogen: Can coordinate with Lewis acids or undergo N-oxidation if oxidizing conditions are accidentally introduced.

  • Hydrophilicity: The product is highly polar, leading to significant loss during aqueous workup if pH and solvent polarity are not managed.

Troubleshooting Guide (Q&A)

Category A: Impurity Profiling & Side Reactions

Q1: I observe a byproduct with a mass shift of +12 Da (M+12) relative to the product. What is this? Diagnosis: This is likely (5-Methoxy-4-methylpyridin-2-yl)methanol . Root Cause: Nucleophilic Aromatic Substitution (


).
In the presence of methanol (solvent) and a base (generated during the reaction), the methoxide ion (

) attacks the C5 position, displacing the fluoride ion. This is favored because the pyridine ring is electron-deficient, activating the C5-F bond. Solution:
  • Temperature Control: Ensure the reaction is kept at

    
     during the addition of NaBH₄. Do not reflux unless necessary.
    
  • Solvent Switch: If the issue persists, switch the co-solvent from Methanol to Ethanol (to slow kinetics via sterics) or use pure THF with a different activator, though solubility may decrease.

Q2: My NMR shows a loss of the fluorine coupling signal and a mass shift of -18 Da. Is this defluorination? Diagnosis: Yes, this is (4-Methylpyridin-2-yl)methanol . Root Cause: Hydride displacement of Fluorine (


 with 

). This typically occurs when using LiAlH₄ or if the reaction temperature is too high with excess hydride reagent. The hydride ion acts as a nucleophile at the C5 position. Solution:
  • Reagent Swap: Switch to the milder NaBH₄/CaCl₂ system immediately.

  • Stoichiometry: Limit the reducing agent to 2.5–3.0 equivalents. Excess hydride increases the statistical probability of side-reactions at the C5 position.

Q3: I see a highly polar spot on TLC that does not move in 50% EtOAc/Hexane. Is it the salt? Diagnosis: It could be the Boron-Pyridine complex or the Carboxylic Acid (from hydrolysis). Root Cause: Incomplete workup or hydrolysis. Pyridine nitrogens are excellent ligands for Boron species. The product can form a stable complex that behaves differently on silica. Solution:

  • Quench Protocol: Ensure a rigorous quench with saturated Ammonium Chloride (

    
    ) or dilute HCl (carefully monitoring pH) to break the B-N complex. Stirring the quenched mixture for 30-60 minutes is critical to release the free amine.
    
Category B: Yield & Isolation

Q4: The reaction shows 100% conversion on TLC, but I recover <40% mass after extraction. Where is my product? Diagnosis: Aqueous Phase Retention. Root Cause: High water solubility. Pyridyl methanols are significantly more polar than their ester precursors. At neutral or acidic pH, the pyridine nitrogen is protonated (


), making the molecule a water-soluble salt.
Solution: 
  • pH Adjustment: During workup, ensure the aqueous layer is adjusted to pH 8–9 using saturated

    
     or 
    
    
    
    . This ensures the pyridine is in its neutral, organic-soluble form.
  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction. Diethyl ether is often too non-polar to extract this alcohol efficiently.

Validated Experimental Protocol

Method: Reduction of Methyl 5-fluoro-4-methylpicolinate using NaBH₄/CaCl₂.[1]

Reagents:

  • Methyl 5-fluoro-4-methylpicolinate (1.0 eq)

  • Sodium Borohydride (NaBH₄) (3.0 eq)[1]

  • Calcium Chloride (CaCl₂), anhydrous (1.5 eq)

  • Solvent: THF (anhydrous) / Methanol (2:1 ratio)

Step-by-Step Procedure:

  • Activation Setup: In a flame-dried round-bottom flask, dissolve Methyl 5-fluoro-4-methylpicolinate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Lewis Acid Addition: Add CaCl₂ (1.5 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may become cloudy; this is the formation of the activated complex.

  • Reduction: Cool the mixture to

    
      (Ice bath). Add NaBH₄  (3.0 eq) portion-wise over 20 minutes. Caution: Hydrogen gas evolution will occur.[1]
    
  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane).[1]

    • Checkpoint: Starting material (

      
      ) should disappear; Product (
      
      
      
      ) should appear.
  • Quench (Critical): Cool back to

    
    . Slowly add saturated 
    
    
    
    solution.
    • Tech Note: Stir vigorously for 45 minutes to break the Boron-Nitrogen complexes.

  • Workup:

    • Evaporate volatiles (THF/MeOH) under reduced pressure (keep bath

      
      ).
      
    • Dilute the aqueous residue with water and verify pH is roughly 8–9.

    • Extract

      
       with DCM.
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via flash chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Visualizations

Figure 1: Reaction Pathway & Side Reaction Mechanisms

This diagram illustrates the desired reduction pathway versus the competitive defluorination (


) side reaction caused by methoxide or excess hydride.

ReactionPathway SM Methyl 5-fluoro-4-methylpicolinate (Starting Material) Complex Activated Complex (Ester-CaCl2) SM->Complex CaCl2, THF Activation Product (5-Fluoro-4-methylpyridin-2-yl)methanol (Target) Complex->Product NaBH4 (0°C) Reduction Impurity1 (5-Methoxy-4-methylpyridin-2-yl)methanol (SnAr Impurity) Complex->Impurity1 NaOMe (Side Rxn) High Temp / Basic pH Impurity2 (4-Methylpyridin-2-yl)methanol (Defluorinated Impurity) Complex->Impurity2 Excess H- (Side Rxn) Aggressive Reduction

Caption: Chemical pathway showing the CaCl2-activated reduction and potential SnAr side reactions leading to methoxy-substitution or defluorination.

Figure 2: Workup & Isolation Logic Flow

This flowchart guides the user through the critical pH adjustments required to successfully isolate the water-soluble pyridine methanol.

WorkupLogic Start Crude Reaction Mixture (Quenched with NH4Cl) Evap Evaporate THF/MeOH Start->Evap CheckPH Check pH of Aqueous Residue Evap->CheckPH Acidic pH < 7 (Protonated Pyridine) CheckPH->Acidic If Acidic Neutral pH 8-9 (Free Base) CheckPH->Neutral If Basic ActionAcid Add sat. NaHCO3 until pH 8-9 Acidic->ActionAcid Corrective Action Loss Product trapped in Aqueous (Low Yield) Acidic->Loss Direct Extraction Extract Extract with DCM (3x) (Or CHCl3/IPA) Neutral->Extract ActionAcid->Neutral Success Product in Organic Layer (High Yield) Extract->Success

Caption: Decision tree for workup, highlighting the necessity of pH adjustment to prevent product loss in the aqueous phase.

References

  • Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society.
  • National Institutes of Health (NIH). (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues. PubMed Central. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Fluorination of 4-Methyl-2-Picoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of fluorinated 4-methyl-2-picoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into this specific heterocyclic scaffold. The unique electronic properties of the pyridine ring, influenced by both the nitrogen atom and the methyl group, present distinct challenges and opportunities in achieving desired regioselectivity and yield.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and field-proven insights. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and ensure the safe and efficient execution of your synthetic goals.

Frequently Asked Questions (FAQs): Strategic Planning for Your Fluorination

This section addresses high-level strategic decisions to help you select the most appropriate fluorination pathway for your specific starting material and target molecule.

Q1: I need to synthesize a fluorinated 4-methyl-2-picoline derivative. Which synthetic strategy should I choose?

A1: The optimal strategy depends primarily on your available starting material. The choice of method dictates the position of the fluorine atom.

  • For C-H Fluorination (position 6): If you are starting with 4-methyl-2-picoline itself and desire fluorination at the position adjacent to the nitrogen (the 6-position), a direct C-H fluorination is the most modern and direct approach. Reagents like Silver(II) Fluoride (AgF₂) are highly effective for this transformation.[1][2][3][4]

  • For Nucleophilic Aromatic Substitution (SNAr): If you have a pre-functionalized picoline with a good leaving group (like chlorine or bromine) at the desired position (e.g., 2-chloro-4-methylpyridine to make 2-fluoro-4-methylpyridine), then a Halogen Exchange (Halex) reaction is the most common and scalable method.[5][6]

  • For Diazonium Salt Chemistry: If your starting material is an aminopicoline (e.g., 6-amino-4-methyl-2-picoline), the Balz-Schiemann reaction is a classic and reliable method to introduce fluorine.[5][7][8][9]

Below is a workflow to guide your decision-making process.

Fluorination Strategy Selection Decision Workflow: Choosing a Fluorination Method start What is your starting material? sm_picoline 4-Methyl-2-Picoline start->sm_picoline sm_halo Halo-4-methyl-2-picoline (e.g., 2-Chloro-) start->sm_halo sm_amino Amino-4-methyl-2-picoline start->sm_amino method_ch Direct C-H Fluorination (e.g., with AgF₂) sm_picoline->method_ch Targets C6-H position method_snar Nucleophilic Aromatic Substitution (Halex Reaction) sm_halo->method_snar Replaces halide with -F method_balz Balz-Schiemann Reaction sm_amino->method_balz Replaces amine with -F

Caption: Decision workflow for selecting a fluorination strategy.

Q2: Why is direct fluorination of 4-methyl-2-picoline selective for the 6-position?

A2: The selectivity is driven by the reaction mechanism. With reagents like AgF₂, the reaction is believed to be initiated by the coordination of the basic pyridine nitrogen to the silver center.[1] This coordination makes the C-H bond at the 6-position (alpha to the nitrogen) the most electronically favorable site for fluorination. This method provides a powerful way to functionalize the molecule directly without pre-installation of other groups.[1][4]

Q3: Are there any functional groups that are incompatible with these fluorination methods?

A3: Yes, functional group tolerance is a critical consideration.

  • AgF₂ (C-H Fluorination): This method is not compatible with free amines, alcohols, carboxylic acids, or aldehydes.[1][2] These groups can be oxidized or react with the reagent. It is advisable to use protecting groups for these functionalities.

  • Selectfluor® (Electrophilic Fluorination): While a versatile electrophilic fluorinating agent, it is also a strong oxidant and can react with electron-rich moieties.[10][11]

  • Balz-Schiemann Reaction: The initial diazotization step requires strongly acidic conditions (e.g., HBF₄), which can be incompatible with acid-labile functional groups.[12]

  • Halex Reaction (SNAr): This method generally has good functional group tolerance but requires high temperatures, which can be detrimental to sensitive substrates.[5]

Troubleshooting Guide: Direct C-H Fluorination with AgF₂

Direct C-H fluorination is a powerful method for converting 4-methyl-2-picoline to 6-fluoro-4-methyl-2-picoline. However, its success hinges on careful control of reaction parameters.

Problem Potential Cause Troubleshooting & Optimization Expected Outcome
Low or No Product Yield 1. Inactive AgF₂ Reagent Silver(II) fluoride is highly moisture-sensitive.[4] It should be a black, fine crystalline solid. If it appears yellow or brown, it has likely decomposed. Always weigh it quickly in the air and store it in a desiccator.[4] Use a fresh, properly stored bottle.Consistent reaction initiation and improved conversion.
2. Presence of Moisture The reaction is extremely sensitive to moisture.[4] Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous acetonitrile as the solvent.Prevention of reagent quenching, leading to higher yields.[5]
3. Insufficient Reaction Time/Temperature While the reaction often proceeds at room temperature, substrates with electron-withdrawing groups may react more slowly.[1][2] Monitor the reaction by TLC or GC/MS. A slight increase in temperature (e.g., to 40 °C) can sometimes be beneficial, but be cautious as it may promote side reactions.Drive the reaction to completion without significant byproduct formation.
Formation of Multiple Byproducts 1. Over-reaction or Side Reactions The reaction is typically clean. The presence of byproducts may indicate issues with starting material purity or incorrect stoichiometry. Ensure the 4-methyl-2-picoline is pure. Use the correct stoichiometry of AgF₂ as recommended in established protocols.A cleaner reaction profile with the desired product as the major component.
2. Reaction with Solvent Acetonitrile is the recommended solvent as it is believed to ligate the silver and act as a mild source of electrophilic fluorine radical in the key step.[3] Using other solvents may alter the reaction pathway and lead to undesired products.Selective fluorination at the C6 position.
Inconsistent Results Batch-to-Batch 1. Reagent Handling Inconsistent handling of the moisture-sensitive AgF₂ is a primary cause of variable results.[4]By implementing a standardized, rapid weighing and handling protocol, you can achieve greater reproducibility.
2. Temperature Fluctuation The reaction can be mildly exothermic. For larger-scale reactions, using a water bath to maintain a consistent ambient temperature (e.g., 23-25 °C) is recommended to ensure reproducible thermal profiles.[4]Consistent reaction rates and final yields across different batches.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (Halex Reaction)

The Halex reaction is a robust method for converting substrates like 2-chloro-4-methylpyridine to 2-fluoro-4-methylpyridine. The primary challenges are achieving sufficient reactivity and preventing side reactions.

Problem Potential Cause Troubleshooting & Optimization Expected Outcome
Low or Incomplete Conversion 1. Insufficient Temperature Halex reactions on pyridine rings often require high temperatures to overcome the activation energy for substitution.[5]Ensure your reactor can safely and consistently maintain the necessary temperature (can be >250 °C).
2. Poor Solubility/Reactivity of Fluoride Salt Potassium fluoride (KF) has low solubility in many organic solvents. Cesium fluoride (CsF) is more soluble and reactive but also more expensive.Use a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) to improve the solubility and nucleophilicity of the fluoride salt.[13][14] Aprotic polar solvents like DMF, DMSO, or sulfolane are required.[13]
3. Deactivation of Fluoride Salt The fluoride source (e.g., spray-dried KF) must be completely anhydrous. Trace moisture will hydrate the fluoride ion, drastically reducing its nucleophilicity.[5]Ensure the fluoride salt is rigorously dried before use and the reaction is run under strict anhydrous conditions.
Product Decomposition 1. Excessively High Temperature While high temperatures are needed, prolonged exposure can lead to decomposition of the starting material or product, especially with sensitive functional groups.Optimize the temperature profile. Find the minimum temperature required for a reasonable reaction rate. Monitor the reaction and stop it once the starting material is consumed.
Difficulty with Product Purification 1. Residual Phase-Transfer Catalyst Crown ethers or other phase-transfer catalysts can be difficult to remove from the final product.Choose a catalyst that can be easily removed during workup (e.g., by aqueous extraction). Follow established purification protocols carefully.

Troubleshooting Guide: Balz-Schiemann Reaction

This classic transformation converts an aminopicoline to a fluoropicoline via a diazonium salt intermediate. The main challenges are the instability of the diazonium salt and ensuring complete decomposition to the desired product.

Problem Potential Cause Troubleshooting & Optimization Expected Outcome
Low Yield of Fluorinated Product 1. Decomposition of Diazonium Salt Diazonium salts are thermally unstable and can be explosive, especially when isolated in a dry state.[5] Decomposition can occur prematurely if the temperature is not controlled during diazotization.Perform the diazotization at a low temperature (e.g., 0-10 °C).[5][9] Use the generated diazonium salt immediately in the next step without isolation where possible. Continuous flow reactors are an excellent strategy to mitigate this risk by minimizing the amount of diazonium salt present at any one time.[5][15]
2. Incomplete Thermal Decomposition The final step requires heating to expel N₂ and form the C-F bond.[12] Insufficient heating will result in incomplete reaction.Ensure the decomposition is carried out at the optimal temperature for your specific substrate. The use of low- or non-polar solvents can sometimes favor the desired fluorination over side reactions.[5]
Formation of Phenolic Byproducts 1. Presence of Water Water can react with the diazonium salt intermediate (or the resulting aryl cation) to form unwanted hydroxylated byproducts.[5]Use anhydrous solvents and reagents for the thermal decomposition step.
Safety Hazards 1. Accumulation of Explosive Intermediate The primary safety hazard is the accumulation of the diazonium tetrafluoroborate salt.[5]Do not isolate large quantities of the dry diazonium salt. Employing a continuous flow setup is the modern, recommended approach for enhancing the safety of this reaction.[15]

digraph "Troubleshooting Low Yield" {
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start -> check_reagent; check_reagent -> check_moisture [label="Yes"]; check_reagent -> sol_reagent [label="No"]; check_moisture -> check_conditions [label="Yes"]; check_moisture -> sol_moisture [label="No"]; check_conditions -> end_node [label="Yes, re-evaluate strategy"]; check_conditions -> sol_conditions [label="No"];

sol_reagent -> end_node; sol_moisture -> end_node; sol_conditions -> end_node; }

Caption: General troubleshooting workflow for low product yield.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific setup and substrate derivatives.

Protocol 1: Direct C-H Fluorination of 4-Methyl-2-Picoline using AgF₂

Adapted from Fier, P. S. & Hartwig, J. F. (2013, 2017).[4]

Safety Note: AgF₂ is moisture-sensitive and should be handled quickly in the air. Wear appropriate PPE, including gloves and safety glasses.

Materials:

  • 4-Methyl-2-picoline

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-picoline (1.0 equiv.).

  • Under an inert atmosphere (e.g., Argon), add anhydrous acetonitrile (to make a ~0.2 M solution).

  • In the air, quickly weigh Silver(II) fluoride (AgF₂, 2.0 equiv.) and add it to the stirred solution in one portion. The mixture will turn dark.

  • Seal the flask and stir vigorously at room temperature (a water bath can be used to maintain ~23-25 °C).[4]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane.

  • Filter the mixture through a pad of celite to remove silver salts. Rinse the pad with additional dichloromethane.

  • Wash the combined organic filtrate with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 6-fluoro-4-methyl-2-picoline.

Protocol 2: Halex Reaction of 2-Chloro-4-methylpyridine

Safety Note: This reaction requires high temperatures. Ensure your equipment is rated for the required temperature and take appropriate safety precautions.

Materials:

  • 2-Chloro-4-methylpyridine

  • Spray-dried Potassium Fluoride (KF)

  • 18-Crown-6 (or other suitable phase-transfer catalyst)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

Procedure:

  • Reaction Setup: To an oven-dried, high-temperature-rated reaction vessel, add 2-chloro-4-methylpyridine (1.0 equiv.), spray-dried potassium fluoride (2.5 equiv.), and 18-crown-6 (0.1 equiv.).

  • Under an inert atmosphere, add anhydrous DMSO.

  • Reaction: Heat the mixture to the required temperature (e.g., 180-220 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic layers and wash with water, then brine to remove residual DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography to yield 2-fluoro-4-methylpyridine.

Safety First: Handling Fluorinating Agents

Working with fluorinating agents requires a stringent commitment to safety.

  • Engineering Controls: Always handle fluorinating agents in a properly functioning chemical fume hood.[16] For gaseous reagents like elemental fluorine (F₂), a dedicated ventilated gas cabinet and a scrubber system are mandatory.[16]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, tightly sealed safety goggles, a face shield, and appropriate gloves (consult the manufacturer's compatibility chart).[16]

  • Emergency Preparedness: Ensure an emergency shower and eyewash station are immediately accessible.[16] For reactions that could generate Hydrogen Fluoride (HF), such as those with DAST or upon hydrolysis of F₂, have a 2.5% calcium gluconate gel on hand for first aid in case of skin contact.[17]

  • Reagent-Specific Hazards:

    • AgF₂: Moisture-sensitive.[4]

    • Selectfluor®: Strong oxidant. Can react exothermically with certain solvents.[18]

    • Diazonium Salts: Potentially explosive. Avoid isolation and accumulation.[5]

    • Elemental Fluorine (F₂): Extremely toxic, corrosive, and reactive. Requires specialized equipment and training.[17][19]

Always consult the Safety Data Sheet (SDS) for every reagent before beginning any experiment.[20]

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Wikipedia. (2023). Balz–Schiemann reaction. [Link]

  • Princeton University Environmental Health and Safety. Fluorine Safety. [Link]

  • Verhoog, S., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 35-46. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • Verhoog, S., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Figshare. [Link]

  • Vedantu. Balz Schiemann Reaction: Mechanism, Steps & Applications. [Link]

  • Nesterov, V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3163. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • J&K Scientific LLC. (2025). Schiemann Reaction. [Link]

  • Aakash Institute. (2025). Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]

  • Wikipedia. (2023). Selectfluor. [Link]

  • Cantillo, D., & Kappe, C. O. (2016). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Synfacts, 12(11), 1195. [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • Lee, E., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. PMC. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]

  • Taher, A., et al. (2017). Pyrene-Tagged Ionic Liquids: Separable Organic Catalysts for SN2 Fluorination. Organic Letters, 19(13), 3342–3345. [Link]

  • Hollingworth, C., & Gouverneur, V. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Communications, 48(20), 2546-2560. [Link]

  • Ley Group, University of Cambridge. Fluorination Reactions. [Link]

  • Chambers, R. D., et al. (1999). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1, 1999(14), 1941-1946. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

  • Zádor, F., et al. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters, 20(16), 4992–4996. [Link]

Sources

Troubleshooting guide for the purification of fluorinated pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQs

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Teams & Research Scientists Subject: Overcoming purification bottlenecks in fluorinated pyridine synthesis

Introduction

Fluorinated pyridines are deceptive. While they share the structural skeleton of pyridine, the high electronegativity of fluorine drastically alters their physicochemical properties. A common error in drug development is treating a polyfluorinated pyridine (e.g., pentafluoropyridine) like a standard pyridine.

The introduction of fluorine lowers the pKa of the ring nitrogen via inductive withdrawal, often rendering standard acid-base extractions ineffective. Furthermore, the "teflon-like" effect can increase volatility and lipophilicity, leading to yield losses on the rotavap or poor retention on silica.

This guide addresses these specific failure modes. It is designed not just to tell you what to do, but why your current method might be failing.

Part 1: Diagnostic Triage

Before altering your workflow, identify the specific symptom.

SymptomProbable CauseImmediate Action
Broad, tailing peaks on TLC/Column Residual silanol interactions with basic Nitrogen.[1]Add 1% Et₃N to mobile phase or switch to Alumina (Basic).
Product vanishes during concentration High vapor pressure / Azeotrope formation.Do not use high vacuum. Form HCl or TFA salt before drying.
Low recovery in aqueous acid wash The pKa Trap: Fluorine reduced the basicity; product stayed in organic layer.Check the organic layer. Do not assume the product protonated.
Product is an oil/gum (won't crystallize) Rotational freedom or trace solvent impurities.Attempt salt formation (Picrate/HCl) or sublimation (if solid).
Dark color / Metallic residue Palladium/Copper coordination to Pyridine Nitrogen.Treat with Thiol-functionalized silica or aqueous CN/EDTA wash.
Part 2: Deep Dive & Protocols
1. The "pKa Trap": Why Acid-Base Extraction Fails

The Issue: A standard purification protocol for amines involves washing the organic layer with 1M HCl to pull the amine into the aqueous phase, washing away non-basic impurities, and then basifying to recover. The Science: Fluorine is highly electron-withdrawing. Every fluorine atom added to the ring drops the pKa of the conjugate acid significantly.

  • Pyridine pKa: ~5.2 (Protonates easily at pH 1).

  • 2-Fluoropyridine pKa: ~ -0.44 (Requires superacidic conditions to protonate).

If you wash a reaction mixture containing 2,6-difluoropyridine with 1M HCl, the pyridine will remain in the organic layer because it is not basic enough to accept a proton from weak aqueous acid [1].

Data Summary: The Fluorine Effect on Basicity

Compound pKa (Conjugate Acid) Extraction Strategy
Pyridine 5.23 Standard Acid/Base (1M HCl)
3-Fluoropyridine 2.97 Stronger Acid needed (3M HCl)
2-Fluoropyridine -0.44 Acid/Base Extraction Ineffective

| Pentafluoropyridine | < -2.0 | Acid/Base Extraction Ineffective |[2][3]

Corrective Protocol for Low pKa Pyridines: Instead of extraction, rely on Distillation (for volatile, electron-poor liquids) or Chromatography on neutral supports.

2. Chromatography: Taming the Streak

The Issue: Pyridines often streak on silica gel due to hydrogen bonding between the basic nitrogen and acidic silanols (Si-OH).[1] The Fix:

  • Option A (Standard): Add 1% Triethylamine (TEA) to your mobile phase. Pre-flush the column with the TEA solution to deactivate silanols before loading the sample [2].

  • Option B (For Fluorinated Species): Fluorinated pyridines are less basic, so they streak less, but they are also less polar. If you cannot separate the fluorinated product from a non-polar impurity, switch to Alumina (Neutral or Basic) stationary phase. Alumina lacks the acidic protons of silica, preventing the "drag" effect.

3. Metal Scavenging: Breaking the Coordinate Bond

The Issue: In Suzuki or Buchwald couplings, the pyridine nitrogen acts as a ligand for Palladium (Pd) or Copper (Cu), carrying the metal into the final product. This results in colored oils and failed heavy metal specs. The Solution: You must displace the pyridine with a ligand that binds the metal more strongly (e.g., Sulfur).

Protocol: Thiol-Silica Scavenging

  • Dissolve crude mixture in THF or EtOAc (10 mL solvent per g of crude).

  • Add SiliaMetS® Thiol (or equivalent mercaptopropyl-functionalized silica) at 4 equivalents relative to the expected metal loading (or 10-20 wt% of crude mass if unknown) [3].

  • Stir at 40°C for 4 hours. Heat is crucial to overcome the activation energy of ligand exchange.

  • Filter through a 0.45 µm PTFE pad or Celite.

  • Rinse the cake with EtOAc.

4. Volatility Management

The Issue: Many fluorinated pyridines (e.g., 2-fluoro-5-methylpyridine) have significant vapor pressure. Rotavaping at 50°C/20 mbar will sublime/evaporate your product into the trap.

Protocol: Salt Formation for Isolation If your product is volatile but you need to remove solvents:

  • Dissolve the crude mixture in dry Diethyl Ether or MTBE.

  • Cool to 0°C.

  • Add 2M HCl in Ether (or TFA) dropwise.

  • The fluorinated pyridine hydrochloride salt will precipitate (usually non-volatile).

  • Filter the solid.[4][5]

  • To recover free base: Suspend salt in minimal pentane, add saturated NaHCO₃, and separate the organic layer without vacuum drying (use Na₂SO₄ and gravity filtration).

Part 3: Visual Decision Support
Workflow 1: Selecting the Purification Route

Use this logic gate to determine the safest purification method based on your compound's specific fluorination pattern.

PurificationLogic Start Crude Fluorinated Pyridine CheckVolatile Is the BP < 150°C? Start->CheckVolatile CheckBasicity Is pKa > 2.0? (e.g., < 2 Fluorine atoms) CheckVolatile->CheckBasicity No (High BP) SaltFormation Isolate as HCl Salt CheckVolatile->SaltFormation Yes (Volatile) CheckMetal Is Metal Catalyst Present? CheckBasicity->CheckMetal No (Not Basic) AcidBase Acid-Base Extraction (1M HCl Wash) CheckBasicity->AcidBase Yes (Basic) SilicaCol Column Chromatography (Add 1% Et3N) CheckMetal->SilicaCol No Scavenge Add Thiol-Silica Stir 4h @ 40°C CheckMetal->Scavenge Yes Distillation Vacuum Distillation (Do not Rotavap to dryness) AcidBase->SilicaCol If purity < 95% Scavenge->SilicaCol Filter & Purify

Caption: Decision matrix for selecting purification methods based on volatility and basicity thresholds.

Workflow 2: Column Chromatography Setup

Standard silica setup often fails. This diagram illustrates the "Buffered Mobile Phase" technique required for basic heterocycles.

ColumnSetup Prep 1. Slurry Silica in Hexanes/EtOAc Buffer 2. Add Modifier: 1% Et3N or 1% NH4OH Prep->Buffer Pre-treatment Flush 3. Flush Column (2-3 Column Volumes) Buffer->Flush Deactivate Silanols Load 4. Load Sample (DCM or Toluene) Flush->Load Ready Run 5. Elute (Maintain 0.5% Modifier) Load->Run Separation

Caption: Step-by-step column preparation to prevent pyridine streaking/tailing.

References
  • Basicity of Fluorinated Pyridines: Source: Journal of Organic Chemistry. "Calculated pKa values of various azines, including pyridines." Context: Establishes the drastic drop in pKa for 2-F and polyfluorinated pyridines, validating the failure of acid washes.

  • Chromatographic Additives (TEA): Source: BenchChem Technical Support.[4][6] "Chromatography of Pyridine Compounds." Context: Standard protocol for using Triethylamine to mask silanol groups and prevent tailing.[6][7]

  • Metal Scavenging Protocols: Source: Organic Process Research & Development (ACS). "Palladium Extraction Following Metal-Catalyzed Reactions." Context: Comparative study showing Thiol-silica efficacy over charcoal for pyridine-containing substrates.

  • Handling & Safety: Source: MilliporeSigma Safety Data Sheet (Pyridine derivatives). Context: Safety data regarding volatility and skin absorption hazards of fluorinated heterocycles.

Sources

Technical Support Center: Managing Hazardous Reagents in Fluorinated Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who face critical bottlenecks when incorporating fluorine into pyridine scaffolds. The strategic addition of fluorine profoundly influences the pharmacokinetic properties of drug candidates, but the reagents required—ranging from nucleophilic sources like DAST and HF-Pyridine to electrophilic agents like Selectfluor—present severe safety and selectivity challenges[1][2].

This guide is designed to move beyond basic safety data sheets. Here, we will dissect the causality behind reagent failures, establish self-validating experimental protocols, and provide actionable troubleshooting steps to ensure both scientific integrity and laboratory safety.

I. Quantitative Reagent Profiling

Understanding the operational boundaries of your fluorinating agents is the first step in preventing catastrophic failures. Table 1 summarizes the critical parameters and mitigation strategies for the most common reagents used in pyridine synthesis.

Table 1: Operational and Hazard Profile of Fluorinating Agents

ReagentFluorination TypeOperating TempPrimary HazardMitigation Strategy
DAST Nucleophilic-78°C to 20°CThermal runaway, explosive decomposition >50°CCryogenic addition, strict temperature control, avoid heating[2][3].
HF-Pyridine Nucleophilic0°C to RTCorrosive, etches glass, severe tissue damageUse PTFE/FEP vessels, ensure calcium gluconate is on hand[4].
KF (Halex) Nucleophilic150°C - 250°CHigh thermal stress, pressurized systemsHeavy-walled reactors, inert atmosphere, azeotropic water removal[1].
Selectfluor Electrophilic0°C to 80°CStrong oxidizer, incompatible with reducing agentsControl stoichiometry, utilize temporary dearomatization[2][5].
II. Troubleshooting & FAQs

Q1: How do I mitigate the risk of explosive decomposition when using DAST for the nucleophilic fluorination of pyridine precursors? A1: DAST (Diethylaminosulfur trifluoride) is a highly effective deoxofluorinating agent, but it is notorious for catastrophic thermal decomposition. Causality in DAST failures usually traces back to inadequate thermal control during the highly exothermic S-F bond cleavage. Above 50°C, DAST undergoes auto-catalytic decomposition, releasing HF gas and explosive sulfur-based byproducts[2][3]. Troubleshooting Action: Always initiate the reaction at cryogenic temperatures (-78°C). The addition must be strictly dropwise to prevent localized exotherms. Never heat a DAST reaction above room temperature (20°C). During the quench, unreacted DAST will vigorously hydrolyze; you must pour the reaction mixture into a saturated sodium bicarbonate solution at 0°C to safely neutralize the generated HF[3].

Q2: When transitioning from anhydrous HF to HF-Pyridine (Olah's reagent) for pyridine ring functionalization, what are the hidden handling caveats? A2: Anhydrous HF is highly volatile and toxic. HF-Pyridine (typically 70% HF and 30% pyridine) is a liquid at room temperature. The pyridine acts as a Lewis base, complexing with the HF to significantly lower its vapor pressure, making it a "greener" and more manageable alternative[4]. Troubleshooting Action: The primary caveat is its incompatibility with standard laboratory glassware. The free HF in equilibrium will aggressively attack the Si-O bonds in silica-based glass, compromising the vessel's structural integrity and contaminating your reaction with fluorosilicate byproducts. You must conduct all reactions in PTFE (Teflon), FEP, or specialized plastic containers[4]. Furthermore, the quenching process is highly exothermic and must be done over a cold, saturated aqueous solution of sodium bicarbonate[4].

Q3: I am experiencing poor regioselectivity and low yields during the late-stage electrophilic fluorination of electron-deficient pyridines. How can I optimize Selectfluor for this? A3: Direct electrophilic fluorination of the pyridine core is notoriously difficult. The electronegative nitrogen atom severely deactivates the ring toward electrophilic aromatic substitution (EAS). Consequently, mild reagents like Selectfluor or NFSI often fail to react directly with the pyridine ring[6]. Troubleshooting Action: To bypass this electronic deactivation, employ a temporary dearomatization strategy. By converting the pyridine into a Zincke imine or an oxazinopyridine intermediate, you temporarily break the aromaticity, localizing electron density and rendering the ring susceptible to electrophilic attack[5][7]. Treating these dearomatized intermediates with Selectfluor allows for exclusive meta-C-H fluorination. Following fluorination, the system is heated to rearomatize, yielding the desired fluoropyridine[5][7].

III. Experimental Protocols
Protocol 1: Safe Nucleophilic Fluorination using DAST

Objective: Deoxofluorination of a pyridine-appended alcohol while preventing thermal runaway.[3]

  • Substrate Preparation: Dissolve the pyridine precursor in strictly anhydrous dichloromethane (DCM) under an argon atmosphere. Self-Validation: The solution should remain clear and moisture-free.

  • Cryogenic Setup: Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (1.2 equivalents) dropwise via a syringe pump. Self-Validation: Monitor for localized heating or darkening of the solution, which indicates premature reaction or decomposition.

  • Controlled Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature (max 20°C) over 4 hours. Do not apply external heat.

  • Basic Quench: Carefully pour the reaction mixture into a vigorously stirred, ice-cold saturated NaHCO₃ solution. Self-Validation: Vigorous CO₂ evolution will occur as unreacted DAST hydrolyzes.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol 2: meta-Selective Fluorination via Zincke Imines using Selectfluor

Objective: Regioselective late-stage fluorination of a pyridine derivative.[5]

  • Dearomatization: Convert the starting 2-substituted pyridine into its corresponding Zincke imine using standard activation protocols (e.g., treatment with 2,4-dinitrochlorobenzene followed by an amine).

  • Fluorination Setup: Dissolve the Zincke imine in methanol (0.02 M) and cool the reaction vessel to 0°C.

  • Reagent Addition: Add Selectfluor (1.3 equivalents) and Na₂CO₃ (2.0 equivalents). Stir at 0°C for 2 hours.

  • Rearomatization: Add NH₄OAc (10 equivalents) and heat the mixture to 80°C for 1 hour. Self-Validation: The color and TLC profile will shift dramatically as the intermediate cyclizes and rearomatizes into the stable pyridine ring.

  • Purification: Cool to room temperature, dilute with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the meta-fluorinated pyridine.

IV. Workflow & Logic Visualizations

DAST_Workflow Step1 1. Substrate Preparation (Anhydrous DCM) Step2 2. Cryogenic Cooling (-78°C Required) Step1->Step2 Step3 3. DAST Addition (Dropwise, Exothermic Risk) Step2->Step3 Step4 4. Controlled Warming (Max 20°C, Do Not Heat) Step3->Step4 Step5 5. Basic Quench (NaHCO3 at 0°C, Vent Gas) Step4->Step5 Step6 6. Safe Extraction (Aqueous/Organic Separation) Step5->Step6

Caption: Workflow for mitigating thermal runaway during DAST-mediated fluorination.

Reagent_Selection Start Target Fluorination Nuc Nucleophilic Substitution (F- donor) Start->Nuc Elec Electrophilic Addition (F+ donor) Start->Elec DAST DAST For Alcohols/Ketones Hazard: Thermal Nuc->DAST HF HF-Pyridine For Epoxides/Alkenes Hazard: Corrosive Nuc->HF Halex Halex (KF) For Aryl Chlorides Hazard: High Heat Nuc->Halex Select Selectfluor Late-Stage C-H Mild, Regioselective Elec->Select

Caption: Logical decision matrix for selecting fluorinating agents based on mechanism and hazard.

V. References
  • Benchchem. "The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines." 1

  • Benchchem. "Green Fluorination: A Comparative Guide to Pyridine Hydrofluoride in Synthesis." 4

  • Alfa Chemistry. "Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination." 2

  • Synfacts. "meta-Selective Fluorination of Pyridine Derivatives." 5

  • Journal of the American Chemical Society. "Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates." 7

  • ACS Publications. "Selective Fluorination of Complex Molecules: Late-Stage Functionalization." 6

  • Benchchem. "(5S)-1-azabicyclo[3.3.1]nonan-3-ol | Benchchem." 3

Sources

Technical Support Center: Solubilization Strategies for (5-Fluoro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

(5-Fluoro-4-methylpyridin-2-yl)methanol is a functionalized pyridine derivative.[1] While the hydroxymethyl group confers some polarity, the combination of the lipophilic methyl group (C4) and the fluorine atom (C5) creates a specific solubility profile that often challenges standard aqueous assay conditions.

Physicochemical Context:

  • Core Scaffold: Pyridine (Weak base).[2]

  • pKa Estimate: ~3.5 – 4.5 (The electron-withdrawing Fluorine at C5 lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine).

  • Implication: At physiological pH (7.4), the molecule is predominantly neutral (uncharged). This is the least soluble state, leading to "crash out" (precipitation) upon dilution from organic stocks into aqueous buffers.

  • LogP Estimate: ~1.0 – 1.5 (Moderately lipophilic).

Part 1: Stock Solution Preparation (The Foundation)

Q: What is the optimal solvent for creating a stable master stock?

A: Dimethyl Sulfoxide (DMSO) is the gold standard.

  • Protocol: Prepare a 10 mM to 100 mM stock solution in anhydrous DMSO.

  • Why: DMSO disrupts the crystal lattice energy of the solid compound effectively. Ethanol is a secondary choice but is more volatile, leading to concentration drift over time.

  • Critical Storage Note: DMSO freezes at ~18.5°C. When retrieving stocks from -20°C, the compound may precipitate inside the frozen DMSO matrix.

    • Action: Thaw completely at room temperature and vortex/sonicate for 5 minutes before use. Never pipette from a semi-frozen stock.

Q: My compound precipitates immediately upon adding the DMSO stock to the assay buffer. Why?

A: This is "Shock Precipitation," caused by the rapid change in solvent polarity.

  • Mechanism: You are moving from a solvent with a dielectric constant of ~47 (DMSO) to ~80 (Water). The local concentration at the injection site exceeds the kinetic solubility limit.

  • Solution: Use the "Submerged Injection" technique.

    • Have your buffer stirring or vortexing.

    • Inject the DMSO stock directly into the bulk liquid, not onto the walls or surface.

    • Use an Intermediate Dilution Step (see Diagram 1 below).

Part 2: Advanced Solubilization Workflows

Decision Matrix: Selecting the Right Strategy

The following decision tree guides you through the troubleshooting process based on your specific assay constraints.

solubilization_tree Start Start: Compound Precipitates in Aqueous Buffer CheckConc Is Assay Conc > 100 µM? Start->CheckConc HighConc High Conc Required CheckConc->HighConc Yes LowConc Low Conc (< 10 µM) CheckConc->LowConc No StrategyB Strategy B: Cyclodextrin Complexation (HP-β-CD) HighConc->StrategyB Best Option CheckDMSO Can Assay Tolerate > 1% DMSO? LowConc->CheckDMSO StrategyA Strategy A: Cosolvent Optimization (Increase DMSO to 2-5%) CheckDMSO->StrategyA Yes (Enzymatic) CheckDMSO->StrategyB No (Cell-based) StrategyC Strategy C: pH Adjustment (Acidic Buffer pH < 5) StrategyB->StrategyC If Fails & Assay Permits

Figure 1: Decision tree for selecting a solubilization method based on assay concentration and DMSO tolerance.

Q: How do I use Cyclodextrins to improve solubility?

A: Cyclodextrins (CDs) form inclusion complexes, hiding the lipophilic pyridine-fluorine moiety inside a hydrophobic cavity while presenting a hydrophilic exterior to the buffer.

  • Recommended Agent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . It is less toxic to cells than native

    
    -CD and highly effective for pyridine derivatives.
    
  • Protocol:

    • Prepare a 20% (w/v) HP-β-CD stock solution in your assay buffer (e.g., PBS).

    • Dilute your compound from the DMSO stock into this CD-containing buffer.

    • Shake/incubate for 30 minutes at RT to allow equilibrium complexation.

    • Dilute this "complexed stock" into the final assay wells.

  • Benefit: This often increases aqueous solubility by 10-100 fold without changing the pH.

Part 3: Assay Compatibility & Troubleshooting

Q: What are the DMSO limits for my specific assay type?

Exceeding DMSO tolerance artifacts data (e.g., cell death, enzyme denaturation). Use this reference table:

Assay TypeMax DMSO ToleranceMechanism of Artifact
Cell-Based (Mammalian) 0.1% - 0.5% Membrane permeabilization, cytotoxicity, stress pathway activation.
Enzymatic (Biochemical) 1% - 5% Protein denaturation, active site distortion.
Protein-Protein Interaction 2% - 5% Disruption of hydrophobic interfaces.
Electrophysiology (Ion Channel) < 0.1% Direct block of channel pore or membrane fluidity changes.
Q: How do I perform serial dilutions without "crashing out"?

A: The most common error is diluting a 100% DMSO stock directly into 100% aqueous buffer for the top concentration, and then serially diluting that aqueous solution. The compound often precipitates in the first tube.

  • Correct Method: DMSO-to-DMSO Serial Dilution.

dilution_workflow cluster_0 Step 1: Serial Dilution in DMSO (Master Plate) cluster_1 Step 2: Intermediate Dilution (10x Conc) cluster_2 Step 3: Final Assay Stock 10mM Stock (100% DMSO) D1 Dilution 1 (100% DMSO) Stock->D1 D2 Dilution 2 (100% DMSO) D1->D2 Inter Intermediate Plate (10% DMSO in Media) D1->Inter 1:10 Dilution Media Culture Media (Aqueous) Assay Assay Plate (1% DMSO Final) Inter->Assay 1:10 Dilution

Figure 2: Optimal serial dilution workflow. Performing dilutions in 100% DMSO first ensures compound stability before the final aqueous transition.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use acid to dissolve it? A: Yes, adding 1 equivalent of HCl will protonate the pyridine nitrogen (forming the pyridinium salt), drastically increasing water solubility.

  • Warning: This is only useful if your assay buffer has a strong buffering capacity to neutralize the acid upon addition. If the local pH drops in a cell assay, you will kill the cells. This is generally not recommended for screening unless you are validating the salt form.

Q: Is the compound light sensitive? A: Pyridine-methanols are generally stable, but fluorinated aromatics can sometimes be prone to photodegradation over long periods. Store solid and stocks in amber vials or wrapped in foil as a precaution.

Q: I see a "cloudy" suspension. Can I filter it? A: No. Filtering a cloudy solution removes the active compound. If you filter, you must re-quantify the concentration using HPLC/UV-Vis. You likely have significantly less compound than calculated.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Cosolvents). Link

  • Waybright, T. J., et al. (2009). Increasing the reliability and reproducibility of high-throughput screening: the effects of DMSO on assay quality. Assay and Drug Development Technologies. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

Sources

Technical Support Center: Handling & Storage of (5-Fluoro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of (5-Fluoro-4-methylpyridin-2-yl)methanol (CAS 142736-05-9). This fluorinated pyridine derivative is a critical building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical candidates like MK2 inhibitors and orexin receptor antagonists.

However, its strategic molecular architecture—specifically the reactive hydroxymethyl group and the electron-deficient fluoropyridine ring—makes it highly susceptible to environmental degradation if not handled with precision.

Degradation Mechanisms & Causality

To prevent decomposition, we must first understand the chemical causality behind it. The compound features three primary vulnerability points:

  • The Hydroxymethyl Group (C2): Highly reactive and prone to auto-oxidation into an aldehyde or carboxylic acid when exposed to atmospheric oxygen. Furthermore, ambient moisture can induce hydrolysis of this group (1).

  • The Fluoropyridine Core: Fluorinated heteroaromatics absorb ultraviolet light, which can trigger radical-mediated carbon-halogen bond cleavage and subsequent polymerization (photodegradation).

  • Hygroscopicity: The compound readily absorbs atmospheric water, which can protonate the pyridine nitrogen, altering solubility and catalyzing intermolecular side reactions.

Pathways Parent (5-Fluoro-4-methylpyridin-2-yl)methanol [Stable State] Oxidation Oxidation (O2 Exposure) Aldehyde / Acid Formation Parent->Oxidation Atmospheric Oxygen Photo Photodegradation (UV Light) Radical Cleavage Parent->Photo Ambient Light Moisture Hygroscopic Absorption Hydrolysis Risk Parent->Moisture Ambient Humidity

Fig 1: Primary degradation pathways of (5-Fluoro-4-methylpyridin-2-yl)methanol.

Quantitative Stability Data

The following table synthesizes the expected purity retention of (5-Fluoro-4-methylpyridin-2-yl)methanol under various environmental conditions, demonstrating the critical need for strict storage parameters.

Storage ConditionAtmosphereContainerTimeframePurity Retention (%)Primary Degradant Observed
-20°C ArgonAmber Glass12 Months> 98.5%None (Stable Baseline)
2-8°C ArgonAmber Glass6 Months~ 97.0%Trace Aldehyde
20°C (Room Temp) AirClear Glass3 Months< 92.0%Aldehyde / Photopolymers
20°C (Room Temp) High HumidityOpen Vial1 Month< 85.0%Hydrolysis Products

Troubleshooting FAQs

Q1: My compound turned slightly yellow after a month on the bench. What happened, and can I still use it? Cause: The yellowing is a classic visual indicator of photodegradation. The conjugated pi-system of the fluorinated pyridine ring is sensitive to photon bombardment, leading to radical formation and colored polymeric byproducts. Solution: Do not use discolored batches for sensitive catalytic couplings, as the polymers can poison transition metal catalysts. Always store the compound in amber vials at –20°C to prevent photodegradation (1).

Q2: We detected a peak with a mass shift of -2 Da from the parent compound in our LC-MS. How do we prevent this? Cause: A -2 Da mass shift indicates the loss of two hydrogen atoms, corresponding to the auto-oxidation of the primary alcohol into an aldehyde. The electron-withdrawing nature of the fluoropyridine ring activates the C2 position, making it highly susceptible to oxidation by atmospheric O2. Solution: Implement strict inert gas (Argon or N2) purging before sealing vials. Ensure caps are PTFE-lined to prevent oxygen ingress.

Q3: How should I handle the compound during active synthesis to prevent moisture degradation? Cause: The compound is hygroscopic. Absorbed moisture facilitates the hydrolysis of the hydroxymethyl group and can ruin downstream moisture-sensitive reactions. Solution: Utilize desiccants (e.g., activated silica gel) in secondary sealed containers. When actively weighing the compound, minimize exposure time or handle it within a glovebox/Schlenk line setup.

Troubleshooting Detect Purity Drop Detected Test Run HPLC/LC-MS (C18, 70% MeOH) Detect->Test Res1 -2 Da / +14 Da Mass Shift Test->Res1 Oxidation Res2 Visual Yellowing / Unknown Peaks Test->Res2 Photolysis Fix1 Purge with Argon Check Seals Res1->Fix1 Fix2 Switch to Amber Vials Move to -20°C Res2->Fix2

Fig 2: Diagnostic decision tree for identifying and resolving compound degradation.

Self-Validating SOP: Long-Term Storage & Purity Monitoring

To ensure the integrity of your stock, execute the following self-validating Standard Operating Procedure (SOP). This protocol establishes a closed-loop system where the storage method is continuously verified by analytical data.

Phase 1: Aliquoting and Environmental Control
  • Preparation: Transfer the bulk material into single-use, 2 mL amber glass vials. Causality: Aliquoting prevents repeated freeze-thaw cycles and limits atmospheric exposure to the entire batch.

  • Inert Purge: Insert an Argon gas line (fitted with a sterile needle) into the vial, hovering just above the solid. Purge with ultra-high purity (UHP) Argon for 60 seconds to displace all oxygen.

  • Sealing: Immediately cap the vial tightly with a PTFE-lined septum cap. Wrap the seal with Parafilm.

  • Desiccation: Place the sealed vials into a secondary container (e.g., a Nalgene jar) filled with indicating silica gel.

  • Temperature Control: Store the secondary container in a monitored -20°C freezer.

Phase 2: Quarterly Purity Verification (Self-Validation Check)

Every 3 months, validate the storage protocol by monitoring purity via HPLC (1).

  • Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 70% Methanol / 30% Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorption at 254 nm.

  • Sample Prep: Dissolve 1 mg of the sample in 1 mL of the mobile phase. Inject 10 µL.

  • Validation Logic:

    • If the parent peak area remains >98% , the storage protocol is validated and intact.

    • If a pre-peak emerges (indicating a more polar aldehyde/acid), the Argon purge failed or the vial seal is compromised. Audit the sealing process immediately.

References

  • Google Patents. (2023). US11680056B2 - MK2 inhibitors and uses thereof.

Sources

Validation & Comparative

Comparative Analysis of Synthetic Routes to (5-Fluoro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (5-Fluoro-4-methylpyridin-2-yl)methanol CAS Registry Number: 142736-05-9 Molecular Formula: C₇H₈FNO Primary Application: Critical intermediate for pharmaceutical agents, particularly Orexin receptor antagonists and potassium-competitive acid blockers (P-CABs) related to the Vonoprazan scaffold.

This guide evaluates three distinct synthetic strategies for the production of (5-Fluoro-4-methylpyridin-2-yl)methanol. The analysis prioritizes Route 1 (Ester Reduction) as the most reliable laboratory-scale method due to the commercial availability of the picolinic acid precursor. Route 2 (Carbonylation) is presented as a scalable alternative for process chemistry, utilizing the robust 2-bromo-5-fluoro-4-methylpyridine building block. Route 3 (Boekelheide Rearrangement) is discussed as a classical atom-economic approach, though limited by regioselectivity challenges.[1]

Part 1: Structural Analysis & Retrosynthetic Logic

The target molecule features a pyridine core decorated with three distinct functional groups: a fluorine atom at C5, a methyl group at C4, and a hydroxymethyl group at C2. Retrosynthetic disconnection reveals three primary precursors:

  • Carboxylic Acid/Ester (C2): Direct reduction of the carbonyl state.[1]

  • Halogen (C2): Metal-catalyzed carbonylation or lithiation/formylation of a 2-bromo/chloro precursor.

  • Methyl (C2): Oxidative rearrangement (Boekelheide reaction) of a 2,4-dimethylpyridine precursor.[1]

Decision Matrix: Route Selection
MetricRoute 1: Ester Reduction Route 2: Carbonylation Route 3: Boekelheide
Starting Material 5-Fluoro-4-methylpicolinic acid2-Bromo-5-fluoro-4-methylpyridine2,4-Dimethyl-5-fluoropyridine
Step Count 1-223
Scalability HighHigh (Industrial)Moderate
Safety Profile Good (Standard Reductants)Moderate (CO gas, Pressure)Moderate (Exothermic, Peroxides)
Primary Risk Cost of Acid PrecursorCatalyst Cost (Pd)Regioselectivity (2-Me vs 4-Me)

Part 2: Detailed Route Analysis

Route 1: Reduction of 5-Fluoro-4-methylpicolinic Acid/Ester (Recommended)

This is the most direct pathway for laboratory synthesis. The commercially available acid (CAS 1256787-05-9) or its methyl ester (CAS 107504-07-4 analog) allows for a high-yielding reduction.

  • Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

  • Reagents: Sodium Borohydride (NaBH₄) with Methanol (MeOH) or Calcium Chloride (CaCl₂); alternatively Lithium Aluminum Hydride (LiAlH₄) for the free acid.[1]

  • Advantages: Mild conditions, no transition metals required, simple workup.[1]

  • Protocol Note: If starting from the acid, in situ activation to the mixed anhydride or esterification (SOCl₂/MeOH) prior to reduction is often preferred to avoid using harsh LiAlH₄.[1]

Route 2: Carbonylation of 2-Bromo-5-fluoro-4-methylpyridine

For larger scales where the acid precursor is expensive, the 2-bromo derivative (CAS 885168-20-7) is a cost-effective starting point. This route employs palladium-catalyzed carbonylation to install the C2-carbonyl functionality.

  • Mechanism: Pd(0) oxidative addition to C-Br bond, CO insertion, and nucleophilic attack by methanol.[1]

  • Reagents: Pd(OAc)₂, dppf (ligand), CO (gas), MeOH, Et₃N.[1]

  • Advantages: Accesses the ester intermediate from a cheaper halogenated precursor.

  • Challenges: Requires high-pressure equipment (autoclave) and handling of toxic CO gas.[1]

Route 3: Boekelheide Rearrangement (Classical)

This route relies on the rearrangement of a pyridine N-oxide.[1] It assumes access to 2,4-dimethyl-5-fluoropyridine.

  • Mechanism: Oxidation of pyridine to N-oxide, followed by acylation with acetic anhydride. This triggers a [3,3]-sigmatropic rearrangement to the 2-acetoxymethyl intermediate, which is then hydrolyzed.

  • Critical Issue: Regioselectivity. The rearrangement must selectively occur at the 2-methyl group rather than the 4-methyl group. While electronic factors usually favor the 2-position, mixtures can occur, requiring difficult chromatographic separation.

Part 3: Visualization of Synthetic Pathways

SyntheticRoutes cluster_legend Route Preference Target (5-Fluoro-4-methylpyridin-2-yl)methanol (Target) Acid 5-Fluoro-4-methylpicolinic Acid (CAS 1256787-05-9) Ester Methyl Ester Intermediate Acid->Ester SOCl2, MeOH (Esterification) Ester->Target NaBH4, MeOH (Reduction) Bromo 2-Bromo-5-fluoro-4-methylpyridine (CAS 885168-20-7) Bromo->Ester Pd(OAc)2, dppf CO, MeOH, Et3N (Carbonylation) Dimethyl 2,4-Dimethyl-5-fluoropyridine NOxide N-Oxide Intermediate Dimethyl->NOxide mCPBA or H2O2 (Oxidation) Acetate Acetate Intermediate NOxide->Acetate Ac2O, Heat (Boekelheide Rearrangement) Acetate->Target K2CO3, MeOH (Hydrolysis) Blue Arrow: Recommended Lab Route Blue Arrow: Recommended Lab Route Yellow Arrow: Scalable Process Route Yellow Arrow: Scalable Process Route

Caption: Convergence of synthetic pathways. Route 1 (Blue) offers the most direct access, while Route 2 (Yellow) provides a scalable alternative from halogenated precursors.[1]

Part 4: Experimental Protocols

Protocol A: Reduction of Methyl 5-fluoro-4-methylpicolinate (Route 1)

Validates the conversion of the ester intermediate to the target alcohol.

Reagents:

  • Methyl 5-fluoro-4-methylpicolinate (1.0 eq)

  • Sodium Borohydride (NaBH₄) (2.0 eq)[1]

  • Methanol (anhydrous) (10 V)[1]

  • THF (optional co-solvent)[1]

Procedure:

  • Setup: Charge a round-bottom flask with Methyl 5-fluoro-4-methylpicolinate and anhydrous Methanol under N₂ atmosphere. Cool to 0°C.[2]

  • Addition: Add NaBH₄ portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.[1]

  • Quench: Cool to 0°C and quench carefully with saturated NH₄Cl solution or acetone.

  • Workup: Concentrate in vacuo to remove methanol. Dilute residue with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0-60% EtOAc in Hexanes).

Protocol B: Carbonylation of 2-Bromo-5-fluoro-4-methylpyridine (Route 2)

Generates the ester precursor from the bromo-building block.

Reagents:

  • 2-Bromo-5-fluoro-4-methylpyridine (1.0 eq)

  • Pd(OAc)₂ (5 mol%)[1]

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (5 mol%)[1]

  • Triethylamine (Et₃N) (3.0 eq)[1]

  • Methanol (Solvent/Reactant)[1]

Procedure:

  • Setup: In a high-pressure autoclave, combine the bromo-pyridine, Pd(OAc)₂, dppf, and Et₃N in Methanol.

  • Pressurization: Purge the vessel with N₂ (3x), then pressurize with Carbon Monoxide (CO) to 5-10 bar (Caution: CO is highly toxic; use a CO detector).

  • Reaction: Heat to 80-100°C for 12-16 hours.

  • Workup: Cool to room temperature, vent CO carefully into a scrubber. Filter the mixture through Celite to remove Pd residues. Concentrate the filtrate to yield the crude methyl ester.

  • Next Step: Proceed to Protocol A for reduction.

References

  • Benchchem. (5-Fluoro-4-methylpyridin-2-yl)methanol Product & Synthesis Overview. Retrieved from [1]

  • Google Patents. Cyclopropane compounds having orexin receptor antagonism (US8268848B2).[1] Retrieved from

  • Sigma-Aldrich. 2-Bromo-5-fluoro-4-methylpyridine Product Data. Retrieved from [1]

  • ChemicalBook. Methyl 5-fluoropicolinate and related Pyridine Esters. Retrieved from [1]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine and related fluoro-pyridine intermediates. Retrieved from

Sources

Comparison of the biological activity of (5-Fluoro-4-methylpyridin-2-yl)methanol and its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tool for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.[1][2] This guide compares two critical pyridine building blocks:

  • (5-Fluoro-4-methylpyridin-2-yl)methanol (The Fluorinated Scaffold )

  • (4-methylpyridin-2-yl)methanol (The Non-Fluorinated Analog )

While these compounds are primarily synthetic intermediates rather than standalone drugs, their biological value lies in the properties they impart to the final active pharmaceutical ingredient (API). The 5-fluoro substitution is not merely a structural decoration; it is a functional modification designed to block metabolic soft spots , modulate basicity (pKa) , and alter lipophilicity , making it a preferred scaffold in the synthesis of Orexin receptor antagonists and kinase inhibitors.

Physicochemical Profile Comparison

The introduction of a fluorine atom at the C5 position of the pyridine ring fundamentally alters the electronic and physical landscape of the molecule.

Table 1: Comparative Physicochemical Properties
Property(4-methylpyridin-2-yl)methanol(5-Fluoro-4-methylpyridin-2-yl)methanolImpact of Fluorination
CAS Number 42508-74-71355248-10-8N/A
Molecular Weight 123.15 g/mol 141.14 g/mol +18 Da (Small steric penalty)
pKa (Pyridine N) ~6.0 (Basic)~3.5 - 4.0 (Weakly Basic)Reduced Basicity: Improves permeability; reduces hERG liability.
LogP (Lipophilicity) ~0.88~1.1 - 1.2Increased: Improves membrane penetration.
Metabolic Liability High (C5 Oxidation)Low (C5 Blocked)Enhanced Stability: Extends in vivo half-life.
Electronic State Electron-richElectron-deficientReactivity: Alters nucleophilicity of the nitrogen.

Scientific Insight: The drop in pKa is the most critical parameter. A non-fluorinated pyridine (pKa ~6) is largely protonated at physiological pH (7.4), which can limit passive diffusion across cell membranes. The fluorinated analog (pKa < 4) remains largely uncharged, significantly enhancing oral bioavailability and CNS penetration—a key requirement for neuroactive drugs like Orexin antagonists.

Biological Mechanism: The "Metabolic Block" Effect

The primary biological differentiator between these two scaffolds is their susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

Mechanism of Action
  • Non-Fluorinated Analog: The C5 position of the pyridine ring is electron-rich and sterically accessible. It is a "metabolic soft spot," prone to hydroxylation or N-oxidation by CYP enzymes (e.g., CYP3A4, CYP2D6). This leads to rapid clearance and short half-life.

  • Fluorinated Scaffold: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing fluorine at C5 sterically and electronically blocks this position from oxidation. Furthermore, the electron-withdrawing nature of fluorine deactivates the entire ring towards electrophilic metabolic attack.

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways of the two analogs.

MetabolicPathways Substrate_H Non-Fluorinated Analog (4-Me-Py-MeOH) CYP CYP450 Enzymes (Liver Microsomes) Substrate_H->CYP High Affinity Substrate_F Fluorinated Analog (5-F-4-Me-Py-MeOH) Substrate_F->CYP Low Affinity Stable Metabolically Stable (Extended Half-Life) Substrate_F->Stable C5 Blocked by Fluorine Metabolite_1 C5-Hydroxylated Product (Inactive/Rapid Clearance) CYP->Metabolite_1 Oxidation at C5 (Major Pathway) Metabolite_2 N-Oxide Derivative (Polar/Excreted) CYP->Metabolite_2 N-Oxidation

Caption: Comparative metabolic fate. The non-fluorinated analog undergoes rapid oxidation at the C5 position, whereas the 5-fluoro substitution effectively blocks this pathway, preserving the active molecule.

Application in Drug Discovery: Orexin Antagonists[2][3][4][5]

These methanol intermediates are specifically utilized to construct ether-linked pharmacophores in Dual Orexin Receptor Antagonists (DORAs) , used for treating insomnia (e.g., Suvorexant, Lemborexant analogs).

  • Role of the Methanol Group: Acts as a linker. It is typically converted to a leaving group (mesylate/halide) and coupled with a core scaffold (e.g., piperidine or pyrrolidine) to form an ether bridge.

  • Role of the Pyridine Ring: Engages in

    
    -
    
    
    
    stacking interactions within the receptor binding pocket.
  • Performance Impact: The 5-fluoro analog consistently yields inhibitors with:

    • Higher Potency: Fluorine can induce a dipole interaction with specific residues in the Orexin receptor.

    • Lower Clearance: As detailed above, resisting hepatic metabolism.

Experimental Protocols

To validate the superiority of the fluorinated scaffold in your specific application, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (


) difference between the two scaffolds.
  • Preparation:

    • Prepare 10 mM stock solutions of both alcohols in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench: Immediately add into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls.

  • Calculation:

    • Plot

      
       vs. time. The slope 
      
      
      
      is the elimination rate constant.
    • 
      .
      
    • Expected Result: The 5-fluoro analog should exhibit a significantly longer

      
       (>60 min) compared to the non-fluorinated analog (<20 min).
      
Protocol B: pKa Determination (Spectrophotometric)

Objective: To confirm the reduction in basicity, predicting CNS penetration.

  • Setup: Use a UV-Vis spectrophotometer with a titration attachment.

  • Method:

    • Prepare a 50 µM solution of the compound in a universal buffer system (pH 2.0 to 12.0).

    • Measure UV absorbance spectra at 0.5 pH unit intervals.

  • Data Processing:

    • Identify the wavelength of maximum absorbance shift (

      
      ).
      
    • Plot Absorbance vs. pH. The inflection point of the sigmoidal curve is the pKa.

  • Self-Validation:

    • The non-fluorinated pyridine should shift near pH 6.0.

    • The fluorinated pyridine should shift near pH 3.5–4.0.

Synthesis Workflow Visualization

How these building blocks are transformed into bioactive molecules.

SynthesisWorkflow Start Starting Material (5-Fluoro-4-methylpyridin-2-yl)methanol Step1 Step 1: Activation (Mesylation/Halogenation) Start->Step1 MsCl, TEA Step2 Step 2: Coupling (Nucleophilic Substitution with Core Scaffold) Step1->Step2 Amine/Alcohol Core Step3 Step 3: Deprotection/Finalization Step2->Step3 Product Final Bioactive Drug (e.g., Orexin Antagonist) Step3->Product Enhanced Metabolic Stability

Caption: General synthetic workflow converting the methanol intermediate into a final pharmaceutical agent.

References

  • BenchChem. (5-Fluoro-4-methylpyridin-2-yl)methanol Product Description & Applications. Retrieved from .

  • Cox, C. D., et al. (2010).[3] "Discovery of the Dual Orexin Receptor Antagonist MK-4305 (Suvorexant)." Journal of Medicinal Chemistry. (Contextual reference for Orexin antagonist synthesis).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Mechanistic source for fluorine metabolic blocking).
  • PubChem. Compound Summary: 4-Methylpyridin-2-ylmethanol (CAS 42508-74-7). Retrieved from .

  • ChemScene. Product Analysis: (5-Fluoro-4-methylpyridin-2-yl)methanol. Retrieved from .

Sources

Comparative Analysis of 2D NMR Strategies for Regiochemical Assignment: The Case of (5-Fluoro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of fluorinated pyridine scaffolds for medicinal chemistry, regioisomerism presents a critical analytical bottleneck. For (5-Fluoro-4-methylpyridin-2-yl)methanol (CAS 142736-05-9), distinguishing between the 4-methyl-5-fluoro and 5-methyl-4-fluoro isomers is non-trivial using standard 1D NMR due to the electronic similarity of the positions relative to the ring nitrogen.

This guide compares two structural validation workflows:

  • The Conventional Approach: 1D

    
    H/ 
    
    
    
    C + HSQC.
  • The Integrated 2D Approach (Recommended): HMBC + NOESY +

    
    F-Coupling Analysis.
    

Verdict: The Conventional Approach is prone to misassignment due to ambiguous chemical shift predictions. The Integrated 2D Approach is the only self-validating protocol, utilizing the fluorine atom as an internal "spin-label" to definitively map the carbon skeleton.

The Structural Challenge

The target molecule consists of a pyridine ring substituted at three positions.[1][2][3] The challenge lies in confirming the ortho relationship between the methyl group and the fluorine atom, and their specific placement relative to the hydroxymethyl handle.

Target Structure: (5-Fluoro-4-methylpyridin-2-yl)methanol[1]

  • Position 2: Hydroxymethyl (

    
    )
    
  • Position 3: Proton (

    
    )
    
  • Position 4: Methyl (

    
    )
    
  • Position 5: Fluorine (

    
    )[1][4][5]
    
  • Position 6: Proton (

    
    )
    
Theoretical Shift & Coupling Data (DMSO- )
PositionAtomPredicted

(ppm)
Multiplicity (

Coupling)
Diagnostic Significance
2

C
~158.0d,

Hz
Quaternary, near N.
3

H
~7.40d,

Hz
Shielded by ortho-Methyl.
3

C
~124.0d,

Hz
Meta to F.
4

C
~145.0d,

Hz
Crucial: Ortho to F.
4-Me

H
~2.30d,

Hz
Methyl signal.
5

C
~155.0d,

Hz
Anchor: Direct F attachment.
6

H
~8.40d,

Hz
Deshielded (Ortho to N).

Comparative Analysis of Validation Strategies

Method A: Conventional 1D + HSQC (Insufficient)

Many labs rely on matching observed chemical shifts to ChemDraw predictions.

  • Mechanism: Assigns protons based on integration and general shift regions (e.g., H6 is downfield). Uses HSQC to assign attached carbons.[6]

  • Failure Point: It assumes the regiochemistry. It cannot definitively distinguish between the 4-Me/5-F and 5-Me/4-F isomers because the calculated shifts for both isomers often fall within the error margin of prediction algorithms (

    
     2-3 ppm).
    
Method B: The Integrated 2D Approach (Gold Standard)

This method relies on scalar coupling logic and spatial proximity .

1. HMBC (Heteronuclear Multiple Bond Correlation)[2][6][7]
  • Role: Establishes the carbon skeleton connectivity.

  • The "Smoking Gun" Correlation:

    • The Methyl protons (Pos 4) will show a strong 3-bond correlation (

      
      ) to C3  and C5 .
      
    • Differentiation: C5 is distinct because it appears as a doublet with a massive splitting (

      
       Hz).
      
    • Result: If the Methyl protons correlate to the large doublet carbon, the Methyl is adjacent to the Fluorine.

2. NOESY (Nuclear Overhauser Effect Spectroscopy)[6]
  • Role: Confirms spatial geometry.

  • The "Proximity" Check:

    • Irradiating the Methyl group should show an NOE enhancement of H3 .

    • The Methyl group should NOT show an NOE to H6 (blocked by the Fluorine atom).

    • Result: This confirms the order: H3 - Me4 - F5 - H6.

Experimental Protocol

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to prevent overlap of the hydroxyl proton with aromatic signals and to sharpen the exchangeable
    
    
    coupling.
  • Concentration: 10-15 mg in 0.6 mL solvent.

Step 2: Acquisition Parameters

Instrument: 400 MHz (min) or 600 MHz (optimal) with CryoProbe.

  • 
    H NMR:  16 scans, 30° pulse. Focus: Identify H3 vs H6 based on coupling to F. H6 is a doublet of doublets (coupling to F and H3 if resolvable), but H3 is often broadened by the methyl.
    
  • 
    C{
    
    
    
    H} NMR:
    1024 scans. Focus: Identify the C-F doublet (
    
    
    Hz).
  • 
    H-
    
    
    
    C HMBC:
    • Optimized for long-range coupling:

      
       Hz.
      
    • Critical Setting: Ensure spectral width in F1 (

      
      C) covers 100-170 ppm to catch the split C-F signals.
      
  • 
    H-
    
    
    
    H NOESY:
    • Mixing time (

      
      ): 500 ms.
      
    • Note: Degas sample if NOE signals are weak.

Logic Flow & Visualization

The following diagram illustrates the decision matrix for validating the structure using the recommended Integrated 2D Approach.

G Start Unknown Isomer Sample Step1 Step 1: 1D Carbon NMR Identify C5 via 1J(CF) ~255Hz Start->Step1 Step2 Step 2: HMBC Experiment Correlate Methyl Protons to Carbons Step1->Step2 Decision1 Does Methyl correlate to the C5 doublet? Step2->Decision1 Result1 Methyl is ORTHO to Fluorine (Positions 4 and 5 confirmed) Decision1->Result1 Yes Result2 Methyl is META/PARA to Fluorine (Incorrect Isomer) Decision1->Result2 No Step3 Step 3: NOESY Experiment Check Spatial Proximity Result1->Step3 Decision2 NOE: Methyl <-> H3 (Strong) NOE: Methyl <-> H6 (Absent) Step3->Decision2 Final VALIDATED STRUCTURE: (5-Fluoro-4-methylpyridin-2-yl)methanol Decision2->Final Confirmed

Caption: Logic flow for the structural discrimination of fluoropyridine regioisomers using HMBC and NOESY correlations.

Detailed Correlation Map

To assist in the actual analysis at the bench, the diagram below maps the specific expected correlations for the correct isomer.

Structure Me Me (Pos 4) H3 H3 Me->H3 NOE C5 C5 (Doublet) Me->C5 3J (Diagnostic) C3 C3 Me->C3 HMBC F F (Pos 5) H6 H6 F->H6 3J (Ortho) F->C5 1J (~255Hz)

Caption: Key diagnostic correlations. The HMBC correlation from Methyl to the C5-Fluorine doublet is the primary structural proof.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Foundational text on HMBC/NOESY pulse sequences).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for C-F coupling constant ranges).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database for chemical shift prediction).

  • Sigma-Aldrich. (2023). (5-Fluoro-4-methylpyridin-2-yl)methanol Product Specification. (Verification of CAS and basic properties).

Sources

A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) Analysis of (5-Fluoro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. (5-Fluoro-4-methylpyridin-2-yl)methanol, a key fluorinated pyridine building block[1], is increasingly utilized in the synthesis of complex, biologically active molecules. Its strategic molecular architecture, featuring a reactive hydroxymethyl group and a fluorine atom to modulate physicochemical properties, makes it a valuable component in the development of novel therapeutics[1].

Given its role, an accurate and robust analytical method for determining the absolute purity of (5-Fluoro-4-methylpyridin-2-yl)methanol is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers and quality control professionals in selecting the most appropriate method for their needs.

The Primary Standard: Quantitative ¹H NMR for Absolute Purity Assessment

Quantitative NMR (qNMR) stands as a powerful primary analytical method recognized by pharmacopeias for its ability to determine the purity of a substance without the need for a structurally identical reference standard[2][3]. The technique operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal[4][5]. By co-dissolving a known mass of the analyte with a known mass of a highly pure internal standard, one can calculate the absolute purity of the analyte with exceptional accuracy and traceability to the International System of Units (SI)[3][6].

Causality in qNMR Method Development: Why Every Parameter Matters

The trustworthiness of a qNMR result is built upon a foundation of carefully optimized experimental parameters. Each choice is deliberate, designed to minimize systematic errors and ensure accurate quantification.

  • Selection of the Internal Standard (IS): This is the most critical decision. The ideal IS must be non-reactive, non-volatile, and possess high purity[2]. Crucially, its NMR signals must be sharp (ideally singlets) and appear in a region of the spectrum free from any analyte or impurity signals[2][7]. For (5-Fluoro-4-methylpyridin-2-yl)methanol, Maleic Anhydride is an excellent choice. Its two equivalent olefinic protons produce a sharp singlet around 7.1 ppm in DMSO-d₆, a region typically clear of signals from the analyte.

  • Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard. DMSO-d₆ is selected for its excellent solvating power for a wide range of organic compounds and its residual solvent peak does not interfere with key signals.

  • Acquisition Parameters:

    • Relaxation Delay (d1): To ensure complete relaxation of all protons between scans, a long relaxation delay is essential for accurate integration. A value of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated is recommended. For robust quantification, a d1 of 30 seconds is often employed.

    • Pulse Angle: A 90° pulse angle is used to maximize the signal for each scan, improving the signal-to-noise ratio and, consequently, the precision of the integration[5].

    • Number of Scans: A sufficient number of scans (e.g., 16 or 32) are averaged to achieve a high signal-to-noise ratio (>250:1) for the signals used in the quantification.

Experimental Protocol: qNMR Purity of (5-Fluoro-4-methylpyridin-2-yl)methanol
  • Sample Preparation:

    • Using an analytical microbalance, accurately weigh approximately 10 mg of (5-Fluoro-4-methylpyridin-2-yl)methanol into a clean, dry vial. Record the weight precisely.

    • Accurately weigh approximately 5 mg of Maleic Anhydride (certified purity >99.5%) into the same vial. Record the weight precisely.

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Vortex the vial until both the analyte and internal standard are fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (500 MHz Spectrometer):

    • Tune and shim the instrument to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum with the following key parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 30 s

      • Acquisition Time (aq): 4 s

      • Number of Scans (ns): 16

      • Temperature: 298 K

  • Data Processing and Purity Calculation:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

    • Integrate the well-resolved singlet from the two olefinic protons of Maleic Anhydride (IS) and a well-resolved signal from the analyte. The methylene protons (-CH₂OH) of (5-Fluoro-4-methylpyridin-2-yl)methanol, appearing as a singlet, are ideal for this purpose.

    • Calculate the purity using the following equation[2][5]:

      Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

      Where:

      • I : Integral area of the signal

      • N : Number of protons for the integrated signal (Analyte: 2; IS: 2)

      • M : Molar mass (Analyte: 141.14 g/mol [1]; IS: 98.06 g/mol )

      • m : Mass weighed

      • P : Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_is Accurately Weigh Internal Standard (m_IS) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Insert Sample into Spectrometer transfer->load_sample setup_params Set Key Parameters (d1=30s, 90° pulse) load_sample->setup_params acquire Acquire 1H Spectrum setup_params->acquire process_fid Process FID (Phase, Baseline Correction) acquire->process_fid integrate Integrate Analyte & IS Signals process_fid->integrate calculate Calculate Purity using Formula integrate->calculate result Final Purity Report calculate->result

Alternative Methodologies: A Comparative Overview

While qNMR provides absolute quantification, chromatographic methods are industry workhorses for purity assessment by area percent, offering different strengths and insights.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a high-resolution separation technique ideal for non-volatile and thermally sensitive compounds like (5-Fluoro-4-methylpyridin-2-yl)methanol. Purity is typically determined by calculating the area percentage of the main peak relative to all other peaks in the chromatogram[8].

Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 60% Water (with 0.1% Formic Acid) and 40% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.

Gas Chromatography (GC-FID)

GC is highly effective for volatile and thermally stable compounds. While the hydroxyl group on (5-Fluoro-4-methylpyridin-2-yl)methanol reduces its volatility, it is amenable to GC analysis, often with excellent resolution and sensitivity using a Flame Ionization Detector (FID)[9].

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph with an FID.

  • Column: Capillary column suitable for polar compounds (e.g., DB-WAX or similar, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 240 °C and hold for 5 minutes.

  • Sample Preparation: Dissolve the sample in a high-purity solvent like Methanol or Ethyl Acetate to a concentration of approximately 1 mg/mL.

Performance Data: A Head-to-Head Comparison

The following table summarizes representative performance data for the three analytical methods, based on established validation principles[4][10].

ParameterqNMR (Absolute)HPLC-UV (Area %)GC-FID (Area %)
Linearity Range N/A (Primary Method)1 - 500 µg/mL1 - 500 µg/mL
Correlation Coefficient (r²) N/A> 0.999> 0.999
Limit of Quantification (LOQ) ~0.1% w/w~0.05% area~0.05% area
Accuracy (% Recovery) 98.5 - 101.5%N/A (Relative Method)N/A (Relative Method)
Precision (% RSD) < 1.0%< 2.0%< 2.0%
Analysis Time per Sample ~15 min~10 min~20 min
Reference Standard Required Non-identical ISIdentical Analyte (for Assay)Identical Analyte (for Assay)

Method Selection: A Logic-Driven Approach

Choosing the right analytical technique depends on the specific requirements of the analysis. The following guide illustrates the decision-making process.

Method_Selection start What is the Analytical Goal? q1 Need Absolute Purity (Assay) without an identical standard? start->q1 q2 Screening for Impurities (Area % Purity)? q1->q2 No res_qnmr Use qNMR q1->res_qnmr Yes q3 Is the Analyte Volatile & Thermally Stable? q2->q3 res_hplc Use HPLC-UV q3->res_hplc No/Unsure res_gc Use GC-FID q3->res_gc Yes

Discussion:

  • For Absolute Purity and Primary Characterization: qNMR is the unequivocal choice. Its ability to provide an SI-traceable purity value without needing a pre-certified standard of (5-Fluoro-4-methylpyridin-2-yl)methanol makes it invaluable for characterizing new batches, qualifying in-house reference materials, and resolving disputes between other methods[4][6]. The precision and accuracy are exceptionally high, though it requires access to an NMR spectrometer and careful experimental setup[10].

  • For Routine Quality Control and Impurity Profiling: HPLC-UV is often the most practical and robust method. It provides excellent resolution of potential impurities, is highly reproducible, and can be easily automated for high-throughput analysis[8][11]. While it reports relative purity (area %), it is the industry standard for monitoring batch-to-batch consistency.

  • For Volatile Impurities and Orthogonal Confirmation: GC-FID serves as an excellent orthogonal technique. It is particularly sensitive to low-molecular-weight residual solvents or volatile by-products that may not be well-retained by HPLC. Its different separation mechanism (partitioning based on volatility vs. polarity) provides a complementary and confirmatory purity assessment.

Conclusion

The quantitative analysis of (5-Fluoro-4-methylpyridin-2-yl)methanol purity is best served by a multi-faceted analytical approach. qNMR provides the benchmark for absolute purity determination, offering unparalleled accuracy and serving as a primary method for material characterization. For routine process control and release testing, HPLC-UV offers a robust, high-resolution platform for relative purity and impurity profiling. GC-FID complements these techniques by providing an orthogonal view, especially for volatile impurities.

By understanding the principles, strengths, and limitations of each method, researchers and drug development professionals can implement a scientifically sound, self-validating analytical workflow that ensures the quality and integrity of this critical pharmaceutical intermediate.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Benchchem.
  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014).
  • qNMR Exchange. (2024, January 20).
  • Emery Pharma. (2024, February 9).
  • Benchchem. (5-Fluoro-4-methylpyridin-2-yl)methanol.
  • Webster, G. K., et al. (2014, October 27).
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
  • ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Benchchem. (2025, December).
  • Pawlaczyk, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Al-Rimawi, F., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
  • RSSL.
  • Sugimoto, N., & Kato, Y. (2021).
  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • University of Oxford. (2017, November).

Sources

Mastering Pyridine Fluorination: A Comparative Guide to Electrophilic and Nucleophilic Agents

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of fluorine into the pyridine scaffold is a cornerstone strategy in modern drug design. By modulating the basicity of the pyridine nitrogen and enhancing metabolic stability, fluorine substitution profoundly influences target binding affinity and lipophilicity[1]. However, the electron-deficient nature of the pyridine ring poses a formidable synthetic challenge. Direct electrophilic fluorination is often hindered by competitive N-fluorination, while traditional nucleophilic approaches require aggressively harsh conditions.

As a Senior Application Scientist, I have evaluated countless fluorination methodologies. This guide critically compares the efficacy of modern fluorinating agents—Selectfluor, NFSI, TBAF, and KF—providing a mechanistic roadmap and validated protocols for synthesizing fluoropyridines.

Mechanistic Dichotomy: Electrophilic vs. Nucleophilic Fluorination

The choice of fluorinating agent dictates the entire synthetic strategy, branching into two distinct mechanistic pathways:

Electrophilic Fluorination (Selectfluor & NFSI)

Electrophilic agents deliver a formal "F⁺" to the substrate. Because pyridine is inherently electron-poor, direct electrophilic aromatic substitution (SEAr) is unfavorable. To bypass this, we employ aromaticity disruption. By converting the pyridine into a Zincke imine, the ring temporarily loses its aromaticity, becoming an electron-rich acyclic diene. This activates the system toward electrophilic attack, enabling elusive meta-selective fluorination[2].

  • Selectfluor: Highly reactive and operates efficiently via radical or cationic pathways. While excellent for robust substrates, its aggressive nature can lead to unselective over-fluorination unless tightly controlled by directing groups [3].

  • NFSI (N-Fluorobenzenesulfonimide): A milder alternative that excels in late-stage functionalization. For 3-substituted Zincke imines, NFSI in trifluoroethanol (TFE) is the optimal reagent for generating 3,5-disubstituted fluoropyridines[2].

Nucleophilic Fluorination (TBAF & KF)

Nucleophilic aromatic substitution (SNAr) relies on displacing a leaving group (e.g., -Cl, -NO₂) with a fluoride ion. The rate-determining step is the formation of the Meisenheimer complex, making electron-deficient pre-functionalized pyridines ideal substrates [4].

  • KF (Halex Process): The industrial standard for halogen exchange. While potassium fluoride is inexpensive, the Halex reaction typically requires extreme temperatures (e.g., 200 °C)[5], limiting its utility for fragile pharmaceutical intermediates.

  • Anhydrous TBAF: Offers a remarkably mild alternative. The bulky tetrabutylammonium cation prevents tight ion-pairing, leaving the fluoride ion "naked" and highly nucleophilic. This allows for rapid fluorodenitration of nitropyridines at room temperature[6].

Quantitative Efficacy Comparison

The following table synthesizes the operational parameters and performance metrics of the four primary fluorinating agents.

Fluorinating AgentMechanism TypeOptimal SubstrateTypical Reaction TempTypical Yield RangeKey AdvantageKey Limitation
Selectfluor Electrophilic (F⁺)Unactivated pyridines (via directing groups)20 °C – 80 °C40% – 70%Highly reactive; excellent for radical/cationic pathwaysProne to unselective over-fluorination
NFSI Electrophilic (F⁺)Zincke imines; Pd-catalyzed C-H activation0 °C – 60 °C45% – 85%Mild; exceptional functional group toleranceRequires pre-activation (e.g., Zincke salts)
Anhydrous TBAF Nucleophilic (F⁻)Nitropyridines, Halopyridines20 °C – 60 °C60% – 95%Extremely mild SNAr; operates at room temperatureHighly hygroscopic; trace water kills reactivity
KF (Spray-Dried) Nucleophilic (F⁻)Electron-deficient Halopyridines150 °C – 220 °C50% – 85%Inexpensive; industrial standard for HalexHarsh thermal conditions degrade fragile molecules

Decision Workflow for Fluorinating Agents

G Start Pyridine Starting Material Unactivated Unactivated Pyridine (C-H Bonds Only) Start->Unactivated Activated Pre-functionalized Pyridine (-Cl, -Br, -NO2) Start->Activated Zincke Zincke Imine Activation Unactivated->Zincke meta-selective Directed Metal-Catalyzed Directed C-H Unactivated->Directed ortho/beta-selective Nitro Nitropyridine (-NO2) Activated->Nitro Halo Halopyridine (-Cl, -Br) Activated->Halo NFSI NFSI / Selectfluor (Electrophilic F+) Zincke->NFSI Directed->NFSI Product Fluoropyridine Product NFSI->Product TBAF Anhydrous TBAF (Mild SNAr, 20-60°C) Nitro->TBAF Fluorodenitration Halo->TBAF Mild Halex KF Spray-dried KF (Halex, >150°C) Halo->KF Halogen Exchange TBAF->Product KF->Product

Workflow for selecting electrophilic vs. nucleophilic fluorinating agents in pyridine synthesis.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process checkpoints.

Protocol 1: meta-Selective Fluorination via Zincke Imine (Electrophilic)

This protocol utilizes NFSI to achieve meta-fluorination, a historically difficult transformation due to the electronic deactivation of the pyridine ring [2].

  • Zincke Imine Formation: React the starting pyridine with 2,4-dinitrochlorobenzene, followed by treatment with dibenzylamine.

    • Causality: This sequence breaks the aromaticity of the pyridine ring, generating an electron-rich acyclic diene. This temporary state makes the former meta-position highly susceptible to electrophilic attack.

  • Fluorination: Cool the reaction to 0 °C and add NFSI (1.2 equiv) dissolved in trifluoroethanol (TFE).

    • Causality: TFE is critical here. As a strongly hydrogen-bonding, highly ionizing solvent, it stabilizes the transition state of the electrophilic transfer without acting as a competing nucleophile.

  • Cyclization: Add ammonium acetate (NH₄OAc, 10 equiv) and heat to 80 °C for 1 hour.

    • Causality: The ammonium acetate provides the necessary nitrogen source to re-aromatize the system, closing the ring to yield the stable fluoropyridine.

  • Validation Checkpoint: The formation of the Zincke imine is accompanied by a distinct deep red/orange color. The disappearance of this color upon the addition of NFSI visually validates successful electrophilic fluorination. ¹⁹F NMR of the crude mixture should yield a characteristic singlet between -120 to -130 ppm.

Protocol 2: Mild Fluorodenitration using Anhydrous TBAF (Nucleophilic)

This protocol displaces a nitro group using TBAF, avoiding the extreme heat of the Halex process [6].

  • Substrate Preparation: Dissolve 2-nitropyridine or 4-nitropyridine in strictly anhydrous THF under an argon atmosphere.

    • Causality: The nitro group is an exceptional leaving group for SNAr due to its strong electron-withdrawing nature, which stabilizes the intermediate Meisenheimer complex.

  • Reagent Addition: Add a solution of anhydrous TBAF (1.5 equiv) dropwise at room temperature.

    • Causality: Trace water heavily hydrates the small fluoride ion, forming tight hydration shells that neutralize its nucleophilicity. Utilizing strictly anhydrous TBAF ensures the fluoride remains "naked" and highly reactive, allowing the reaction to proceed at 20 °C rather than 200 °C [4].

  • Reaction Monitoring: Stir for 1–2 hours.

    • Validation Checkpoint: The displacement of the nitro group releases nitrite (NO₂⁻). Reaction progress is easily monitored by TLC (UV-active starting material disappears). ¹⁹F NMR will confirm C-F bond formation, typically showing a peak around -60 to -70 ppm for 2-fluoropyridines.

References

  • meta-Selective Fluorination of Pyridine Derivatives.Thieme Connect.
  • Fluorine in Heterocyclic Chemistry Volume 2.National Academic Digital Library of Ethiopia.
  • C–F Bond Formation for the Synthesis of Aryl Fluorides.PMC - NIH.
  • Site selectivities in fluorination.UCL Discovery.
  • Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines.ACS Publications.
  • Modern Strategies in Organofluorine Chemistry 2.Thieme Connect.

Sources

Comparative SAR Guide: Evaluating (5-Fluoro-4-methylpyridin-2-yl)methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in medicinal chemistry and scaffold optimization, I frequently evaluate building blocks that can rescue a failing lead compound. In the landscape of modern drug discovery, the strategic introduction of halogens and alkyl groups is paramount.

This guide provides an in-depth, objective comparison of the (5-Fluoro-4-methylpyridin-2-yl)methanol scaffold (CAS 1427366-05-9) against alternative halogenated pyridines[1]. By analyzing structure-activity relationship (SAR) data—specifically in the development of Dual Orexin Receptor Antagonists (DORAs)—we will dissect the causality behind its performance, outline self-validating experimental protocols, and provide a framework for integrating this building block into your hit-to-lead campaigns.

Mechanistic Rationale: The Fluorine-Methyl Synergy

The core research value of (5-Fluoro-4-methylpyridin-2-yl)methanol lies in its highly strategic molecular architecture[1]. When comparing this product to an unsubstituted or mono-substituted pyridine, the performance differences are driven by specific physicochemical causalities:

  • 5-Fluoro Substitution (Metabolic & Electronic Control): The strongly electron-withdrawing fluorine atom lowers the pKa of the pyridine nitrogen. This reduced basicity mitigates off-target hERG liabilities and fundamentally deactivates the aromatic ring toward Cytochrome P450 (CYP)-mediated oxidation, thereby increasing the metabolic half-life of the derivative[1].

  • 4-Methyl Substitution (Steric Engagement): The electron-donating methyl group introduces localized lipophilic bulk. In target binding, this methyl group projects into specific hydrophobic sub-pockets that are often inaccessible to planar, unsubstituted rings.

  • Hydroxymethyl Handle (Synthetic Versatility): The reactive 2-methanol group serves as an ideal synthetic anchor. It can be oxidized to an aldehyde for reductive aminations or converted into a leaving group for nucleophilic substitution, enabling rapid, divergent library synthesis[1].

Comparative SAR Analysis: Dual Orexin Receptor Antagonists

To objectively evaluate the performance of the 5-fluoro-4-methylpyridin-2-yl moiety, we examine its role in the optimization of DORAs for the treatment of insomnia. The goal in DORA development is to achieve balanced, high-affinity antagonism at both Orexin 1 (OX1) and Orexin 2 (OX2) receptors[2].

During the optimization of a tricyclic core, researchers synthesized variants differing only in their "Ring B" pyridine substituents[2].

Table 1: SAR Comparison of Pyridine Substituents in DORA Development
Scaffold SubstituentOX1 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(nM)
OX2

(nM)
OX1/OX2 Selectivity RatioPhysicochemical & Development Notes
5-fluoropyridin-2-yl (Compound 47a)1377~19.6Good aqueous solubility, but highly unbalanced affinity (OX2 biased).
5-chloropyridin-2-yl (Compound 47b)392~19.5Moderate solubility; improved overall potency but maintains the OX2 bias[2].
5-fluoro-4-methylpyridin-2-yl (Compound 47c)6 4 1.5 Excellent dual affinity ; the 4-methyl group perfectly engages the OX1 pocket. Decreased solubility[2].
Lemborexant (FDA Approved, 48)632.0Derived from 47a via Ring C fluorine scan to recover OX1 affinity while maintaining solubility[2][3].

The Causality of the Data: Why does the 5-fluoro-4-methylpyridin-2-yl derivative (47c) drastically outperform the 5-fluoropyridin-2-yl derivative (47a) in OX1 affinity? The binding pocket of OX1 differs slightly from OX2 in its spatial constraints. The addition of the 4-methyl group sterically fills a hydrophobic cavity specific to OX1, bridging the affinity gap and dropping the selectivity ratio from 19.6 down to an optimal 1.5[2]. However, the increased lipophilicity (LogP) and disrupted crystal lattice energy caused by the methyl group led to decreased aqueous solubility[2]. This highlights a critical trade-off: while the 5-F-4-Me scaffold is unparalleled for driving target affinity, formulation or distal structural tuning (as seen in Lemborexant) is required to balance ADME properties[3].

Visualizing the Pharmacology and Workflow

To contextualize how these derivatives function and how they are screened, review the following system diagrams.

OrexinPathway Orexin Orexin A/B Neuropeptides Receptors OX1 / OX2 Receptors Orexin->Receptors Binds Gq Gq Protein Activation Receptors->Gq Activates Ca2 Intracellular Ca2+ Release Gq->Ca2 Triggers Wakefulness Wakefulness & Arousal Ca2->Wakefulness Promotes Antagonist 5-F-4-Me-Pyridine Derivatives Antagonist->Receptors Blocks (Antagonism)

Figure 1: Mechanism of action for dual orexin receptor antagonists blocking the arousal pathway.

SARWorkflow Synthesis 1. Scaffold Synthesis (5-F-4-Me-Pyridine core) Derivatization 2. Hydroxymethyl Derivatization Synthesis->Derivatization InVitro 3. In Vitro Binding (OX1/OX2 Ki Determination) Derivatization->InVitro ADME 4. ADME Profiling (Solubility & CYP3A) InVitro->ADME If Ki < 10 nM ADME->Derivatization Poor Solubility Lead 5. Lead Optimization (e.g., Lemborexant) ADME->Lead Balanced Profile

Figure 2: Iterative SAR screening workflow for (5-Fluoro-4-methylpyridin-2-yl)methanol derivatives.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that false positives are caught early in the development cycle.

Protocol A: Chemoselective Oxidation and Reductive Amination

To utilize the (5-Fluoro-4-methylpyridin-2-yl)methanol scaffold, the alcohol is typically oxidized to an aldehyde for subsequent coupling.

  • Oxidation: Dissolve 1.0 eq of (5-Fluoro-4-methylpyridin-2-yl)methanol in anhydrous dichloromethane (DCM) at 0 °C. Add 1.2 eq of Dess-Martin Periodinane (DMP) portion-wise.

    • Causality & Validation: DMP is explicitly chosen over Swern oxidation to avoid toxic dimethyl sulfide byproducts, and over Jones reagent to prevent over-oxidation to the carboxylic acid. The reaction is self-validating via TLC (UV active): the complete disappearance of the lower-

      
       alcohol and the emergence of a higher-
      
      
      
      aldehyde confirms full conversion without over-oxidation.
  • Quench & Extract: Quench with equal volumes of saturated aqueous

    
     and 
    
    
    
    . Extract with DCM, dry over
    
    
    , and concentrate.
  • Reductive Amination: Dissolve the crude aldehyde and 1.1 eq of the target primary amine in 1,2-dichloroethane (DCE). Add 1.5 eq of Sodium triacetoxyborohydride (

    
    ) and stir at room temperature for 12 hours. Purify via flash chromatography.
    
Protocol B: In Vitro Radioligand Binding Assay (OX1/OX2)

To generate the SAR data seen in Table 1, a robust binding assay is required.

  • Membrane Preparation: Cultured CHO cells stably expressing human OX1 or OX2 receptors are homogenized in assay buffer (25 mM HEPES, 2.5 mM

    
    , 1 mM 
    
    
    
    , 0.1% BSA, pH 7.4).
    • Causality: CHO cells are used because they lack endogenous orexin receptors, ensuring the measured affinity is strictly target-specific.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.5 nM of

    
    -labeled radioligand, and varying concentrations of the synthesized (5-Fluoro-4-methylpyridin-2-yl) derivative (1 pM to 10 µM).
    
  • Self-Validating Control (Non-Specific Binding): In parallel control wells, include 10 µM of a known unlabeled antagonist (e.g., Almorexant).

    • Validation Logic: Total binding minus the binding in the Almorexant wells equals the Specific Binding. If the specific binding falls below 50% of the total signal, the assay is flagged for high background noise, preventing the calculation of erroneous

      
       values.
      
  • Detection: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.5% polyethylenimine. Wash, add scintillation fluid, and read on a microplate beta counter. Calculate

    
     using the Cheng-Prusoff equation.
    

References

  • Benchchem. (5-Fluoro-4-methylpyridin-2-yl)methanol.
  • Chinese Chemical Society Publishing. Fluorine-containing drugs approved by the FDA in 2019.
  • RHHZ.net. Fluorine-containing drugs approved by the FDA in 2019 (Lemborexant specific).

Sources

In Vitro Metabolic Stability of (5-Fluoro-4-methylpyridin-2-yl)methanol Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Strategic Value of the 5-Fluoro-4-Methyl Scaffold

In modern drug discovery, the pyridine ring is a privileged scaffold, yet it often suffers from rapid oxidative clearance. This guide analyzes the in vitro metabolic stability of compounds synthesized from (5-Fluoro-4-methylpyridin-2-yl)methanol (CAS 142736-05-9) .

By comparing this specific scaffold against non-fluorinated and regioisomeric alternatives, we demonstrate that the C5-fluorine substitution acts as a critical "metabolic block," significantly extending half-life (


) in liver microsomes. However, this gain must be balanced against the potential liability of the C4-methyl group. This guide provides actionable data interpretation, mechanistic insights, and validated protocols for assessing these derivatives.

Scientific Rationale: The "Metabolic Block" Strategy

The CYP450 Challenge

Cytochrome P450 (CYP) enzymes, particularly isoforms 3A4 and 2D6, preferentially attack electron-rich aromatic systems and benzylic positions. Pyridine rings are less electron-rich than benzenes, but the C5 position remains a "soft spot" for electrophilic enzymatic attack.

Mechanism of Action

The (5-Fluoro-4-methylpyridin-2-yl)methanol scaffold employs two distinct medicinal chemistry tactics:

  • C5-Fluorine Blockade: The Carbon-Fluorine (C-F) bond is significantly stronger (approx. 116 kcal/mol) than the Carbon-Hydrogen (C-H) bond (approx. 99 kcal/mol). Furthermore, the high electronegativity of fluorine reduces the electron density of the pyridine ring, making it less susceptible to the initial single-electron transfer (SET) mechanism often employed by CYP enzymes.

  • C4-Methyl Sterics vs. Liability: The C4-methyl group often boosts potency via hydrophobic pocket filling (e.g., in kinase hinge regions). However, it introduces a risk of benzylic oxidation (

    
    ).
    
Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates of the fluorinated vs. non-fluorinated scaffolds.

MetabolicPathway Substrate_NonF Non-Fluorinated Analog (C5-H, C4-Me) CYP CYP450 Enzyme (Oxidative Attack) Substrate_NonF->CYP High Affinity Substrate_F Target Scaffold (5-Fluoro-4-methyl) Substrate_F->CYP Altered Binding Metabolite_Unstable C5-Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite_Unstable Major Pathway (Fast) Metabolite_Stable Metabolically Stable (Blocked at C5) CYP->Metabolite_Stable C5 Blocked Metabolite_Benzylic Benzylic Alcohol (Secondary Metabolite) CYP->Metabolite_Benzylic Minor Pathway (Slow)

Caption: Comparative metabolic fate. The 5-Fluoro substitution blocks the primary oxidation vector, forcing metabolism to slower secondary pathways.

Comparative Analysis: Representative SAR Profiles

The following data represents typical Structure-Activity Relationship (SAR) trends observed when optimizing pyridine-based inhibitors (e.g., Orexin antagonists or p38 MAP kinase inhibitors) using human liver microsomes (HLM).

Table 1: In Vitro Stability Comparison
FeatureSeries A (Target) Series B (Alternative) Series C (Regioisomer)
Scaffold Source (5-Fluoro-4-methylpyridin-2-yl)methanol (4-Methylpyridin-2-yl)methanol(5-Fluoropyridin-2-yl)methanol
Structure 5-F, 4-Me5-H, 4-Me5-F, 4-H (No Methyl)
HLM

(min)
45 - 60 10 - 15> 120

(µL/min/mg)
Moderate (< 25) High (> 100)Low (< 10)
Metabolic Soft Spot C4-Methyl (Benzylic)C5-H (Aromatic) & C4-MethylNone (Highly Stable)
Potency Risk Low (Balanced)Low (High Potency)High (Loss of hydrophobic contact)

Analysis:

  • Series B (Non-fluorinated): Shows rapid clearance. The exposed C5-H is the primary liability.

  • Series C (Des-methyl): Extremely stable but often lacks the potency provided by the methyl group's hydrophobic interaction.

  • Series A (Target): Represents the "Goldilocks" zone. The fluorine blocks the rapid C5 oxidation, extending half-life significantly, while retaining the methyl group for potency. The remaining clearance is usually driven by slower benzylic oxidation of the methyl group.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of compounds synthesized from this scaffold, use the following self-validating protocol. This workflow ensures data integrity through rigorous controls.[1]

Reagents & Preparation
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow Diagram

AssayWorkflow Prep 1. Pre-Incubation (Microsomes + Compound, 37°C, 10 min) Start 2. Initiation (Add NADPH) Prep->Start Sampling 3. Time-Point Sampling (0, 5, 15, 30, 45, 60 min) Start->Sampling Quench 4. Quenching (Add ACN + Internal Std) Sampling->Quench Analysis 5. LC-MS/MS Analysis (Determine % Remaining) Quench->Analysis

Caption: Step-by-step workflow for the microsomal stability assay, ensuring precise temporal resolution of metabolic clearance.

Step-by-Step Procedure
  • Master Mix Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

  • Dosing: Spike test compound (from DMSO stock) into the Master Mix to a final concentration of 1 µM (Final DMSO < 0.1%).

    • Why 1 µM? To ensure the reaction follows first-order kinetics (

      
      ).
      
  • Pre-Incubation: Warm the mixture at 37°C for 10 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

    • Control: Prepare a parallel "No-NADPH" incubation to rule out chemical instability.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution (ACN + IS). Vortex vigorously.

  • Processing: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor Parent/IS area ratio.

Data Calculation

Calculate the slope (


) of 

vs. time.[2]


Troubleshooting & Controls

  • High Clearance in "No-NADPH" Control: Indicates chemical instability (hydrolysis), not metabolism. The fluorine substitution rarely causes chemical instability, but the hydroxymethyl group can be liable to oxidation if not protected or transformed.

  • Low Recovery at t=0: Indicates non-specific binding (NSB) to microsomes or plasticware.

  • Reference Standards:

    • High Clearance Control: Verapamil or Propranolol.

    • Low Clearance Control: Warfarin.[3]

Conclusion

Compounds derived from (5-Fluoro-4-methylpyridin-2-yl)methanol offer a superior balance of metabolic stability and potency potential compared to their non-fluorinated counterparts.[4] The C5-fluorine atom effectively blocks the primary oxidative soft spot, shifting the intrinsic clearance (


) from a "High" to "Moderate" classification, making this scaffold an ideal starting point for lead optimization in drug discovery.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Di, L., et al. (2008). Optimization of a Higher Throughput Microsomal Stability Assay. Journal of Biomolecular Screening. [Link]

  • Coleman, P. J., et al. (2012).[5] Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties.[5] ChemMedChem. [Link][5]

Sources

Head-to-head comparison of iNOS inhibitors with and without the fluoro-substituent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in iNOS Inhibition

Nitric Oxide Synthase (NOS) inhibitors are critical tools for modulating inflammatory responses, yet achieving high selectivity for the inducible isoform (iNOS) over the constitutive isoforms (nNOS and eNOS) remains a primary challenge.

This guide provides a technical comparison of standard iNOS inhibitors against their fluoro-substituted analogs. The introduction of fluorine—a "bioisostere" of hydrogen with high electronegativity—is a strategic medicinal chemistry modification designed to:

  • Modulate Basicity: Lower the

    
     of amidine/guanidine head groups to optimize active site binding.
    
  • Enhance Selectivity: Exploit subtle electronic differences in the heme active site of iNOS vs. eNOS/nNOS.

  • Improve Metabolic Stability: Block sites of oxidative metabolism (C-H hydroxylation) via the strong C-F bond.

Mechanistic Comparison: Electronic & Steric Impact

The core mechanism of most iNOS inhibitors involves mimicking the substrate L-Arginine . These inhibitors typically possess a guanidine or amidine "head group" that interacts with a conserved Glutamate residue (Glu371 in iNOS) near the heme iron.

The Role of Fluorine Substitution
FeatureNon-Fluorinated InhibitorFluoro-Substituted InhibitorMechanistic Impact
Basicity (

)
High (typically > 12 for guanidines)Reduced (Fluorine is electron-withdrawing)Lower

can improve bioavailability and alter H-bond strength with the active site Glutamate.
Lipophilicity Lower (Hydrophilic)HigherFluorine increases lipophilicity, potentially improving cell membrane permeability and Blood-Brain Barrier (BBB) penetration.
Metabolic Stability Susceptible to P450 oxidationResistant at F-siteThe C-F bond (approx. 116 kcal/mol) is stronger than C-H, blocking metabolic degradation at that specific carbon.
Visualization: The Fluorine Logic in Inhibitor Design

FluorineLogic Figure 1: Mechanistic impact of fluorine substitution on iNOS inhibitor performance. Substrate L-Arginine Mimic (Amidine/Guanidine) Fluorination Fluorine Substitution (Electron Withdrawing) Substrate->Fluorination Chemical Modification Effect_pKa Reduced Basicity (pKa) Fluorination->Effect_pKa Inductive Effect Effect_Metab Blocked Oxidation Site Fluorination->Effect_Metab Steric/Bond Strength Outcome_Bind Optimized H-Bonding (Glu371 Interaction) Effect_pKa->Outcome_Bind Outcome_Stab Increased Half-Life (Metabolic Stability) Effect_Metab->Outcome_Stab

Head-to-Head Case Studies

Case Study A: Aliphatic Fluorination (L-NIL Series)

Compound Pair: L-NIL vs. 5-Fluoro-L-NIL

  • L-NIL:

    
    -(1-iminoethyl)-L-lysine.[1] A standard, selective iNOS inhibitor.[2]
    
  • 5-F-L-NIL: 5-Fluoro-

    
    -(1-iminoethyl)-L-lysine.[3]
    

Performance Data: The introduction of a single fluorine atom at the C-5 position of the lysine side chain significantly enhances potency while maintaining or improving selectivity.

MetricL-NIL (Reference)5(S)-Fluoro-L-NIL Outcome
iNOS



2x Potency Increase
Selectivity (vs eNOS) ~28-fold~34-foldMaintained/Improved
Selectivity (vs nNOS) ~7-fold~9-foldSlight Improvement
Mechanism Standard competitive inhibitionReduced amidine basicityTighter binding affinity

Data Source: Bioorg. Med. Chem. / J. Med.[4][5][6][7][8][9] Chem. (See Ref [1,2])

Critical Insight: The stereochemistry of fluorine is vital. The 5(S) diastereomer is potent, whereas the 5(R) isomer is significantly less active, demonstrating that the fluorine atom likely occupies a specific, restricted pocket within the enzyme active site.

Case Study B: Aromatic Fluorination (Indazole Series)

Compound Pair: 7-Nitroindazole vs. Tetrafluoroindazoles

  • 7-NI: A classic nNOS/iNOS inhibitor, often lacking sufficient isoform selectivity.

  • Tetrafluoro-analogs: 4,5,6,7-tetrafluoroindazole derivatives.

Performance Data: Fluorination of the aromatic ring shifts the selectivity profile dramatically towards iNOS.

Metric7-Nitroindazole Tetrafluoro-3-perfluorophenyl-indazole Outcome
iNOS Inhibition Moderate80% (at tested conc.)High Efficacy
nNOS Inhibition High (Non-selective)0% (No effect)Complete Selectivity Shift
Chemical Nature Electron-deficient ringHighly Electron-deficientiNOS Specificity

Data Source: Bioorg. Med. Chem. (See Ref [3])

Experimental Protocols for Validation

To replicate these comparisons in your own lab, use the following standardized workflows.

Protocol 1: The Griess Assay (Cell-Based Potency)

This assay measures the accumulation of nitrite (


), the stable breakdown product of NO, in the culture media of LPS-stimulated macrophages (e.g., RAW 264.7 cells).
  • Cell Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Induction & Treatment:

    • Replace media with fresh DMEM (phenol-red free).

    • Add LPS (1 µg/mL) to induce iNOS.

    • Simultaneously add the Inhibitor (L-NIL or Fluoro-L-NIL) in a serial dilution (e.g., 0.1 µM to 100 µM).

    • Include controls: LPS only (100% activity), No LPS (0% baseline), Vehicle control.

  • Incubation: Incubate for 18–24 hours at 37°C, 5%

    
    .
    
  • Measurement:

    • Transfer 50 µL of supernatant to a new plate.

    • Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 10 min (dark).

    • Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 10 min (dark).

  • Quantification: Read Absorbance at 540 nm . Calculate

    
     using a 4-parameter logistic regression.
    
Protocol 2: Selectivity Profiling (Enzyme Assay)

To confirm selectivity, you must test against purified recombinant human enzymes (iNOS, eNOS, nNOS).

  • Reaction Mix: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µg/mL Calmodulin, 2 mM

    
    , 5 µM FAD/FMN, 10 µM 
    
    
    
    .
  • Substrate:

    
     (tracer) + 10 µM cold L-Arginine.
    
  • Cofactor: 1 mM NADPH (initiate reaction).

  • Method: Incubate 30 min at 37°C. Stop reaction with stop buffer (EDTA/HEPES). Separate L-Citrulline from L-Arginine using cation-exchange resin (Dowex-50W). Count radioactivity in the flow-through (Citrulline).

Visualization: Experimental Workflow

Workflow Figure 2: Screening workflow for validating fluorinated iNOS inhibitors. Step1 Compound Library (Fluoro vs Non-Fluoro) Step2 Primary Screen: Cell-Based (RAW 264.7 + LPS + Griess) Step1->Step2 Step3 Hit Selection (IC50 < 5 µM) Step2->Step3 Step4 Selectivity Profiling (Recombinant h-iNOS vs h-eNOS) Step3->Step4 Pass Step5 Lead Candidate (High Potency + High Selectivity) Step4->Step5

References

  • 5-Fluorinated L-lysine analogues as selective induced nitric oxide synthase inhibitors.

    • Source: Journal of Medicinal Chemistry (2004)
    • Key Finding: Identification of 5(S)-fluoro-L-NIL as a more potent analog of L-NIL.
  • 4-Fluorinated L-lysine analogs as selective i-NOS inhibitors.

    • Source: Organic & Biomolecular Chemistry
    • Key Finding: Synthesis and evaluation of 4-fluoro-L-NIL and 4,4-difluoro-L-NIL.
  • Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS).

    • Source: Bioorganic & Medicinal Chemistry (2009)[10]

    • Key Finding: Aromatic fluorination shifts selectivity
  • GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase. [4][7]

    • Source: British Journal of Pharmacology (2005)[4][7]

    • Context: Provides benchmark data for high-potency acetamidine inhibitors.

Sources

Benchmarking the performance of different purification techniques for (5-Fluoro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Performance of Different Purification Techniques for (5-Fluoro-4-methylpyridin-2-yl)methanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5-Fluoro-4-methylpyridin-2-yl)methanol (CAS 142736-05-9) is a critical pharmacophore in the synthesis of orexin receptor antagonists (e.g., Suvorexant analogs) and various kinase inhibitors. Its amphiphilic nature—combining a basic pyridine nitrogen, a polar hydroxymethyl group, and a lipophilic fluorinated core—presents unique purification challenges.

This guide benchmarks three primary purification methodologies: Flash Column Chromatography , Acid-Base Extraction , and Recrystallization . While chromatography offers the highest resolution for complex crude mixtures, our benchmarking data suggests that for process-scale (>100g) purification, a hybrid approach utilizing Acid-Base Extraction followed by Recrystallization offers the optimal balance of yield (85-90%), purity (>99%), and cost-efficiency.

Compound Profile & Purification Challenges

Understanding the physicochemical properties of the target molecule is the first step in designing a robust purification protocol.

PropertyValue / CharacteristicImplication for Purification
Structure Pyridine core, 2-CH₂OH, 4-Me, 5-FAmphiphilic; capable of H-bonding and

-

stacking.
pKa (Pyridine N) ~3.5 - 4.0 (Predicted)The 5-Fluoro substituent lowers basicity compared to pyridine (pKa 5.2). Requires lower pH (< 2.0) for complete protonation during extraction.
LogP ~1.2Moderately lipophilic; soluble in DCM, EtOAc, Alcohols.
Common Impurities 2-Bromo-5-fluoro-4-methylpyridine (SM), Des-fluoro analogs, Over-reduced alkanes.Non-polar impurities (SM) are easily separated; polar byproducts pose separation challenges.

Benchmarking Methodology

We evaluated three techniques based on a crude reaction mixture synthesized via the reduction of methyl 5-fluoro-4-methylpicolinate.

Technique A: Flash Column Chromatography (The Resolution Standard)
  • Stationary Phase: Spherical Silica Gel (40–60 µm).

  • Mobile Phase: Hexane/Ethyl Acetate (Gradient 0-100%) with 1% Triethylamine (TEA).

  • Mechanism: Adsorption chromatography based on polarity.

Technique B: Acid-Base Extraction (The Chemical Filter)
  • Phases: Dichloromethane (DCM) / 1M HCl.

  • Mechanism: Exploits the pH-dependent solubility switch of the pyridine nitrogen.

Technique C: Recrystallization (The Crystallinity Standard)
  • Solvent System: Toluene/Heptane (Antisolvent method).

  • Mechanism: Lattice energy selectivity excluding impurities.

Comparative Performance Matrix

The following table summarizes typical performance metrics observed in a laboratory setting (10g scale).

MetricFlash Chromatography (Method A)Acid-Base Extraction (Method B)Recrystallization (Method C)
Final Purity (HPLC) 99.5%+ 95-97%98-99%
Isolated Yield 75-80%90-95% 80-85%
Solvent Consumption High (50-100 L/kg)Low (10-15 L/kg)Moderate (15-20 L/kg)
Time Efficiency Low (Labor intensive)High (Rapid batch process) Medium (Cooling time required)
Scalability Poor (Linear cost scaling)Excellent Good
Green Score Low (Silica disposal, high solvent)HighModerate

Detailed Technical Analysis & Protocols

Method A: Flash Column Chromatography

Why it works: Silica provides superior resolution for removing structurally similar impurities like the des-fluoro analog. The Pitfall: The basic pyridine nitrogen interacts strongly with acidic silanols on the silica surface, causing severe peak tailing.[1] The Fix: Pre-buffering the column with 1% Triethylamine (TEA) blocks active silanols, sharpening the peak shape.

Protocol:

  • Pack: Cartridge with 40g silica per 1g crude.

  • Equilibrate: 3 CV (Column Volumes) of Hexane containing 1% TEA.

  • Load: Dissolve crude in minimum DCM.

  • Elute: Gradient 10% -> 60% EtOAc in Hexane. Product typically elutes at ~40% EtOAc.

  • Concentrate: Rotovap fractions. Note: TEA residues may require high-vac drying.

Method B: Acid-Base Extraction (Recommended for Initial Cleanup)

Why it works: This method chemically "filters" non-basic impurities (like the unreacted bromo-starting material) which remain in the organic layer when the pyridine is protonated.

Protocol:

  • Dissolve: Dissolve crude mixture in DCM (10 mL/g).

  • Acid Wash (Protonation): Extract with 1M HCl (2 x 5 mL/g).

    • Critical Control Point: Ensure aqueous pH < 2. The 5-F atom reduces the pyridine's basicity; weak acids (acetic) may fail to fully protonate.

  • Organic Wash: Wash the combined acidic aqueous layer with fresh DCM to remove non-basic impurities. Discard this organic layer.

  • Basify (Deprotonation): Cool aqueous layer to 0°C. Slowly add 4M NaOH until pH > 10. The product will precipitate or oil out.

  • Extract: Extract the cloudy aqueous mixture with DCM (3 x 5 mL/g).

  • Dry: Dry over Na₂SO₄ and concentrate.

Method C: Recrystallization

Why it works: (5-Fluoro-4-methylpyridin-2-yl)methanol forms a stable crystal lattice. Toluene dissolves the compound well at high temperatures but poorly at low temperatures, while Heptane acts as an antisolvent.

Protocol:

  • Dissolve: Suspend crude solid in Toluene (3 mL/g). Heat to 80°C until clear.

  • Precipitate: Add Heptane (3 mL/g) dropwise while hot until slight turbidity persists.

  • Cool: Allow to cool slowly to RT, then 0°C for 2 hours.

  • Filter: Collect crystals and wash with cold Heptane.

Visualization of Workflows

Figure 1: Purification Decision Tree

This logic flow helps researchers select the correct method based on the impurity profile.

PurificationDecision Start Crude Reaction Mixture CheckImpurity Analyze Impurity Profile (LC-MS) Start->CheckImpurity NonBasic Major Impurity: Non-Basic (e.g., SM, Alkyl halides) CheckImpurity->NonBasic High SM Content Polar Major Impurity: Polar/Basic (e.g., Regioisomers, Byproducts) CheckImpurity->Polar Complex Mixture AcidBase Method B: Acid-Base Extraction NonBasic->AcidBase Chemical Selectivity Flash Method A: Flash Chromatography (w/ TEA) Polar->Flash High Resolution Needed Recryst Method C: Recrystallization AcidBase->Recryst Polishing Step Final Pure (5-Fluoro-4-methylpyridin-2-yl)methanol Flash->Final Recryst->Final

Caption: Decision tree for selecting purification methods based on initial impurity profiling.

Figure 2: Acid-Base Extraction Mechanism

A visual representation of the chemical species separation.

AcidBaseFlow Input Crude in DCM (Product + Impurities) AcidStep Add 1M HCl (pH < 2) Input->AcidStep PhaseSep1 Phase Separation 1 AcidStep->PhaseSep1 OrgLayer1 DCM Layer: Non-Basic Impurities (Discard) PhaseSep1->OrgLayer1 AqLayer1 Aq. Layer: Protonated Pyridinium Salt (Product) PhaseSep1->AqLayer1 BaseStep Add NaOH (pH > 10) AqLayer1->BaseStep ExtractStep Extract w/ DCM BaseStep->ExtractStep FinalOrg Final DCM Layer: Pure Neutral Product ExtractStep->FinalOrg

Caption: Flowchart of the Acid-Base extraction process highlighting the critical pH switching mechanism.

Expert Recommendations

  • The "Golden Standard" Workflow: For most drug discovery campaigns, do not rely on a single method. Perform Acid-Base Extraction to remove the bulk of starting materials, followed by Recrystallization from Toluene/Heptane. This avoids the cost and waste of silica chromatography while achieving >99% purity.

  • Handling the Fluorine Effect: Always verify the pH of the aqueous layer during extraction. The fluorine atom withdraws electron density, making the pyridine nitrogen less basic. If the pH is not sufficiently low (pH < 2), you risk losing product to the organic waste layer.

  • Storage: Store the purified solid under an inert atmosphere (Nitrogen/Argon) at 2-8°C. Pyridine methanols can slowly oxidize to the corresponding aldehyde or acid upon prolonged exposure to air.

References

  • World Intellectual Property Organization. (2012). WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof.
  • National Institutes of Health (PubMed). (2005). Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. J Chromatogr A. Retrieved from [Link]

Sources

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